tert-Butyl chloroacetate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 2-chloroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO2/c1-6(2,3)9-5(8)4-7/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUYMVWXKHQSIAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7059351 | |
| Record name | 1,1-Dimethylethyl chloroacetate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107-59-5 | |
| Record name | tert-Butyl chloroacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107-59-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | tert-Butyl chloroacetate | |
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| Record name | tert-Butyl chloroacetate | |
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| Record name | Acetic acid, 2-chloro-, 1,1-dimethylethyl ester | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,1-Dimethylethyl chloroacetate | |
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| Record name | tert-butyl chloroacetate | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.188 | |
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| Record name | TERT-BUTYL CHLOROACETATE | |
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Foundational & Exploratory
A Comprehensive Technical Guide to tert-Butyl Chloroacetate for Researchers and Drug Development Professionals
Introduction: tert-Butyl chloroacetate (B1199739) (t-BCA), with the CAS number 107-59-5, is a vital chemical intermediate in the fields of organic synthesis, pharmaceutical manufacturing, and materials science.[1][2] This colorless to yellow liquid, characterized by a fruity odor, serves as a crucial building block for a wide array of compounds, including active pharmaceutical ingredients (APIs), pesticides, and dyes.[1][3] Its utility stems from the reactive C-Cl bond and the sterically hindering tert-butyl ester group, which allows for precise chemical modifications. This guide provides an in-depth overview of the chemical and physical properties of tert-butyl chloroacetate, detailed experimental protocols for its synthesis and key reactions, and a summary of its significant applications.
Core Chemical and Physical Properties
This compound is a flammable and corrosive liquid that is highly reactive.[4][5] It is soluble in many organic solvents like ethanol (B145695) and ether but has very low solubility in water.[3][4] The presence of the tert-butyl group provides steric hindrance, influencing its reactivity in various chemical transformations.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₁ClO₂ | [3][6] |
| Molecular Weight | 150.60 g/mol | [6][7][8] |
| Appearance | Clear, colorless to yellow liquid | [3][6][9] |
| Odor | Fruity, strong, camphor-like | [3][10][11] |
| Boiling Point | 118-119 °C (at atmospheric pressure); 48-49 °C (at 11 mmHg) | [3][7][8][9][10] |
| Density | 1.053 g/mL at 25 °C | [8][9] |
| Refractive Index (n²⁰/D) | 1.423 | [8][9] |
| Solubility in Water | <0.1 g/L at 20 °C | [3][11] |
| Flash Point | 46 °C (114.8 °F) | [10][11] |
| Stability | Stable under normal conditions; moisture sensitive | [10][12][13] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Data and Observations |
| ¹H NMR | Spectra available in CDCl₃.[3][14] |
| ¹³C NMR | Spectra available in CDCl₃.[3] |
| Infrared (IR) Spectroscopy | IR spectra for the liquid film are available.[3][15] |
| Mass Spectrometry (MS) | GC-MS data is available.[16][17] |
Safety and Handling
This compound is classified as a hazardous substance. It is a flammable liquid and vapor.[3][5] It is harmful if swallowed or in contact with skin, toxic if inhaled, and can cause severe skin burns and eye damage.[3][10][13] Proper personal protective equipment, including gloves, safety goggles, and respiratory protection, should be used when handling this chemical in a well-ventilated area or a chemical fume hood.[4][11][13] It should be stored in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[4][13] Incompatible materials include strong oxidizing agents, strong bases, and metals.[10][11]
Table 3: GHS Hazard Information for this compound
| Hazard Class | Hazard Statement |
| Flammable liquids (Category 3) | H226: Flammable liquid and vapor |
| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed |
| Acute toxicity, Dermal (Category 4) | H312: Harmful in contact with skin |
| Skin corrosion (Category 1B) | H314: Causes severe skin burns and eye damage |
| Acute toxicity, Inhalation (Category 3) | H331: Toxic if inhaled |
Key Synthetic Applications and Experimental Protocols
This compound is a versatile reagent in organic synthesis, primarily used for alkylation, in Darzens condensations, and as an intermediate in the production of pharmaceuticals and agrochemicals.[3][4]
Experimental Workflow: Synthesis of this compound
The synthesis of this compound can be achieved through several methods. One common laboratory-scale preparation involves the reaction of chloroacetyl chloride with tert-butanol (B103910). A greener, microwave-assisted method has also been developed.
Caption: Microwave-assisted synthesis of this compound.
Detailed Protocol for Microwave-Assisted Synthesis:
-
Add 0.15 mol of anhydrous tert-butanol to a 50 mL round-bottom flask.[12]
-
Add chloroacetic acid and 1.104 g (8 mmol) of hydrated sodium bisulfate to the flask and stir vigorously.[12]
-
Place the flask in a microwave oven equipped with a reflux condenser and irradiate at 250 W for 10 minutes.[12]
-
After the reaction, allow the mixture to cool to room temperature.[12]
-
Filter the mixture to remove the catalyst.[12]
-
Wash the organic layer with a saturated sodium carbonate solution until it is neutral.[12]
-
Dry the organic layer with anhydrous sodium sulfate.[12]
-
Distill the product, collecting the fraction at 142-145 °C to yield pure this compound.[12]
Application in N-Alkylation: Synthesis of Imidazol-1-yl-acetic acid tert-butyl ester
A significant application of this compound in pharmaceutical synthesis is the N-alkylation of imidazole (B134444) to produce imidazol-1-yl-acetic acid tert-butyl ester, a key intermediate for zoledronic acid.[3][6][9]
Caption: Synthesis of a key intermediate for zoledronic acid.
Detailed Protocol for N-Alkylation of Imidazole:
-
To a solution of imidazole (10.0 g, 0.15 mol) in ethyl acetate (160 mL), add powdered potassium carbonate (29.0 g, 0.21 mol).[3][9]
-
Add this compound (25.7 mL, 0.18 mol) at room temperature.[3][9]
-
After cooling to room temperature, filter the reaction mixture and wash the solid with ethyl acetate.
-
Concentrate the combined filtrate and washings under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel (using 20-30% ethyl acetate in hexanes as eluent) to obtain imidazol-1-yl-acetic acid tert-butyl ester.
Application in Darzens Condensation
This compound is frequently used in the Darzens condensation reaction to synthesize glycidic esters, which are valuable intermediates in organic synthesis.[16]
General Protocol for Darzens Condensation:
-
Stir a mixture of powdered sodium hydroxide (B78521) (1.2 g, 30 mmol) and THF (20 mL).[7]
-
If a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) is used, add it to the mixture (0.16 g, 0.5 mmol).[7]
-
Add a mixture of an aldehyde (10 mmol) and this compound (1.81 g, 12 mmol) at 10-15 °C.[7]
-
The reaction progress can be monitored by techniques such as GC or TLC.
-
Upon completion, the reaction is quenched and the product is extracted and purified.
Conclusion
This compound is a cornerstone reagent for chemists in research and industry. Its well-defined chemical properties and reactivity profile make it an indispensable tool for constructing complex molecular architectures. The protocols and data presented in this guide offer a comprehensive resource for professionals engaged in drug discovery and development, facilitating the efficient and safe utilization of this versatile chemical intermediate.
References
- 1. Highly Efficient Darzens Reactions Mediated by Phosphazene Bases under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid [beilstein-journals.org]
- 4. Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride: an intermediate for zoledronic acid [ajgreenchem.com]
- 5. researchgate.net [researchgate.net]
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- 7. pubs.acs.org [pubs.acs.org]
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- 10. researchgate.net [researchgate.net]
- 11. Development of Organocatalytic Darzens Reactions Exploiting the Cyclopropenimine Superbase - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Organic Syntheses Procedure [orgsyn.org]
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tert-Butyl chloroacetate physical properties
An In-depth Technical Guide to the Physical Properties of tert-Butyl Chloroacetate (B1199739)
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl chloroacetate (t-BCA), with CAS number 107-59-5, is an important organic chemical intermediate utilized extensively in the pharmaceutical and chemical industries.[1][2] It serves as a crucial building block in the synthesis of various products, including non-steroidal analgesics and the anti-tumor drug 5-fluorouracil.[2] This document provides a comprehensive overview of the core physical and chemical properties of this compound, supported by experimental context and safety data, to assist professionals in its handling, application, and process development.
Chemical Structure and Identification
The molecular structure of this compound consists of a tert-butyl group ester-linked to a chloroacetic acid moiety.[3] This structure imparts specific reactivity and physical characteristics to the molecule.
Caption: 2D Chemical Structure of this compound.
Physicochemical Properties
The physical and chemical properties of this compound are summarized below. These values are critical for designing experiments, developing synthetic routes, and ensuring safe handling.
General and Physical Properties
| Property | Value | Source(s) |
| Appearance | Clear, colorless to yellow liquid | [4][5][6][7][8][9] |
| Odor | Strong, fruity, ester-like, camphor-like | [3][4][7][10] |
| Molecular Formula | C₆H₁₁ClO₂ | [1][3][5][7][9][11][12][13] |
| Molecular Weight | 150.60 g/mol | [3][9][13][14] |
| Density | 1.053 g/mL at 25 °C | [5][8][12][14] |
| Vapor Density | 5.19 | [5] |
| Vapor Pressure | 2.75 mmHg at 25 °C | [15] |
Thermal Properties
| Property | Value | Source(s) |
| Boiling Point | 48-49 °C at 11 mmHg | [4][8][14][15] |
| 155 °C (at atmospheric pressure) | [10] | |
| Melting Point | No data available | [4] |
| Flash Point | 46 °C (114.8 °F - 116 °F) | [4][8][10][14][15] |
| Decomposition Temp. | 223 °C | [7] |
Optical and Solubility Properties
| Property | Value | Source(s) |
| Refractive Index | 1.4215 - 1.4260 at 20 °C | [5][6][8][10][15] |
| Solubility | Insoluble or slightly soluble in water (<0.1 g/L at 20 °C). Soluble in organic solvents like ethanol, ether, and acetone. | [1][3][5][7][8][16][17] |
Experimental Protocols
Accurate determination of physical properties is paramount. While specific instrument parameters may vary, the following sections outline the standard methodologies for measuring the key properties of liquid samples like this compound.
Determination of Boiling Point at Reduced Pressure
The boiling point of this compound is often reported under reduced pressure to avoid thermal decomposition.[8]
Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. By reducing the external pressure using a vacuum system, the boiling point is lowered.
Methodology (Illustrative Workflow):
-
Apparatus Setup: A distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The entire system is connected to a vacuum pump with a manometer to monitor the pressure.
-
Sample Preparation: The sample is placed in the round-bottom flask with boiling chips to ensure smooth boiling.
-
Procedure:
-
The system is sealed and the vacuum pump is started to reduce the pressure to the desired level (e.g., 11 mmHg).
-
The flask is gently heated.
-
The temperature is recorded when the liquid boils and a steady stream of condensate is observed in the condenser. This temperature is the boiling point at that specific pressure.
-
Caption: Workflow for determining boiling point under reduced pressure.
Measurement of Density
Principle: Density is the mass of a substance per unit volume (g/mL or g/cm³). It is typically measured using a pycnometer or a digital density meter.
Methodology (Pycnometer Method):
-
The empty pycnometer is cleaned, dried, and weighed accurately.
-
It is then filled with the sample liquid (this compound), ensuring no air bubbles are trapped. The temperature is allowed to equilibrate to 25 °C.
-
The filled pycnometer is weighed again.
-
The pycnometer is emptied, cleaned, and filled with a reference substance of known density (e.g., deionized water) at the same temperature, and weighed.
-
The density of the sample is calculated from the weights and the known density of the reference substance.
Measurement of Refractive Index
Principle: The refractive index of a substance is a dimensionless number that describes how fast light travels through it. It is measured using a refractometer (e.g., an Abbe refractometer).
Methodology:
-
The refractometer prisms are cleaned.
-
A few drops of the sample are placed on the lower prism.
-
The prisms are closed and the instrument's light source is switched on. The temperature is maintained at 20 °C.
-
The adjustment knob is used to bring the dividing line between the light and dark fields into the crosshairs of the eyepiece.
-
The refractive index is read directly from the instrument's scale.
Safety and Handling
This compound is a hazardous chemical and requires strict safety protocols for handling.[4]
GHS Hazard Information
Hazard and Precautionary Statements
A summary of key hazard (H) and precautionary (P) statements is provided below. Users must consult the full Safety Data Sheet (SDS) before handling.[4][14][19]
| Type | Code | Statement |
| Hazard | H226 | Flammable liquid and vapour.[14][19] |
| H302/H312 | Harmful if swallowed or in contact with skin.[14][19] | |
| H331 | Toxic if inhaled.[14][19] | |
| H314/H315 | Causes severe skin burns and skin irritation.[19] | |
| H319 | Causes serious eye irritation.[14][19] | |
| Precautionary | P210 | Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.[19] |
| P261 | Avoid breathing mist/vapors/spray.[19] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[19] | |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[19] | |
| P403+P235 | Store in a well-ventilated place. Keep cool.[19] |
Incompatible Materials: The substance should be kept away from strong oxidizing agents, strong bases, metals, and strong reducing agents.[4] It is also moisture-sensitive.[10]
Conclusion
This guide provides essential physical property data and procedural context for this compound, tailored for a scientific audience. The compound's flammability, toxicity, and corrosive nature necessitate careful handling in accordance with established safety protocols. The compiled data serves as a critical resource for its application in research and development, particularly within the pharmaceutical industry.
References
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- 6. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. This compound | 107-59-5 [chemicalbook.com]
- 9. This compound | CymitQuimica [cymitquimica.com]
- 10. This compound, 98% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. sontaraorgano.com [sontaraorgano.com]
- 13. This compound | C6H11ClO2 | CID 66052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. This compound 97 107-59-5 [sigmaaldrich.com]
- 15. guidechem.com [guidechem.com]
- 16. This compound | CAS#:107-59-5 | Chemsrc [chemsrc.com]
- 17. Butyl chloroacetate | C6H11ClO2 | CID 11530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. labsolu.ca [labsolu.ca]
- 19. chemicalbook.com [chemicalbook.com]
tert-Butyl Chloroacetate (CAS 107-59-5): A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the synthesis, chemical properties, and applications of tert-butyl chloroacetate (B1199739), a versatile reagent in organic synthesis and pharmaceutical development.
Introduction
tert-Butyl chloroacetate (t-BCA), with the CAS number 107-59-5, is a clear, colorless to pale yellow liquid that serves as a crucial building block in a multitude of chemical transformations.[1][2][3] Its unique structural features, namely the reactive carbon-chlorine bond and the sterically bulky tert-butyl ester group, make it a valuable reagent for introducing the carboxymethyl moiety in a protected form.[4] This technical guide provides a comprehensive overview of this compound, focusing on its chemical and physical properties, synthesis, key reactions with detailed experimental protocols, and its significant role in the development of pharmaceutical agents. The information is tailored for researchers, scientists, and professionals involved in drug discovery and development.
Chemical and Physical Properties
This compound is a flammable and moderately toxic liquid that should be handled with appropriate safety precautions in a well-ventilated area.[1][5] It is soluble in many common organic solvents but has limited solubility in water.[3][6] Key physical and chemical properties are summarized in Table 1.
| Property | Value | References |
| CAS Number | 107-59-5 | [1] |
| Molecular Formula | C₆H₁₁ClO₂ | [1][4] |
| Molecular Weight | 150.60 g/mol | [4][7] |
| Appearance | Clear, colorless to yellow liquid | [1][2][3] |
| Boiling Point | 48-49 °C at 11 mmHg | [1][2] |
| Density | 1.053 g/mL at 25 °C | [1][2] |
| Refractive Index (n²⁰/D) | 1.423 | [1][2] |
| Flash Point | 46 °C (115 °F) | [1] |
| Solubility | Soluble in organic solvents (e.g., ethanol, ether, acetone); insoluble in water.[3][6] | [3][6] |
| InChI Key | KUYMVWXKHQSIAS-UHFFFAOYSA-N | [4] |
| SMILES | CC(C)(C)OC(=O)CCl | [4] |
Synthesis of this compound
Several methods for the synthesis of this compound have been reported, with the choice of method often depending on the scale and available starting materials.
Esterification of Chloroacetyl Chloride with tert-Butanol (B103910)
A common laboratory-scale synthesis involves the reaction of chloroacetyl chloride with tert-butanol in the presence of a base, such as N,N-dimethylaniline, to neutralize the hydrogen chloride byproduct.[1][8]
Reaction Scheme: ClC(=O)CH₂Cl + (CH₃)₃COH --(N,N-dimethylaniline)--> ClCH₂C(=O)OC(CH₃)₃ + [C₆H₅N(CH₃)₂H]⁺Cl⁻
A typical procedure yields the product in approximately 63% after purification by vacuum distillation.[8]
Acid-Catalyzed Addition of Chloroacetic Acid to Isobutylene
For larger-scale industrial production, a more atom-economical approach is the acid-catalyzed addition of chloroacetic acid to isobutylene.[4] This method can be performed using a strong acid catalyst, such as an ion-exchange resin, or even without a catalyst under elevated temperature and pressure.[4]
Reaction Scheme: ClCH₂COOH + CH₂=C(CH₃)₂ --(Acid Catalyst or Heat/Pressure)--> ClCH₂C(=O)OC(CH₃)₃
This method offers advantages in terms of reduced waste and the potential for continuous production, with reported yields often exceeding 80%.[4] A patented process describes a catalyst-free approach at 80-110°C and 3-12 bar pressure.
Key Reactions and Applications in Organic Synthesis
This compound is a versatile reagent employed in a variety of important organic reactions, primarily as an alkylating agent to introduce a protected acetic acid moiety.
N-Alkylation of Heterocycles: Synthesis of a Zoledronic Acid Intermediate
A prominent application of this compound is in the N-alkylation of imidazole (B134444), a key step in the synthesis of Zoledronic acid, a potent bisphosphonate drug used to treat osteoporosis and cancer-related bone conditions.[1][3][4]
To a solution of imidazole (10.0 g, 0.15 mol) in ethyl acetate (B1210297) (160 mL), powdered potassium carbonate (29.0 g, 0.21 mol) is added, followed by this compound (25.7 mL, 0.18 mol) at room temperature.[1] The mixture is then heated to reflux for 10 hours.[1] After cooling, the reaction mixture is filtered, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography to afford imidazol-1-yl-acetic acid tert-butyl ester.
This intermediate can then be hydrolyzed to imidazol-1-yl-acetic acid, a direct precursor to Zoledronic acid.[1][6]
Darzens Glycidic Ester Condensation
The Darzens condensation is a classic carbon-carbon bond-forming reaction between a carbonyl compound (an aldehyde or ketone) and an α-haloester in the presence of a base to form an α,β-epoxy ester (a glycidic ester). This compound is frequently used in this reaction, and the resulting tert-butyl glycidates are valuable synthetic intermediates.
In a flask, powdered sodium hydroxide (B78521) (1.2 g, 30 mmol) and tetrahydrofuran (B95107) (20 mL) are stirred.[2] To this suspension, a mixture of benzaldehyde (B42025) (1.06 g, 10 mmol) and this compound (1.81 g, 12 mmol) is added at 10-15 °C.[2] For the catalyzed reaction, tetrabutylammonium (B224687) bromide (TBAB) (0.16 g, 0.5 mmol) is also added.[2] The reaction progress is monitored, and upon completion, the mixture is worked up by adding water and extracting with an organic solvent. The product, tert-butyl 3-phenylglycidate, is obtained after purification. The diastereomeric ratio (trans/cis) of the product is influenced by the presence of the phase-transfer catalyst.[2]
| Reaction Conditions | trans/cis Ratio | Yield (%) |
| Without Catalyst | 2.38 - 7.75 | ~95% (mass balance) |
| With TBAB Catalyst | 1.67 - 4.52 | ~100% (mass balance) |
Data adapted from Organic Process Research & Development, 2010.[2]
Aza-Darzens Reaction
The aza-Darzens reaction is an analogous transformation where an imine reacts with an α-haloester to produce an aziridine (B145994).[7] This reaction is a powerful tool for the synthesis of these nitrogen-containing three-membered rings, which are important structural motifs in many biologically active molecules. This compound is used in the synthesis of cis-disubstituted aziridine esters via this method.[7]
Mandatory Visualizations
Experimental Workflow: Synthesis of Zoledronic Acid
The following diagram illustrates a typical workflow for the synthesis of Zoledronic acid, starting from the N-alkylation of imidazole with this compound.
Caption: Workflow for the synthesis of Zoledronic acid.
Signaling Pathway: Mechanism of Action of Zoledronic Acid
Zoledronic acid exerts its therapeutic effect by inhibiting farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway within osteoclasts. This disruption of the mevalonate pathway leads to the inhibition of osteoclast activity and induction of apoptosis.
Caption: Zoledronic acid inhibits FPPS in the mevalonate pathway.
Conclusion
This compound is a highly valuable and versatile reagent in modern organic synthesis. Its utility in introducing a protected carboxymethyl group is fundamental to the construction of complex molecules, particularly in the pharmaceutical industry. The synthesis of key drug intermediates, such as the precursor to Zoledronic acid, highlights its importance. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for researchers and drug development professionals seeking to leverage this powerful synthetic tool. The continued exploration of its applications in reactions like the Darzens and aza-Darzens condensations will undoubtedly lead to the development of novel and efficient synthetic methodologies for the creation of new chemical entities with therapeutic potential.
References
- 1. Development of Organocatalytic Darzens Reactions Exploiting the Cyclopropenimine Superbase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Highly Efficient Darzens Reactions Mediated by Phosphazene Bases under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DE4434444A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to tert-Butyl Chloroacetate
Abstract: This technical guide provides a comprehensive overview of tert-Butyl chloroacetate (B1199739) (CAS No. 107-59-5), a key intermediate in organic synthesis. The document details its chemical and physical properties, provides established experimental protocols for its synthesis and purification, and outlines its primary applications in the development of pharmaceuticals, pesticides, and dyes. All quantitative data is presented in structured tables for clarity, and key processes are visualized using workflow and relationship diagrams. This guide is intended for researchers, chemists, and professionals in the field of drug development and chemical manufacturing.
Chemical and Physical Properties
tert-Butyl chloroacetate is a clear, colorless to yellow liquid.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₁ClO₂ | [1][2][3] |
| Molecular Weight | 150.60 g/mol | [4][5][6] |
| Appearance | Clear colorless to yellow liquid | [1][2] |
| Boiling Point | 48-49 °C at 11 mmHg | [1][2] |
| Density | 1.053 g/mL at 25 °C | [1][2] |
| Refractive Index | n20/D 1.423 | [1][2] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol (B145695) and ether.[7] | <0.1 g/L (20 °C)[7][8] |
| Flash Point | 46 °C (114.8 °F) | [1] |
Experimental Protocols
Synthesis of this compound
Two primary methods for the synthesis of this compound are commonly cited.
Method 1: From Chloroacetyl Chloride and tert-Butanol (B103910)
This method involves the reaction of tert-butanol with chloroacetyl chloride.[1][2][9]
-
Reactants:
-
tert-Butanol
-
Chloroacetyl chloride
-
N,N-dimethylaniline (or other bases like pyridine (B92270) or triethylamine)[2][9]
-
-
Procedure:
-
tert-Butanol is added to a mixture of chloroacetyl chloride and N,N-dimethylaniline.
-
After the reaction is complete, the mixture is poured into water, washed, and dried.
-
The crude product is then purified by fractional distillation under reduced pressure.
-
-
Yield: A yield of 63% can be achieved by collecting the fraction at 48-49°C (1.46 kPa).[2]
Method 2: From Chloroacetic Acid and Isobutylene
This synthesis route involves the acid-alkene reaction between chloroacetic acid and isobutylene.[5][10]
-
Reactants:
-
Procedure (Catalyst-Free):
-
The reaction is conducted in a pressure vessel in the absence of catalysts and solvents.[11]
-
The temperature is maintained between 80°C and 110°C, with the pressure stabilizing between 3 and 12 bar.[11]
-
The reaction proceeds for a period of 1 to 12 hours.[11]
-
The vessel is then cooled, and the product mixture is worked up by distillation under reduced pressure without prior neutralization.[11]
-
Purification Protocol
Purification is critical to remove unreacted starting materials and byproducts.
-
Method: Fractional distillation in a vacuum is the standard method.[2]
-
Procedure:
-
If NMR analysis is unsatisfactory, dissolve the crude product in diethyl ether (Et2O).
-
Wash the organic layer with water, followed by 10% sulfuric acid (H₂SO₄) until the acid extract remains clear upon basification with NaOH.
-
Wash again with water and then with a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Evaporate the solvent and fractionate the residue through a suitable column (e.g., a 6-inch Widmer column).[2]
-
Collect the fraction boiling at 48-49°C under a pressure of 11 mmHg.[2]
-
Applications in Organic Synthesis
This compound serves as a versatile intermediate in various chemical syntheses.[1][7][9] Its primary utility lies in its role as a building block for more complex molecules.
-
Pharmaceutical Synthesis: It is used to produce esters of chloroacetic acid and to prepare amino acids and peptides, which are fundamental to many pharmaceutical products.[9] A notable application is in the synthesis of Glycine t-butyl ester.[12]
-
Pesticide and Dye Production: The compound is an intermediate in the manufacturing of insecticides, herbicides, and fungicides.[7][9]
-
Named Reactions: It is a key reagent in the Darzens glycidic ester condensation.[1][2][5]
-
Synthesis of Heterocycles and Sensors: It is used in the synthesis of imidazol-1-yl-acetic acid hydrochloride and cis-disubstituted aziridine (B145994) esters.[1][2] It is also employed in creating 1,10-diaza-18-crown-6 based sensors that feature a coumarin (B35378) fluorophore.[1][2]
Safety and Handling
This compound is a hazardous chemical that requires careful handling in a controlled laboratory environment.
| Hazard Category | Description | Precautionary Measures |
| Flammability | Flammable liquid and vapor.[8][13] Vapors may form explosive mixtures with air.[14] | Keep away from heat, sparks, open flames, and hot surfaces. Use spark-proof tools and explosion-proof equipment.[8][13][14] |
| Toxicity | Toxic if inhaled and harmful if swallowed or in contact with skin.[13][14][15] It is a poison by ingestion.[1][2] | Use only in a chemical fume hood with adequate ventilation. Avoid breathing mist, vapors, or spray. Do not ingest.[14][15] |
| Irritation/Corrosion | Causes serious eye irritation and skin irritation.[8][13][14] It is a lachrymator (causes tears).[8][15] | Wear protective gloves, clothing, and eye/face protection.[13][14] |
| First Aid | Eyes: Rinse immediately with plenty of water for at least 15 minutes. Skin: Wash off immediately with plenty of water for at least 15 minutes. Inhalation: Move to fresh air; give artificial respiration if not breathing. Ingestion: Do NOT induce vomiting. Seek immediate medical attention in all cases of exposure.[14][15] | |
| Storage | Store in a cool, dry, well-ventilated place in a tightly closed container.[8][14] | Incompatible with strong oxidizing agents, strong bases, metals, and strong reducing agents.[14] |
| Environmental | Very toxic to aquatic life with long-lasting effects.[7][13] | Avoid release to the environment.[13] |
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 107-59-5 [chemicalbook.com]
- 3. TERT-BUTYL 2-CHLOROACETATE | CAS 107-59-5 [matrix-fine-chemicals.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. This compound [drugfuture.com]
- 6. This compound | C6H11ClO2 | CID 66052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. htdchem.com [htdchem.com]
- 10. CN106397189A - Synthesis method of this compound - Google Patents [patents.google.com]
- 11. US5591888A - Process for producing tert.-butyl chloroacetate - Google Patents [patents.google.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. chemicalbook.com [chemicalbook.com]
- 14. fishersci.com [fishersci.com]
- 15. WERCS Studio - Application Error [assets.thermofisher.com]
An In-depth Technical Guide to tert-Butyl Chloroacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of tert-Butyl chloroacetate (B1199739), a versatile reagent in organic synthesis, with a particular focus on its structural elucidation, synthesis, and applications relevant to the pharmaceutical and chemical industries.
Chemical Structure and Identifiers
tert-Butyl chloroacetate is the ester of chloroacetic acid and tert-butanol (B103910). The presence of the bulky tert-butyl group is crucial to its chemical reactivity, providing steric hindrance and influencing its role as a protecting group and alkylating agent.
Molecular Structure:
Caption: 2D representation of the this compound molecule.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | tert-butyl 2-chloroacetate[1][2][3][4] |
| CAS Number | 107-59-5[1][2][3][4][5][6][7] |
| Molecular Formula | C₆H₁₁ClO₂[1][2][3][5][6] |
| Molecular Weight | 150.60 g/mol [1][2][5][6] |
| Synonyms | Chloroacetic acid tert-butyl ester, t-Butyl chloroacetate, Acetic acid, chloro-, 1,1-dimethylethyl ester[1][3][6][7][8] |
| InChI Key | KUYMVWXKHQSIAS-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)CCl[1][2] |
Physicochemical Properties
This compound is a clear, colorless to pale yellow liquid with a characteristic fruity odor.[4][5][9] It is flammable and should be handled with appropriate safety precautions.[10]
Table 2: Physical and Chemical Properties
| Property | Value |
| Appearance | Colorless to pale yellow liquid[5][6][7][8][9] |
| Boiling Point | 48-49 °C at 11 mmHg[5][10][11][12] |
| Density | 1.053 g/mL at 25 °C[5][11] |
| Refractive Index (n²⁰/D) | 1.423[5][11] |
| Flash Point | 46 °C (114.8 °F)[10][11] |
| Solubility | Soluble in organic solvents like ethanol (B145695) and ether; insoluble in water.[4] |
Spectroscopic Data
The structure of this compound can be confirmed through various spectroscopic techniques.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 3: ¹H NMR Spectral Data (CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 3.98 | Singlet | 2H | -CH₂-Cl |
| 1.49 | Singlet | 9H | -C(CH₃)₃ |
Table 4: ¹³C NMR Spectral Data (CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 166.5 | C=O (Ester carbonyl) |
| 82.5 | -C(CH₃)₃ (Quaternary carbon) |
| 41.0 | -CH₂-Cl |
| 28.0 | -C(CH₃)₃ (Methyl carbons) |
Infrared (IR) Spectroscopy
Table 5: IR Spectral Data (Liquid Film)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2980-2930 | Strong | C-H stretch (Aliphatic) |
| 1750-1730 | Strong | C=O stretch (Ester) |
| 1250-1200 | Strong | C-O stretch (Ester) |
| 850-550 | Medium-Strong | C-Cl stretch |
Mass Spectrometry (MS)
Electron impact mass spectrometry of this compound results in characteristic fragmentation patterns.
Table 6: Mass Spectrometry Data (Electron Impact)
| m/z | Relative Intensity | Proposed Fragment |
| 150/152 | Low | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) |
| 135/137 | Medium | [M - CH₃]⁺ |
| 95 | Medium | [M - C(CH₃)₃]⁺ or [ClCH₂CO]⁺ |
| 57 | High (Base Peak) | [C(CH₃)₃]⁺ (tert-Butyl cation) |
The base peak at m/z 57 corresponds to the highly stable tert-butyl cation, formed by the cleavage of the ester bond.
Experimental Protocols: Synthesis
Two common methods for the synthesis of this compound are detailed below.
Synthesis from Chloroacetic Acid and Isobutylene
This method involves the direct addition of chloroacetic acid to isobutylene.
Workflow Diagram:
Caption: Workflow for the synthesis of this compound from chloroacetic acid.
Detailed Protocol:
-
A pressure vessel is charged with molten chloroacetic acid.
-
The vessel is cooled, and a molar equivalent of isobutene is condensed and added.
-
The vessel is sealed and heated to a temperature between 80°C and 110°C. The reaction is maintained for 1 to 12 hours, during which the pressure will be between 3 and 12 bar.[5]
-
After the reaction period, the vessel is cooled to room temperature.
-
The resulting product mixture is removed from the vessel.
-
The crude product is purified by distillation under reduced pressure to yield this compound.[5]
Synthesis from Chloroacetyl Chloride and tert-Butanol
This method is a classic esterification reaction.
Detailed Protocol:
-
To a stirred mixture of chloroacetyl chloride and a tertiary amine base (e.g., N,N-dimethylaniline) in a suitable solvent, tert-butanol is added dropwise.
-
The temperature of the reaction mixture is maintained below 30°C during the addition.
-
After the addition is complete, the reaction is stirred for a specified period.
-
The reaction mixture is then poured into water.
-
The organic layer is separated, washed, and dried.
-
The crude product is purified by vacuum fractionation, collecting the fraction at 48-49°C (1.46 kPa) to give this compound.[5]
Applications in Drug Development and Organic Synthesis
This compound is a valuable building block in organic synthesis, primarily utilized for the introduction of a protected carboxymethyl group.
-
Protecting Group Chemistry: The tert-butyl ester functionality is a common protecting group for carboxylic acids. It is stable under many reaction conditions but can be readily cleaved under acidic conditions to liberate the free carboxylic acid. This strategy is widely employed in peptide synthesis and the synthesis of complex drug molecules.
-
Alkylation Reactions: As an alkylating agent, it is used to introduce the CH₂COOC(CH₃)₃ moiety onto various nucleophiles such as amines, phenols, and thiols. This is a key step in the synthesis of many pharmaceutical intermediates.
-
Synthesis of Heterocycles: It serves as a precursor in the synthesis of various heterocyclic compounds, which are core structures in many drug candidates. For example, it is used in the synthesis of imidazol-1-yl-acetic acid hydrochloride and cis-disubstituted aziridine (B145994) esters.[5][13][14]
-
Glycidic Ester Condensation: It is a reagent in the Darzens glycidic ester condensation, a reaction that forms α,β-epoxy esters, which are versatile intermediates in organic synthesis.[4][5][15][12]
Signaling Pathway Example: Role in Peptide Synthesis
The following diagram illustrates the logical flow of using this compound to introduce a glycine (B1666218) residue with a protected C-terminus in peptide synthesis.
Caption: Use of this compound in protected amino acid synthesis.
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate personal protective equipment in a well-ventilated area, preferably a chemical fume hood.[10]
-
Hazards: Flammable liquid and vapor.[10] Harmful if swallowed or in contact with skin.[10] Causes skin irritation and serious eye irritation.[10] May cause respiratory irritation. It is also a lachrymator.[9][15]
-
Storage: Store in a cool, dry, well-ventilated place away from heat, sparks, and open flames.[10] Keep containers tightly closed.
-
Incompatible Materials: Strong oxidizing agents, strong bases, and strong reducing agents.[10][15]
-
Disposal: Dispose of in accordance with local, regional, and national regulations for hazardous waste.[10]
This technical guide is intended for informational purposes for qualified professionals and does not constitute a license to operate. Always consult the relevant Safety Data Sheet (SDS) before handling this chemical.
References
- 1. Page loading... [wap.guidechem.com]
- 2. htdchem.com [htdchem.com]
- 3. This compound(107-59-5) 13C NMR [m.chemicalbook.com]
- 4. DE4434444A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 5. US5591888A - Process for producing tert.-butyl chloroacetate - Google Patents [patents.google.com]
- 6. CN106397189A - Synthesis method of this compound - Google Patents [patents.google.com]
- 7. orgsyn.org [orgsyn.org]
- 8. This compound | C6H11ClO2 | CID 66052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound(107-59-5) 1H NMR spectrum [chemicalbook.com]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. This compound(107-59-5) IR Spectrum [chemicalbook.com]
- 12. chegg.com [chegg.com]
- 13. Butyl 2-chloroacetate(590-02-3) 1H NMR spectrum [chemicalbook.com]
- 14. spectrabase.com [spectrabase.com]
- 15. researchgate.net [researchgate.net]
tert-Butyl chloroacetate spectroscopic data
An In-depth Technical Guide to the Spectroscopic Data of tert-Butyl Chloroacetate (B1199739)
This guide provides a comprehensive overview of the spectroscopic data for tert-butyl chloroacetate, a key intermediate in various chemical syntheses.[1][2][3] The information is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work.
Chemical Structure and Properties
Spectroscopic Data
The following sections summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by two distinct singlets, corresponding to the methylene (B1212753) protons adjacent to the chlorine atom and the nine equivalent protons of the tert-butyl group.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 3.98 | Singlet | 2H | Cl-CH₂ -C=O |
| 1.49 | Singlet | 9H | -O-C(CH₃ )₃ |
| Solvent: CDCl₃, Reference: TMS[5][7][8] |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
| Chemical Shift (ppm) | Assignment |
| 166.5 | C =O (Ester Carbonyl) |
| 82.5 | -O-C (CH₃)₃ (Quaternary Carbon) |
| 41.0 | Cl-CH₂ - (Methylene Carbon) |
| 28.0 | -C(CH₃ )₃ (Methyl Carbons) |
| Solvent: CDCl₃[5][9] |
Infrared (IR) Spectroscopy
The IR spectrum displays characteristic absorption bands for the functional groups present in this compound.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2980 | Strong | C-H stretch (alkyl) |
| ~1745 | Strong | C=O stretch (ester) |
| ~1280 | Strong | C-O stretch (ester) |
| ~1150 | Strong | C-O stretch (ester) |
| ~790 | Medium | C-Cl stretch |
| Sample Preparation: Liquid Film/Neat[4][10] |
Mass Spectrometry (MS)
Mass spectrometry data reveals the molecular weight and fragmentation pattern of the molecule under electron ionization (EI).
| m/z | Relative Intensity (%) | Assignment |
| 150/152 | Low | [M]⁺ (Molecular ion, showing isotopic pattern for Cl) |
| 95/97 | Moderate | [M - C₄H₉]⁺ (Loss of tert-butyl group) |
| 57 | High | [C(CH₃)₃]⁺ (tert-butyl cation) |
| Ionization Method: Electron Ionization (EI)[4][5] |
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of this compound (approximately 5-10 mg) is dissolved in about 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (0 ppm).
-
Data Acquisition: The ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR: A sufficient number of scans (e.g., 8-16) are acquired to obtain a good signal-to-noise ratio.[11] The relaxation delay is typically set to 1-2 seconds.[11]
-
¹³C NMR: A larger number of scans (e.g., 128 or more) are required due to the lower natural abundance of the ¹³C isotope. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon atom.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid Film): A drop of neat (undiluted) this compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates. The plates are pressed together to form a thin liquid film.
-
Data Acquisition: The prepared sample is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded over a typical range of 4000-400 cm⁻¹. A background spectrum of the empty salt plates is recorded first and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol (B129727) or acetonitrile (B52724) (e.g., 10-100 µg/mL).[12]
-
Data Acquisition (GC-MS):
-
The sample is injected into a gas chromatograph (GC) to separate it from any impurities.
-
The separated compound then enters the mass spectrometer.
-
Electron Ionization (EI) is commonly used, where the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
The resulting ions are separated by their mass-to-charge ratio (m/z) by a mass analyzer and detected.
-
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for spectroscopic analysis of this compound.
References
- 1. htdchem.com [htdchem.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | 107-59-5 [chemicalbook.com]
- 4. This compound | C6H11ClO2 | CID 66052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. tert-クロロ酢酸ブチル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound(107-59-5) 1H NMR [m.chemicalbook.com]
- 8. Page loading... [guidechem.com]
- 9. This compound(107-59-5) 13C NMR spectrum [chemicalbook.com]
- 10. This compound(107-59-5) IR Spectrum [m.chemicalbook.com]
- 11. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
An In-depth Technical Guide to the NMR Analysis of tert-Butyl Chloroacetate
This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of tert-butyl chloroacetate (B1199739). It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. This document outlines the characteristic ¹H and ¹³C NMR spectral data, a detailed experimental protocol for data acquisition, and a logical visualization of the proton NMR assignments.
Introduction
tert-Butyl chloroacetate (C₆H₁₁ClO₂) is an important building block in organic synthesis, frequently utilized in the production of pharmaceuticals and other fine chemicals.[1] Its structure consists of a chloroacetyl group esterified with a tert-butyl alcohol moiety. NMR spectroscopy is a fundamental technique for the structural elucidation and purity assessment of this compound. This guide details the expected NMR signals and provides a standardized protocol for their measurement.
¹H and ¹³C NMR Spectral Data
The NMR spectra of this compound are relatively simple and highly characteristic, reflecting the symmetry of the molecule. The data presented here is based on spectra recorded in deuterated chloroform (B151607) (CDCl₃), a common solvent for this type of analysis.[2][3][4]
2.1. ¹H NMR Data
The ¹H NMR spectrum of this compound displays two distinct singlets, corresponding to the two types of chemically non-equivalent protons in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration (No. of Protons) | Assignment |
| 3.98 | Singlet | 2H | Cl-CH₂ -C=O |
| 1.49 | Singlet | 9H | -C(CH₃ )₃ |
| Table 1: ¹H NMR spectral data for this compound in CDCl₃.[5] |
2.2. ¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum shows four signals, corresponding to the four unique carbon environments in the molecule.
| Chemical Shift (δ) ppm | Assignment |
| 166.5 | C =O (Ester carbonyl) |
| 82.5 | -C (CH₃)₃ (Quaternary carbon) |
| 40.8 | Cl-CH₂ - (Methylene carbon) |
| 27.9 | -C(CH₃ )₃ (Methyl carbons) |
| Table 2: ¹³C NMR spectral data for this compound in CDCl₃. |
Experimental Protocol for NMR Analysis
This section provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
3.1. Materials and Equipment
-
Sample: this compound
-
Solvent: Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (B1202638) (TMS)
-
Apparatus: NMR spectrometer (e.g., 300 MHz or higher), 5 mm NMR tubes, Pasteur pipettes, volumetric flasks, analytical balance.
3.2. Sample Preparation
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ containing TMS in a clean, dry vial.
-
Transfer the solution into a 5 mm NMR tube using a Pasteur pipette.
-
Cap the NMR tube securely.
3.3. Instrument Setup and Data Acquisition
The following are general parameters that may require optimization based on the specific instrument used.[6]
For ¹H NMR Spectroscopy:
-
Spectrometer Frequency: 300 MHz or higher
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30')
-
Solvent: CDCl₃
-
Temperature: 298 K (25 °C)
-
Number of Scans (NS): 8 to 16
-
Relaxation Delay (D1): 1-2 seconds
-
Acquisition Time (AQ): 2-4 seconds
-
Spectral Width (SW): 10-12 ppm
-
Transmitter Offset (O1P): Centered on the spectral region of interest (approx. 5-6 ppm)
-
Receiver Gain (RG): Adjust to avoid signal clipping.
-
Referencing: Calibrate the spectrum using the TMS signal at 0.00 ppm.
For ¹³C NMR Spectroscopy:
-
Spectrometer Frequency: 75 MHz or higher (corresponding to the ¹H frequency)
-
Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30')
-
Solvent: CDCl₃
-
Temperature: 298 K (25 °C)
-
Number of Scans (NS): 128 to 1024 (or more, depending on sample concentration)
-
Relaxation Delay (D1): 2 seconds
-
Acquisition Time (AQ): 1-2 seconds
-
Spectral Width (SW): 200-220 ppm
-
Transmitter Offset (O1P): Centered on the spectral region of interest (approx. 100 ppm)
-
Receiver Gain (RG): Adjust as needed.
-
Referencing: Calibrate the spectrum using the central peak of the CDCl₃ triplet at 77.16 ppm.[7]
3.4. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually or automatically.
-
Perform baseline correction to ensure a flat baseline.
-
Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.
-
Calibrate the chemical shift scale as described above.
-
Analyze the peak positions, multiplicities, and integrals to confirm the structure.
Visualization of NMR Assignments
The following diagrams illustrate the structure of this compound and the logical relationship between its proton environments and their corresponding ¹H NMR signals.
References
In-Depth Technical Guide to the Infrared Spectrum of tert-Butyl Chloroacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the Fourier-Transform Infrared (FTIR) spectrum of tert-butyl chloroacetate (B1199739). It outlines the characteristic vibrational frequencies, presents a standard operating procedure for spectral acquisition, and illustrates the analytical workflow. This document is intended to serve as a comprehensive resource for the identification and characterization of this compound in a laboratory setting.
Introduction to tert-Butyl Chloroacetate and IR Spectroscopy
This compound (C₆H₁₁ClO₂) is an organic compound containing an ester functional group and an alkyl halide (chloride).[1] It is utilized in various organic synthesis applications.[2] Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their natural vibrational modes.[3] An IR spectrum, a plot of absorbance or transmittance versus wavenumber (cm⁻¹), provides a unique molecular fingerprint, making it an invaluable tool for structural elucidation and compound verification.
Spectral Data and Interpretation
The infrared spectrum of this compound is characterized by several strong absorption bands that correspond to the distinct functional groups within its structure: the ester, the tert-butyl group, and the chloroacetyl moiety. The key to interpreting the spectrum is to assign these characteristic bands to their specific vibrational modes.
Summary of Characteristic IR Absorptions
The following table summarizes the expected, significant absorption bands for this compound.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| 2980 - 2960 | Strong | C-H Asymmetric & Symmetric Stretch (sp³ CH₃) |
| 1745 | Strong | C=O Stretch (Ester Carbonyl) |
| 1475, 1370 | Medium | C-H Bend (CH₃ Scissoring and Umbrella Mode) |
| 1280 | Strong | C-O-C Asymmetric Stretch (Ester) |
| 1150 | Strong | C-O Stretch (Ester) & C-C Skeletal (tert-Butyl) |
| 780 | Strong | C-Cl Stretch (Alkyl Chloride) |
Note: This data is representative and based on characteristic functional group absorption regions. Actual peak positions and intensities may vary based on experimental conditions.
Detailed Peak Analysis
-
C-H Stretching Region (3000-2850 cm⁻¹): The absorptions just below 3000 cm⁻¹ are characteristic of stretching vibrations from sp³-hybridized carbon-hydrogen bonds, originating from the methyl groups of the tert-butyl moiety and the methylene (B1212753) group of the chloroacetyl moiety.
-
Carbonyl (C=O) Stretching Region (~1745 cm⁻¹): The most prominent and easily identifiable peak in the spectrum is the strong, sharp absorption corresponding to the C=O stretch of the saturated aliphatic ester.[3] Its position around 1745 cm⁻¹ is highly characteristic of this functional group.[3]
-
Fingerprint Region (1500-500 cm⁻¹): This region contains a wealth of complex vibrational information.
-
C-H Bending: Medium intensity peaks around 1475 cm⁻¹ and 1370 cm⁻¹ are due to the bending (scissoring and umbrella) modes of the C-H bonds in the methyl groups.
-
C-O Stretching: Esters typically exhibit two strong C-O stretching bands.[3] For this compound, a strong band around 1280 cm⁻¹ can be assigned to the asymmetric C-O-C stretch, and another strong absorption around 1150 cm⁻¹ is attributed to the C-O stretch coupled with the skeletal vibrations of the adjacent tert-butyl group.
-
C-Cl Stretching: The carbon-chlorine bond stretch gives rise to a strong absorption in the lower frequency part of the fingerprint region, typically between 850-550 cm⁻¹.[1] For this compound, this peak is expected around 780 cm⁻¹. The presence of a strong band in this area is a key indicator for the alkyl halide moiety.[1]
-
Experimental Protocol: Acquiring the FTIR Spectrum
The following protocol details the procedure for obtaining a high-quality FTIR spectrum of neat (undiluted) this compound using an instrument equipped with an Attenuated Total Reflectance (ATR) accessory. ATR is a common and convenient technique for liquid samples as it requires minimal sample preparation.[5][6]
Instrumentation and Materials
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)
-
Sample: this compound, liquid
-
Solvent for cleaning: Isopropanol (B130326) or ethanol
-
Lint-free wipes (e.g., Kimwipes)
-
Personal Protective Equipment (PPE): Safety goggles, gloves
Standard Operating Procedure
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Confirm that the ATR accessory is correctly installed in the sample compartment.
-
Verify that the sample compartment is free of moisture by checking the status of the desiccant or by purging with dry nitrogen gas, if available.
-
-
Background Spectrum Acquisition:
-
Carefully clean the surface of the ATR crystal with a lint-free wipe lightly dampened with isopropanol. Allow the crystal to air dry completely.
-
Using the instrument's software, initiate the collection of a background spectrum.[5] This measurement accounts for the absorbance of ambient air (CO₂, H₂O) and the ATR crystal itself, ensuring they are subtracted from the final sample spectrum.
-
-
Sample Application:
-
Place a single drop (approximately 1-2 µL) of this compound directly onto the center of the clean, dry ATR crystal.[5]
-
Ensure the sample completely covers the crystal surface to achieve a strong signal. For volatile liquids, it may be necessary to begin the scan promptly.
-
-
Sample Spectrum Acquisition:
-
Enter the sample identification information into the software.
-
Set the data acquisition parameters. Standard parameters for routine analysis are typically:
-
Spectral Range: 4000 cm⁻¹ to 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16 to 32 (signal-averaging to improve signal-to-noise ratio)
-
-
Initiate the sample scan. The software will automatically collect the spectrum and ratio it against the previously collected background.
-
-
Data Processing and Cleaning:
-
The resulting spectrum should show absorbance peaks pointing upwards. If necessary, perform a baseline correction to ensure the baseline rests at zero absorbance.
-
Use the software's peak-picking tool to label the wavenumbers of the significant absorption bands.
-
Thoroughly clean the ATR crystal surface with isopropanol and a lint-free wipe to remove all traces of the sample.[5] Perform a "clean check" scan to ensure no residue remains before analyzing the next sample.
-
Logical Workflow for IR Spectral Analysis
The process of analyzing a chemical sample like this compound via FTIR spectroscopy follows a structured and logical workflow. This process ensures that the results are accurate, reproducible, and correctly interpreted. The diagram below illustrates this workflow from initial preparation to final structural confirmation.
References
- 1. This compound | C6H11ClO2 | CID 66052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound(107-59-5) IR Spectrum [m.chemicalbook.com]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. IR Absorption Table [webspectra.chem.ucla.edu]
- 5. spectrabase.com [spectrabase.com]
- 6. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to the Mass Spectrometry of tert-Butyl Chloroacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the mass spectrometric behavior of tert-butyl chloroacetate (B1199739) (CAS No. 107-59-5), a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2][3] Understanding its mass spectrum is crucial for reaction monitoring, quality control, and structural verification. This document outlines its characteristic fragmentation patterns under Electron Ionization (EI), presents quantitative data for its major ions, and provides a standardized experimental protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Molecular Structure and Properties
Tert-butyl chloroacetate (C₆H₁₁ClO₂) is an ester with a molecular weight of approximately 150.60 g/mol .[4] Its structure contains two key features that dictate its fragmentation in a mass spectrometer: a bulky, stable tert-butyl group and an electrophilic chloromethyl group.
Electron Ionization (EI) Mass Spectrometry Analysis
Under standard 70 eV Electron Ionization (EI), this compound undergoes predictable and informative fragmentation. The resulting mass spectrum is characterized by a weak molecular ion peak and a prominent base peak corresponding to the highly stable tert-butyl carbocation.
The molecular ion ([M]⁺˙) of this compound is observed as a pair of peaks at m/z 150 and m/z 152 .[5] This isotopic pattern is the hallmark of a monochlorinated compound, reflecting the natural abundance of the chlorine isotopes ³⁵Cl (≈75.8%) and ³⁷Cl (≈24.2%). The M+2 peak at m/z 152 will have an intensity approximately one-third that of the m/z 150 peak. The molecular ion itself is of low abundance due to the facile fragmentation of the ester linkage.
The fragmentation of this compound is dominated by cleavages that lead to the formation of stable ions. The primary fragmentation pathways are illustrated in the diagram below.
Caption: Primary EI fragmentation pathways of this compound.
-
Formation of the Base Peak (m/z 57): The most significant fragmentation event is the heterolytic cleavage of the oxygen-carbon bond of the tert-butyl group. This results in the loss of a neutral chloroacetoxy radical (•OCOCH₂Cl) and the formation of the highly stable tertiary carbocation, [C(CH₃)₃]⁺ , which is observed as the base peak at m/z 57 .[4][6]
-
Rearrangement and Loss of Isobutylene (B52900) (m/z 94/96): A characteristic rearrangement for tert-butyl esters involves the transfer of a hydrogen atom and the elimination of a neutral isobutylene molecule (C₄H₈). This process yields the radical cation of chloroacetic acid, [ClCH₂COOH]⁺˙ , which appears as an isotopic pair at m/z 94 and m/z 96 .
-
Further Fragmentation of the tert-Butyl Cation (m/z 41): The tert-butyl cation (m/z 57) can further fragment through the loss of a methane (B114726) molecule (CH₄) to produce the allyl cation, [C₃H₅]⁺ , at m/z 41 .[4]
The table below summarizes the key ions observed in the EI mass spectrum of this compound.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Chemical Formula | Relative Abundance | Notes |
| 152 | [M+2]⁺˙ | C₆H₁₁³⁷ClO₂⁺ | Low | Isotope peak of the molecular ion. |
| 150 | [M]⁺˙ | C₆H₁₁³⁵ClO₂⁺ | Low | Molecular ion. |
| 96 | [M - C₄H₈]⁺˙ | C₂H₃³⁷ClO₂⁺ | Low | Isotope peak from loss of isobutylene. |
| 94 | [M - C₄H₈]⁺˙ | C₂H₃³⁵ClO₂⁺ | Low | Fragment from loss of isobutylene. |
| 59 | Not definitively assigned | - | Moderate | Second highest peak reported in some databases.[4] |
| 57 | [C(CH₃)₃]⁺ | C₄H₉⁺ | 100% (Base Peak) | Stable tert-butyl carbocation.[4] |
| 41 | [C₃H₅]⁺ | C₃H₅⁺ | High | Fragment from m/z 57.[4] |
Experimental Protocol for GC-MS Analysis
The following section details a standard methodology for the analysis of this compound using a Gas Chromatography-Mass Spectrometry system.
Caption: Standard experimental workflow for GC-MS analysis.
-
Prepare a stock solution of this compound at 1 mg/mL in a volatile, inert solvent such as dichloromethane (B109758) or ethyl acetate.
-
Perform serial dilutions to create working standards and quality control samples at appropriate concentrations (e.g., 1-100 µg/mL).
This protocol is based on a typical Agilent GC-MS system but is adaptable to other manufacturers.[7][8]
-
Gas Chromatograph (GC)
-
Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
Inlet: Split/splitless injector operated in split mode (e.g., 20:1 ratio).
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 15°C/min to 240°C.
-
Hold: 5 minutes at 240°C.
-
-
-
Mass Spectrometer (MS)
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
MS Transfer Line Temperature: 280°C.
-
Scan Mode: Full Scan.
-
Scan Range: m/z 35-350.
-
Conclusion
The mass spectrometry of this compound is well-defined, with a fragmentation pattern dominated by the formation of the stable m/z 57 tert-butyl cation. The presence of a chlorine atom provides a distinct M/M+2 isotopic signature for the molecular ion and any chlorine-containing fragments. The GC-MS protocol provided offers a robust method for the separation and identification of this compound in complex mixtures, making it an invaluable tool for researchers and professionals in the chemical and pharmaceutical industries.
References
- 1. This compound | 107-59-5 [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. This compound, 98% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]
- 4. This compound | C6H11ClO2 | CID 66052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound(107-59-5) IR Spectrum [chemicalbook.com]
- 6. C4H9Cl (CH3)3CCl mass spectrum of 2-chloro-2-methylpropane fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. benchchem.com [benchchem.com]
- 8. agilent.com [agilent.com]
tert-Butyl chloroacetate reactivity profile
An In-depth Technical Guide to the Reactivity Profile of tert-Butyl Chloroacetate (B1199739)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical reactivity of tert-butyl chloroacetate, a versatile reagent in organic synthesis. Its utility in the formation of carbon-carbon and carbon-heteroatom bonds makes it a valuable tool for the synthesis of complex molecules, particularly in the pharmaceutical industry.[1] This document outlines its core reactivity, including nucleophilic substitution and condensation reactions, supported by experimental data and detailed protocols.
Physicochemical Properties
This compound is a flammable, colorless to yellow liquid with a strong, fruity odor.[2][3] A summary of its key physical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₁ClO₂ | [4] |
| Molecular Weight | 150.60 g/mol | [5] |
| Boiling Point | 48-49 °C at 11 mmHg | [5] |
| Density | 1.053 g/mL at 25 °C | [5] |
| Refractive Index (n²⁰/D) | 1.423 | [5] |
| Flash Point | 46 °C (114.8 °F) | [3] |
| Solubility | <0.1 g/L in water (20 °C) | [2] |
Core Reactivity: Nucleophilic Substitution
The primary mode of reactivity for this compound is nucleophilic substitution at the α-carbon, which is activated by the adjacent carbonyl group and bears a good leaving group (chloride). This reactivity is central to its application as an alkylating agent.
General Reaction Pathway
The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. A nucleophile (Nu⁻) attacks the electrophilic α-carbon, leading to the displacement of the chloride ion.
Steric Hindrance
Key Reactions and Applications
This compound is a precursor in a variety of important synthetic transformations.
Darzens Glycidic Ester Condensation
The Darzens reaction is a classic application of α-haloesters, involving the condensation with a ketone or aldehyde in the presence of a base to form an α,β-epoxy ester (glycidic ester).[10] These products are valuable intermediates that can be further transformed into aldehydes, ketones, or other functional groups.
References
- 1. Highly Efficient Darzens Reactions Mediated by Phosphazene Bases under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound | CAS#:107-59-5 | Chemsrc [chemsrc.com]
- 5. 氯乙酸叔丁酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 8. Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. homework.study.com [homework.study.com]
Navigating the Solubility Landscape of tert-Butyl Chloroacetate in Organic Solvents: A Technical Guide
For researchers, scientists, and professionals in drug development, understanding the solubility of key reagents is paramount for reaction optimization, purification, and formulation. This in-depth technical guide provides a comprehensive overview of the solubility of tert-butyl chloroacetate (B1199739) in various organic solvents, addressing the current landscape of available data and providing actionable experimental protocols.
Tert-butyl chloroacetate, a versatile building block in organic synthesis, is frequently employed in the production of pharmaceuticals and other fine chemicals. Its solubility characteristics dictate its utility in different reaction media. While extensive quantitative data remains to be fully elucidated in publicly available literature, a consistent qualitative understanding has been established.
Quantitative Solubility Data
Precise quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in readily accessible scientific literature. However, its solubility in water has been quantified. The available information, both qualitative and quantitative, is summarized in the table below. The term "Miscible" is used for solvents in which this compound is expected to dissolve in all proportions, a common characteristic for many non-polar to moderately polar organic liquids with similar structures.
| Solvent | Formula | Type | Solubility | Temperature (°C) |
| Water | H₂O | Polar Protic | < 0.1 g/L[1] | 20 |
| Ethanol | C₂H₅OH | Polar Protic | Soluble[1][2] | Not Specified |
| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Soluble[1][3] | Not Specified |
| Acetone | (CH₃)₂CO | Polar Aprotic | Soluble[2] | Not Specified |
| Methanol | CH₃OH | Polar Protic | Miscible (presumed) | Not Specified |
| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Miscible (presumed) | Not Specified |
| Toluene | C₇H₈ | Non-polar | Miscible (presumed) | Not Specified |
| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Miscible (presumed) | Not Specified |
| Dimethylformamide | (CH₃)₂NC(O)H | Polar Aprotic | Miscible (presumed) | Not Specified |
| Dimethyl Sulfoxide | (CH₃)₂SO | Polar Aprotic | Miscible (presumed) | Not Specified |
Experimental Protocol for Solubility Determination
For instances where precise solubility data is critical for a specific application, the following general experimental protocol can be employed to determine the solubility of a liquid solute like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the amount of solute dissolved.
Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Temperature-controlled shaker or water bath
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (chemically compatible with the solvent and solute)
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector
-
Vials for sample analysis
Methodology:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of a distinct undissolved phase of this compound is essential to ensure saturation.
-
Place the container in a temperature-controlled shaker or water bath set to the desired experimental temperature.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, cease agitation and allow the undissolved solute to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. It is crucial to avoid disturbing the undissolved layer.
-
To remove any suspended micro-droplets of the undissolved solute, pass the collected supernatant through a chemically resistant syringe filter into a pre-weighed volumetric flask.
-
Determine the mass of the collected saturated solution.
-
Dilute the filtered saturated solution with a known volume of the same organic solvent to a concentration suitable for the analytical method to be used.
-
-
Quantitative Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.
-
Analyze the standard solutions and the diluted sample solution using a calibrated GC or HPLC method.
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.
-
From the calibration curve, determine the concentration of this compound in the diluted sample.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.
-
Express the solubility in desired units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).
-
Experimental Workflow Diagram
The logical flow of the experimental protocol for determining the solubility of this compound can be visualized as follows:
Caption: Workflow for determining the solubility of this compound.
References
Technical Guide: Stability and Storage of tert-Butyl Chloroacetate
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for tert-butyl chloroacetate (B1199739). The document details the chemical properties, potential degradation pathways, and factors influencing the stability of this important organic intermediate. Furthermore, it outlines detailed experimental protocols for conducting forced degradation studies and developing a stability-indicating analytical method. This guide is intended to be a valuable resource for researchers and professionals in the pharmaceutical and chemical industries to ensure the quality, integrity, and safety of tert-butyl chloroacetate throughout its lifecycle.
Chemical and Physical Properties
This compound is a clear, colorless to yellow liquid with a chemical formula of C₆H₁₁ClO₂.[1] A summary of its key physical and chemical properties is presented in Table 1. Understanding these properties is fundamental to designing appropriate storage and handling procedures.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₆H₁₁ClO₂ | [1][2] |
| Molecular Weight | 150.60 g/mol | [3] |
| CAS Number | 107-59-5 | [1][3] |
| Appearance | Clear colorless to yellow liquid | [1][4] |
| Boiling Point | 48-49 °C @ 11 mmHg | [3] |
| Density | 1.053 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.423 | [3] |
| Water Solubility | <0.1 g/L (20 °C) | [1] |
| Flash Point | 46 °C (114.8 °F) | [3] |
| Decomposition Temperature | 223 °C | [3] |
Stability Profile
This compound is generally stable at room temperature in closed containers under normal storage and handling conditions.[1][4] However, its stability can be compromised by several factors, including exposure to moisture, incompatible materials, and elevated temperatures.
Hydrolytic Stability
Thermal Stability
The reported decomposition temperature of this compound is 223 °C.[3] Thermal stress can lead to the elimination of isobutene and the formation of chloroacetic acid. At elevated temperatures, further decomposition can occur, potentially generating hazardous byproducts such as hydrogen chloride, carbon monoxide, and carbon dioxide.[4][5]
Photostability
While specific photostability studies on this compound are not widely published, compounds containing chloro-functional groups can be susceptible to photodegradation. Exposure to UV light could potentially lead to homolytic cleavage of the carbon-chlorine bond, initiating radical chain reactions.
Incompatible Materials
To maintain the stability of this compound, contact with the following materials should be avoided:
-
Strong Oxidizing Agents: Can cause vigorous, potentially explosive reactions.[4][5]
-
Strong Bases: Will catalyze the hydrolysis of the ester.[3][6]
Recommended Storage Conditions
Proper storage is crucial for maintaining the quality and stability of this compound. The following conditions are recommended based on available safety data sheets and chemical supplier information.
Table 2: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale | References |
| Temperature | Store in a cool, dry place.[3][6] | To minimize thermal degradation and evaporation. | [3][6] |
| Atmosphere | Store in a tightly closed container.[3][6] | To prevent exposure to moisture and atmospheric contaminants. | [3][6] |
| Light Exposure | Protect from light. | To prevent potential photodegradation. | |
| Inert Gas | For long-term storage, consider blanketing with an inert gas (e.g., nitrogen, argon). | To displace oxygen and moisture, further preserving stability. | |
| Location | Store in a well-ventilated area designated for flammable liquids.[3][4] | Due to its flammable nature. | [3][4] |
Experimental Protocols
The following sections provide detailed, generalized protocols for conducting forced degradation studies and developing a stability-indicating analytical method for this compound. These protocols are based on established principles and should be adapted and validated for specific laboratory conditions and equipment.
Forced Degradation (Stress Testing)
Forced degradation studies are essential for identifying potential degradation products, understanding degradation pathways, and developing a stability-indicating analytical method.
5.1.1 General Preparation
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of approximately 1 mg/mL.
-
Control Sample: A sample of the stock solution protected from stress conditions should be used as a control.
5.1.2 Hydrolytic Degradation
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Maintain the solution at room temperature for 8 hours.
-
At specified time points (e.g., 1, 2, 4, 8 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase.
-
-
Neutral Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of purified water.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase.
-
5.1.3 Oxidative Degradation
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Store the solution at room temperature, protected from light, for 12 hours.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase for analysis.
5.1.4 Thermal Degradation
-
Place a known amount of solid this compound in a petri dish.
-
Expose it to dry heat at 80°C in a calibrated oven for 48 hours.
-
At specified time points, withdraw a sample, dissolve it in a suitable solvent, and dilute to a final concentration for analysis.
5.1.5 Photolytic Degradation
-
Expose a solution of this compound (e.g., 1 mg/mL in a photostable solvent) to a calibrated light source that provides both UV and visible light.
-
A control sample should be kept in the dark in the same chamber.
-
After the exposure period, prepare solutions of both the exposed and control samples for analysis.
Stability-Indicating HPLC Method Development
A stability-indicating method is a validated analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active substance and the formation of degradation products. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a common technique for this purpose.
5.2.1 Initial Chromatographic Conditions
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient Elution: A broad gradient from 5% to 95% B over 20-30 minutes can be used for initial screening.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV detection at a suitable wavelength (to be determined by UV scan of this compound).
-
Injection Volume: 10 µL
5.2.2 Method Optimization and Validation
-
Inject the stressed samples from the forced degradation studies.
-
The goal is to achieve baseline separation between the parent peak of this compound and all degradation product peaks.
-
Optimize the mobile phase composition, gradient profile, pH, and column temperature to improve resolution.
-
Once a suitable separation is achieved, the method must be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness.
Visualizations
Logical Workflow for Stability Testing
The following diagram illustrates the logical workflow for assessing the stability of this compound.
References
- 1. Nonenzymatic and enzymatic hydrolysis of alkyl halides: A theoretical study of the SN2 reactions of acetate and hydroxide ions with alkyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Reagent-free continuous thermal tert-butyl ester deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. jchr.org [jchr.org]
- 6. discovery.researcher.life [discovery.researcher.life]
tert-Butyl chloroacetate safety data sheet (SDS)
An In-depth Technical Guide to the Safety of tert-Butyl Chloroacetate (B1199739)
For researchers, scientists, and drug development professionals, a comprehensive understanding of chemical safety is paramount for ensuring a safe laboratory environment and the integrity of experimental outcomes. This guide provides a detailed overview of the safety data for tert-Butyl chloroacetate (CAS No. 107-59-5), a reactive chemical reagent commonly used in organic synthesis.[1][2] The information is compiled from various Safety Data Sheets (SDS) to present a thorough profile of its hazards, handling procedures, and emergency responses.
This compound is a clear, colorless to yellow liquid with a characteristic camphor-like or fruity odor.[1][2][3] It is primarily used as an intermediate in the synthesis of pharmaceuticals, pesticides, and dyes.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₆H₁₁ClO₂ | [1][3][4][5][6] |
| Molecular Weight | 150.60 g/mol | [6][7] |
| Appearance | Clear, colorless to yellow liquid | [1][2][3][7] |
| Odor | Camphor-like, Fruity | [1][3] |
| Boiling Point | 48-49 °C @ 11 mmHg (15 hPa) | [2][3][6] |
| Density | 1.053 g/mL at 25 °C | [2][3][6] |
| Flash Point | 46 °C (114.8 °F) - Closed Cup | [3][6] |
| Solubility in Water | < 0.1 g/L (at 20 °C) | [1][3] |
| Decomposition Temp. | 223 °C |[3] |
Hazard Identification and Classification
This compound is classified as a hazardous chemical under the Globally Harmonized System (GHS). It is a flammable, corrosive, and toxic liquid that is harmful if swallowed, inhaled, or absorbed through the skin.[4][8] It is also a lachrymator, meaning it can cause tearing.[3][4][8]
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement | Source(s) |
|---|---|---|---|
| Flammable Liquids | 3 | H226: Flammable liquid and vapor | [4][9][10] |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | [4][9][10] |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin | [9][10] |
| Acute Toxicity, Inhalation | 3 | H331: Toxic if inhaled | [6][9] |
| Skin Corrosion/Irritation | 1B / 2 | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation | [6][9][10] |
| Serious Eye Damage/Irritation | 1 / 2A | H319: Causes serious eye irritation | [5][9] |
| Specific Target Organ Toxicity | Single Exp. | H335: May cause respiratory irritation | [9][11] |
| Hazardous to the Aquatic Environment | Acute 1 / Chronic 1 | H400/H410: Very toxic to aquatic life with long lasting effects |[9] |
Toxicological Data
Toxicological data from animal studies indicate that this compound is harmful through multiple exposure routes.
Table 3: Acute Toxicity Data for this compound
| Test | Species | Route | Value | Source(s) |
|---|---|---|---|---|
| LD50 | Rat | Oral | 380 mg/kg | [3][6][9] |
| LD50 | Rat | Dermal | 1414 mg/kg | [3][5][9] |
| LC50 | Rat | Inhalation | 4738 mg/m³ (4 hours) | [3][5][6][9] |
| Draize Test | Rabbit | Eye | Moderate Irritation (100 µL/24H) | [3] |
| Draize Test | Rabbit | Skin | Severe Irritation (500 µL/4H) |[3] |
Experimental Protocols: Safe Handling and Emergency Procedures
Strict adherence to safety protocols is mandatory when working with this compound.
Handling and Storage
-
Engineering Controls : Always handle this chemical within a certified chemical fume hood to avoid inhaling vapors.[5][8] Ensure that an eyewash station and safety shower are readily accessible.[5] Use explosion-proof electrical and ventilating equipment.[5]
-
Personal Protective Equipment (PPE) : Mandatory PPE includes chemically resistant nitrile gloves, tightly fitting safety goggles, and a face shield (8-inch minimum).[6][8] A standard laboratory coat is required to protect clothing and skin.[8]
-
Handling Practices : Avoid contact with skin, eyes, and clothing.[4][6] Do not breathe mists or vapors.[4] Use spark-proof tools and take precautionary measures against static discharge.[5]
-
Storage Conditions : Store in a designated flammables and corrosives area.[4] Keep containers tightly closed in a dry, cool, and well-ventilated place, away from heat, sparks, open flames, and other ignition sources.[3][4][6]
-
Incompatible Materials : Avoid contact with strong oxidizing agents, strong bases, metals, and strong reducing agents.[3][5][6]
First Aid Measures
Immediate medical attention is required for any exposure.[4][5] Always show the Safety Data Sheet to the attending physician.[4]
Fire-Fighting Measures
-
Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3][11] Solid streams of water may be ineffective.[6] Water mist can be used to cool closed containers.[5]
-
Specific Hazards : The compound is flammable. Vapors are heavier than air and may travel to a source of ignition and flash back.[3][5][12] Containers may explode when heated.[5]
-
Hazardous Combustion Products : Thermal decomposition can release irritating and toxic gases, including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas.[3][5][9]
-
Protective Equipment : Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand mode.[3][5]
Accidental Release Measures
In the event of a spill, a structured response is critical to prevent injury and environmental contamination.
Disposal Considerations
Proper disposal is a critical final step in the chemical lifecycle. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[8]
Protocol for Disposal:
-
Classification : This material and its container must be disposed of as hazardous waste.[3][8] It is classified as a halogenated organic compound.
-
Segregation : Waste must be segregated from non-halogenated solvent waste streams.[8]
-
Containment : Use a designated, leak-proof container made of a compatible material (e.g., coated glass or a specific polymer bottle) and label it clearly as "Hazardous Waste: this compound".[8]
-
Professional Disposal : The primary and safest procedure is to arrange for pickup and disposal by a licensed environmental health and safety (EHS) vendor.[8]
-
Neutralization (Expert Use Only) : A potential neutralization protocol involves hydrolysis to form tert-butanol (B103910) and chloroacetic acid. This reaction can be vigorous and exothermic and should only be performed by highly trained personnel with prior institutional approval and a specific risk assessment.[8] The resulting neutralized solution must still be collected and disposed of as hazardous aqueous waste.[8]
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | 107-59-5 [chemicalbook.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. fishersci.com [fishersci.com]
- 6. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. benchchem.com [benchchem.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. This compound | C6H11ClO2 | CID 66052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. capotchem.cn [capotchem.cn]
- 12. This compound(107-59-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Methodological & Application
Synthesis of Chiral Compounds Using tert-Butyl Chloroacetate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of chiral compounds utilizing tert-butyl chloroacetate (B1199739). The methodologies outlined herein are pivotal for the asymmetric synthesis of key chiral building blocks, such as non-natural α-amino acids and α,β-epoxy esters, which are of significant interest in pharmaceutical and materials science research.
Introduction
Tert-butyl chloroacetate is a versatile C2 building block in organic synthesis. Its utility in asymmetric synthesis primarily stems from its ability to serve as a precursor to tert-butyl enolates or their equivalents, which can undergo stereoselective carbon-carbon bond formation in the presence of chiral catalysts or auxiliaries. The bulky tert-butyl group can offer steric hindrance that enhances stereoselectivity and also allows for mild deprotection conditions, preserving the integrity of the chiral products. Key applications include the synthesis of α-amino acids through phase-transfer catalyzed alkylation of glycine (B1666218) imines, the formation of chiral epoxides via the Darzens reaction, and stereoselective aldol (B89426) additions.
I. Asymmetric Synthesis of α-Amino Acids via Phase-Transfer Catalysis
The alkylation of the benzophenone (B1666685) imine of glycine tert-butyl ester is a robust and widely used method for the asymmetric synthesis of a variety of natural and unnatural α-amino acids.[1][2] This reaction is typically carried out under biphasic conditions using a chiral phase-transfer catalyst (PTC), often derived from Cinchona alkaloids.[1][2] The catalyst facilitates the transfer of the enolate from the aqueous or solid base phase to the organic phase, where it reacts with an alkylating agent in a stereocontrolled manner.
Quantitative Data Summary
| Entry | Alkylating Agent | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | Benzyl (B1604629) bromide | (S)-1 (10) | 15 M aq KOH | Toluene (B28343) | 1 | 90 | 93 | [3] |
| 2 | Benzyl bromide | (R,R)-2 (1) | 50% aq CsOH | Toluene/CHCl₃ (7:3) | - | High | >99 | [4] |
| 3 | Allyl bromide | (S)-1 (10) | 15 M aq KOH | Toluene | - | 71 | 94 | [3] |
| 4 | Ethyl bromide | (S)-1 (10) | 15 M aq KOH | Toluene | - | 77 | 93 | [3] |
| 5 | Benzyl bromide | ent-(R)-2 (1) | 15 M aq KOH | Toluene | 1 | 89 | 97 | [3] |
Catalyst Structures:
-
(S)-1: A cinchonine-derived quaternary ammonium (B1175870) salt.
-
(R,R)-2: An N-(9-anthracenylmethyl)-O(9)-allylcinchonidium bromide.
Experimental Protocol: Asymmetric Alkylation of N-(Diphenylmethylene)glycine tert-butyl Ester
Materials:
-
N-(Diphenylmethylene)glycine tert-butyl ester
-
Benzyl bromide
-
Chiral Phase-Transfer Catalyst (e.g., (S)-1 or (R,R)-2 )
-
Potassium hydroxide (B78521) (KOH) or Cesium hydroxide (CsOH)
-
Toluene
-
Chloroform
-
Deionized water
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add N-(diphenylmethylene)glycine tert-butyl ester (1.0 equiv) and the chiral phase-transfer catalyst (1-10 mol%).
-
Add the appropriate solvent (e.g., toluene or a toluene/chloroform mixture).
-
Cool the mixture to the desired temperature (e.g., 0 °C) in an ice bath.
-
While stirring vigorously, add the alkylating agent (e.g., benzyl bromide, 1.1 equiv).
-
Slowly add the aqueous base (e.g., 15 M aq KOH or 50% aq CsOH, 5.0 equiv).
-
Continue stirring at the specified temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
The crude product can be purified by silica (B1680970) gel column chromatography.
-
The enantiomeric excess (ee%) of the product is determined by chiral HPLC analysis.
Logical Workflow for Asymmetric Phase-Transfer Catalysis
Caption: General workflow for asymmetric phase-transfer catalysis.
II. Asymmetric Darzens Condensation for the Synthesis of Chiral α,β-Epoxy Esters
The Darzens reaction, or glycidic ester condensation, is a classic method for the synthesis of epoxides. When conducted with a chiral catalyst, it can provide enantioenriched α,β-epoxy esters.[5] this compound reacts with aldehydes in the presence of a base and a chiral phase-transfer catalyst to yield tert-butyl glycidates. The stereochemical outcome is influenced by the catalyst, base, and solvent system.[6]
Quantitative Data Summary
| Entry | Aldehyde | Catalyst (mol%) | Base | Solvent | cis:trans Ratio | ee (%) (cis) | Reference |
| 1 | Benzaldehyde | (R)-3 (10) | solid KOH | THF | 1:1.5 | 40 | [5] |
| 2 | p-Chlorobenzaldehyde | (R)-3 (10) | solid KOH | THF | 1:1.2 | 35 | [5] |
| 3 | p-Methylbenzaldehyde | (R)-3 (10) | solid KOH | THF | 1:1.3 | 38 | [5] |
Catalyst Structure:
-
(R)-3: A novel cinchona alkaloid-derived phase-transfer catalyst.
Experimental Protocol: Asymmetric Darzens Reaction
Materials:
-
Aldehyde (e.g., benzaldehyde)
-
This compound
-
Chiral Phase-Transfer Catalyst (e.g., (R)-3 )
-
Potassium hydroxide (solid)
-
Tetrahydrofuran (THF), anhydrous
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of the aldehyde (1.0 equiv) and this compound (1.2 equiv) in anhydrous THF in a round-bottom flask, add the chiral phase-transfer catalyst (10 mol%).
-
Stir the mixture for 20 minutes at room temperature.
-
Add solid potassium hydroxide (1.2 equiv) in one portion.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
After completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to separate the cis and trans isomers.
-
Determine the enantiomeric excess of the desired isomer by chiral HPLC analysis.
Signaling Pathway for Asymmetric Darzens Reaction
Caption: Catalytic cycle of the asymmetric Darzens reaction.
III. Diastereoselective Aldol Reaction Using a Chiral Auxiliary
While direct catalytic asymmetric aldol reactions of this compound are not extensively documented, a powerful strategy involves the use of a chiral auxiliary. The Evans aldol reaction, for instance, provides a reliable method for achieving high diastereoselectivity.[7][8] By analogy, a chiral auxiliary can be acylated with chloroacetyl chloride, and the resulting imide can be used to generate a stereodefined enolate for reaction with an aldehyde.
Quantitative Data Summary (Analogous System)
| Entry | Aldehyde | Chiral Auxiliary | Lewis Acid | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| 1 | Isovaleraldehyde | (S)-4-benzyl-2-oxazolidinone | Bu₂BOTf | >99:1 | 85 | [8] |
| 2 | Benzaldehyde | (S)-4-benzyl-2-oxazolidinone | Bu₂BOTf | 98:2 | 90 | [8] |
| 3 | Acrolein | (S)-4-benzyl-2-oxazolidinone | Bu₂BOTf | 97:3 | 82 | [8] |
Experimental Protocol: Diastereoselective Aldol Reaction (Adapted)
Materials:
-
Chiral auxiliary (e.g., (S)-4-benzyl-2-oxazolidinone)
-
Chloroacetyl chloride
-
n-Butyllithium
-
Di-n-butylboron triflate (Bu₂BOTf)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Aldehyde
-
Anhydrous dichloromethane (B109758) (DCM) or diethyl ether
-
Standard laboratory glassware and magnetic stirrer
Procedure:
Part A: Acylation of the Chiral Auxiliary
-
Dissolve the chiral auxiliary (1.0 equiv) in anhydrous THF at -78 °C.
-
Add n-butyllithium (1.05 equiv) dropwise and stir for 30 minutes.
-
Add chloroacetyl chloride (1.1 equiv) and stir for 1 hour at -78 °C, then warm to room temperature.
-
Quench with saturated aqueous ammonium chloride and extract with an organic solvent.
-
Dry, concentrate, and purify the N-chloroacetyl oxazolidinone.
Part B: Aldol Reaction
-
Dissolve the N-chloroacetyl oxazolidinone (1.0 equiv) in anhydrous DCM at -78 °C.
-
Add Bu₂BOTf (1.1 equiv) followed by the dropwise addition of Et₃N or DIPEA (1.2 equiv). Stir for 30 minutes.
-
Add the aldehyde (1.2 equiv) and stir for several hours at -78 °C.
-
Quench the reaction with a pH 7 buffer and extract with DCM.
-
Dry the organic layer, concentrate, and purify the aldol adduct by column chromatography.
-
The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.
Logical Relationship in Evans-Type Aldol Reaction
Caption: Key steps in a diastereoselective aldol reaction.
Conclusion
This compound is a valuable and versatile reagent for the synthesis of chiral compounds. The protocols detailed in these application notes for asymmetric α-amino acid synthesis, Darzens condensation, and aldol reactions provide robust methodologies for accessing enantiomerically and diastereomerically enriched molecules. These methods are highly relevant to researchers in drug discovery and development, offering reliable pathways to complex chiral intermediates.
References
- 1. O'Donnell Amino Acid Synthesis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. Highly Enantioselective Asymmetric Darzens Reactions with a Phase Transfer Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. austinpublishinggroup.com [austinpublishinggroup.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Evans Aldol Reaction | TCI AMERICA [tcichemicals.com]
- 8. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
Application Notes and Protocols: Tert-Butyl Chloroacetate in the Darzens Glycidic Ester Condensation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Darzens glycidic ester condensation is a cornerstone reaction in organic synthesis for the formation of α,β-epoxy esters, also known as glycidic esters.[1][2][3] This reaction involves the condensation of a ketone or an aldehyde with an α-halo ester in the presence of a base.[2] Among the various α-halo esters utilized, tert-butyl chloroacetate (B1199739) has emerged as a valuable reagent due to its unique steric and electronic properties, which can influence reaction outcomes and product stability.[4][5] Glycidic esters are versatile intermediates, particularly in the pharmaceutical industry, where they serve as precursors for the synthesis of complex molecules, including the side chains of anticancer drugs like Taxol.[6][7] The epoxide ring of these esters can be readily opened by various nucleophiles, and subsequent hydrolysis and decarboxylation can lead to the formation of aldehydes or ketones with an extended carbon skeleton.[2][8] This application note provides a detailed overview of the use of tert-butyl chloroacetate in the Darzens condensation, including reaction mechanisms, experimental protocols, and quantitative data to guide researchers in their synthetic endeavors.
Reaction Mechanism
The generally accepted mechanism for the Darzens glycidic ester condensation proceeds through a sequence of steps analogous to an aldol (B89426) reaction followed by an intramolecular nucleophilic substitution.[1][2][9]
-
Enolate Formation: A strong base abstracts an α-proton from this compound to form a resonance-stabilized enolate. The choice of base is critical and can range from alkali metal hydroxides and alkoxides to more complex organocatalysts.[1]
-
Nucleophilic Addition: The enolate attacks the carbonyl carbon of the aldehyde or ketone, forming a carbon-carbon bond and a tetrahedral halohydrin intermediate.[2][9]
-
Epoxide Formation: The intermediate alkoxide then undergoes an intramolecular SN2 reaction, displacing the chloride ion to form the α,β-epoxy ester ring.[2][3]
The stereochemical outcome of the reaction, yielding either cis or trans glycidic esters, is influenced by factors such as the nature of the reactants, the base, the solvent, and the presence of catalysts.[6]
Caption: Reaction mechanism of the Darzens glycidic ester condensation.
Experimental Protocols
General Procedure for Darzens Condensation with NaOH
This protocol is adapted from a procedure utilizing sodium hydroxide (B78521) as the base.[6]
-
To a stirred suspension of powdered NaOH (1.2 g, 30 mmol) in THF (20 mL), add a mixture of the aldehyde (10 mmol) and this compound (1.81 g, 1.72 mL, 12 mmol) at 10–15 °C.
-
For solid aldehydes, dissolve them in a portion of the THF before addition.
-
Stir the reaction mixture at the specified temperature and for the time required to achieve desired conversion (monitoring by TLC or GC is recommended).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Organocatalytic Darzens Reaction using a Cyclopropenimine Superbase
This method employs a catalytic amount of a cyclopropenimine hydrochloride salt with a stoichiometric amount of a weaker inorganic base.[10]
-
In a reaction vessel, combine the aromatic aldehyde (0.25 mmol), this compound (1.5 equivalents), and K₂CO₃ (4 molar equivalents) in dry acetonitrile (B52724) (1 mL).
-
Add the cyclopropenimine hydrochloride catalyst (I·HCl, 30 mol%) to the mixture.
-
Stir the reaction at 25 °C for 16 hours.
-
Monitor the reaction progress by ¹H NMR analysis of the crude reaction mixture.
-
Upon completion, quench the reaction and work up as described in the general procedure.
-
Isolate the product by column chromatography.
Caption: A generalized workflow for the Darzens condensation experiment.
Quantitative Data Summary
The stereochemical outcome of the Darzens condensation using this compound is highly dependent on the reaction conditions, particularly the presence of a phase-transfer catalyst (PTC) like tetrabutylammonium (B224687) bromide (TBAB).
Table 1: Effect of Phase-Transfer Catalyst on Diastereoselectivity
The following table summarizes the results from the condensation of various aldehydes with this compound in a THF/powdered NaOH system, both with and without a PTC.[6]
| Aldehyde | Catalyst (TBAB) | Time (min) | Yield (%) | Diastereomeric Ratio (trans/cis or cis/trans) |
| Benzaldehyde | None | 10 | 85 | 3.57 (trans/cis) |
| Benzaldehyde | 5 mol % | 15 | 82 | 3.03 (cis/trans) |
| 4-Chlorobenzaldehyde | None | 10 | 88 | 4.00 (trans/cis) |
| 4-Chlorobenzaldehyde | 5 mol % | 15 | 86 | 3.29 (cis/trans) |
| 4-Methoxybenzaldehyde | None | 15 | 80 | 2.38 (trans/cis) |
| 4-Methoxybenzaldehyde | 5 mol % | 20 | 78 | 2.50 (cis/trans) |
| Cinnamaldehyde | None | 20 | 75 | 7.75 (trans/cis) |
| Cinnamaldehyde | 5 mol % | 30 | 72 | 4.52 (cis/trans) |
| Heptanal | None | 30 | 65 | 3.00 (trans/cis) |
| Heptanal | 5 mol % | 45 | 60 | 1.67 (cis/trans) |
Data sourced from Organic Process Research & Development.[6] Yields are for the isolated mixture of diastereomers. Ratios were determined by ¹H NMR or GC.
Table 2: Organocatalytic Darzens Reaction with Aromatic Aldehydes
This table presents the results of a cyclopropenimine-catalyzed Darzens reaction between this compound and various aromatic aldehydes.[10]
| Aldehyde | Conversion (%) | Isolated Yield (%) | Diastereomeric Ratio (trans/cis) |
| 4-Bromobenzaldehyde | 93 | 67 | 1 / 1.1 |
| 4-Nitrobenzaldehyde | >95 | 85 | 1 / 1.2 |
| 4-Cyanobenzaldehyde | >95 | 78 | 1 / 1.3 |
| 4-Chlorobenzaldehyde | 90 | 65 | 1 / 1.2 |
| Benzaldehyde | 85 | 60 | 1 / 1.1 |
| 4-Methylbenzaldehyde | 70 | 55 | 1 / 1 |
| 4-Methoxybenzaldehyde | 65 | 50 | 1 / 0.9 |
Reactions were carried out with 30 mol% of catalyst I·HCl and 4 molar equivalents of K₂CO₃ in MeCN at 25 °C for 16 h.[10] Conversion and diastereomeric ratios were determined by ¹H NMR analysis of the crude mixture.
Applications in Drug Development
The glycidic esters synthesized using this compound are crucial intermediates in the development of pharmaceuticals.[5][7][8][11] Their utility stems from the versatile reactivity of the epoxide ring.[6] For example, they are key precursors for synthesizing the (2R,3S)-3-phenylisoserine side chain, which is an essential component of the widely used oncology drugs Taxol and Taxotere.[6] The ability to control the stereochemistry of the glycidic ester through catalyst selection is therefore of paramount importance in synthesizing enantiomerically pure drug substances.
Conclusion
This compound is a highly effective reagent for the Darzens glycidic ester condensation, offering a reliable route to α,β-epoxy esters. The reaction conditions, especially the choice of base and the use of catalysts, can be tailored to influence both the yield and the diastereoselectivity of the product. The provided protocols and data serve as a practical guide for researchers in synthetic chemistry and drug development, enabling the efficient synthesis of valuable glycidic ester intermediates for a wide range of applications.
References
- 1. DARZENS GLYCIDIC ESTER CONDENSATION || DARZENS REACTION – My chemistry blog [mychemblog.com]
- 2. Darzens reaction - Wikipedia [en.wikipedia.org]
- 3. Darzens Glycidic Ester Synthesis [unacademy.com]
- 4. Highly Efficient Darzens Reactions Mediated by Phosphazene Bases under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. nbinno.com [nbinno.com]
- 8. US5591888A - Process for producing tert.-butyl chloroacetate - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Development of Organocatalytic Darzens Reactions Exploiting the Cyclopropenimine Superbase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
Aza-Darzens Reaction with Tert-butyl Chloroacetate: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The aza-Darzens reaction is a powerful tool in organic synthesis for the construction of aziridines, three-membered nitrogen-containing heterocycles. These strained rings are valuable synthetic intermediates, serving as precursors to a wide array of more complex nitrogen-containing molecules, including amino acids, alkaloids, and β-lactam antibiotics. This application note focuses on the aza-Darzens reaction utilizing tert-butyl chloroacetate (B1199739), a readily available reagent, to synthesize tert-butyl aziridine-2-carboxylates. These products are of significant interest in medicinal chemistry and drug development due to their potential as chiral building blocks and their role in the synthesis of bioactive compounds.
The reaction proceeds via the condensation of an imine with the enolate of tert-butyl chloroacetate. The choice of the N-substituent on the imine, the base, and the reaction conditions can significantly influence the yield and diastereoselectivity of the reaction, making it a versatile method for accessing a variety of substituted aziridines.
Reaction Mechanism and Stereochemistry
The generally accepted mechanism for the aza-Darzens reaction involves three key steps:
-
Enolate Formation: A strong base deprotonates the α-carbon of this compound to form a resonance-stabilized enolate.
-
Nucleophilic Addition: The enolate acts as a nucleophile and attacks the electrophilic carbon of the imine, forming a new carbon-carbon bond and generating a β-amino α-chloro ester intermediate.
-
Intramolecular Cyclization: Subsequent intramolecular SN2 displacement of the chloride by the nitrogen atom leads to the formation of the aziridine (B145994) ring.
The stereochemical outcome of the reaction is often dependent on the geometry of the enolate and the facial selectivity of the nucleophilic attack on the imine. When chiral auxiliaries are used, such as N-sulfinylimines, high levels of diastereoselectivity can be achieved.
Caption: Generalized mechanism of the aza-Darzens reaction.
Applications in Drug Development and Organic Synthesis
Tert-butyl aziridine-2-carboxylates are versatile building blocks with significant applications in medicinal chemistry and drug development.
-
Synthesis of Unnatural Amino Acids: The strained aziridine ring can be regioselectively opened by various nucleophiles to afford a diverse range of α- and β-amino acid derivatives, which are crucial components in the design of peptidomimetics and other biologically active molecules.
-
Chiral Auxiliaries and Ligands: Enantiomerically pure aziridines can serve as chiral auxiliaries or be converted into chiral ligands for asymmetric catalysis.
-
Enzyme Inhibition: The aziridine moiety can act as an electrophilic "warhead," capable of irreversibly inhibiting enzymes, particularly cysteine proteases, by forming a covalent bond with active site residues. This makes them attractive candidates for the development of targeted therapeutics.[1]
-
Synthesis of Bioactive Molecules: Aziridine-2-carboxylates have been employed as key intermediates in the synthesis of various natural products and pharmaceuticals.
Experimental Protocols
The following protocols provide detailed methodologies for the aza-Darzens reaction with this compound.
Protocol 1: Diastereoselective Aza-Darzens Reaction of an N-sulfinylimine
This protocol is adapted from the work of Davis, F. A., et al. and is suitable for achieving high diastereoselectivity.
Materials:
-
N-sulfinylimine (e.g., (S)-(+)-N-benzylidene-p-toluenesulfinamide) (1.0 equiv)
-
This compound (1.2 equiv)
-
Lithium diisopropylamide (LDA) (1.2 equiv, 2.0 M solution in THF/heptane/ethylbenzene)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add anhydrous THF.
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Slowly add the LDA solution to the THF while maintaining the temperature at -78 °C.
-
To this solution, add this compound dropwise via syringe. Stir the resulting mixture at -78 °C for 30 minutes to ensure complete enolate formation.
-
In a separate flask, dissolve the N-sulfinylimine in anhydrous THF.
-
Add the solution of the N-sulfinylimine to the enolate solution at -78 °C dropwise over 15 minutes.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired tert-butyl aziridine-2-carboxylate.
References
Application Notes and Protocols: The Utility of Tert-Butyl Chloroacetate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl chloroacetate (B1199739) is a versatile reagent and a critical building block in the synthesis of a wide array of active pharmaceutical ingredients (APIs). Its unique chemical properties, particularly the sterically hindered tert-butyl ester group, allow for its application as a protecting group for carboxylic acids and as a key component in carbon-carbon and carbon-nitrogen bond formation. This document provides detailed application notes and experimental protocols for the use of tert-butyl chloroacetate in the synthesis of key pharmaceutical intermediates, including the precursor for Zoledronic Acid and Glycine (B1666218) tert-butyl ester, a vital component in peptide synthesis.
Introduction
This compound (ClCH₂COOC(CH₃)₃) is a colorless to pale yellow liquid that serves as an important intermediate in organic synthesis, particularly within the pharmaceutical industry.[1] Its utility stems from the presence of two key functional groups: a reactive carbon-chlorine bond that readily participates in nucleophilic substitution reactions, and a tert-butyl ester group that can be selectively cleaved under acidic conditions. This combination makes it an ideal reagent for the introduction of an acetate (B1210297) moiety onto various molecular scaffolds.[2]
This document outlines specific applications of this compound in pharmaceutical synthesis, providing detailed protocols, quantitative data, and visual representations of the chemical pathways.
Synthesis of Zoledronic Acid Intermediate
Zoledronic acid is a third-generation bisphosphonate drug used to treat hypercalcemia and bone metastases. A key intermediate in its synthesis is imidazol-1-yl-acetic acid hydrochloride, which is prepared from the N-alkylation of imidazole (B134444) using this compound.[1][3]
Reaction Pathway: N-Alkylation of Imidazole
The synthesis proceeds in two main steps: the N-alkylation of imidazole with this compound to form imidazol-1-yl-acetic acid tert-butyl ester, followed by the cleavage of the tert-butyl ester to yield the desired intermediate.[1]
Experimental Protocols
2.2.1. Preparation of Imidazol-1-yl-acetic acid tert-butyl ester [1]
-
To a solution of imidazole (10.0 g, 0.15 mol) in ethyl acetate (160 mL), add powdered potassium carbonate (29.0 g, 0.21 mol).
-
Add this compound (25.7 mL, 0.18 mol) at room temperature.
-
Reflux the mixture for 10 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and filter off the solid.
-
Wash the filtrate with cold water (80 mL).
-
Separate the ethyl acetate layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography.
2.2.2. Preparation of Imidazol-1-yl-acetic acid hydrochloride [1]
-
Dissolve imidazol-1-yl-acetic acid tert-butyl ester (10.0 g, 0.05 mol) in dichloromethane (B109758) (100 mL).
-
Cool the solution to between -15 °C and -10 °C.
-
Slowly add titanium tetrachloride (8.0 mL, 0.07 mol) dropwise over 1 hour.
-
Stir the mixture at -5 °C to 0 °C for 2 hours.
-
Add isopropyl alcohol (25 mL) at 0 °C to -10 °C over 30 minutes.
-
Stir the reaction mass at room temperature for 30 minutes.
-
Add additional isopropyl alcohol (125 mL) dropwise at room temperature over 30 minutes and stir for 1 hour.
-
Filter the resulting solid, wash with isopropyl alcohol, and dry to afford the title compound.
Quantitative Data
| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Quantity | Yield (%) | Purity |
| Step 1: Ester Synthesis | |||||
| Imidazole | 68.08 | 0.15 | 10.0 g | - | - |
| This compound | 150.61 | 0.18 | 25.7 mL | - | - |
| Imidazol-1-yl-acetic acid tert-butyl ester | 182.22 | - | - | 50[2] | - |
| Step 2: Ester Cleavage | |||||
| Imidazol-1-yl-acetic acid tert-butyl ester | 182.22 | 0.05 | 10.0 g | - | - |
| Imidazol-1-yl-acetic acid hydrochloride | 162.58 | - | - | High | - |
Note: Specific yield and purity for the final product can vary based on purification methods.
Synthesis of Glycine Tert-Butyl Ester
Glycine tert-butyl ester is a valuable intermediate for the preparation of peptides, as the tert-butyl group can be readily removed under acidic conditions without affecting the peptide bond.[4] One common synthesis route involves the use of this compound and sodium azide (B81097).[4]
Reaction Pathway: Synthesis of Glycine Tert-Butyl Ester
This synthesis is a two-step process starting with the formation of tert-butyl azidoacetate, followed by its reduction to glycine tert-butyl ester.[4]
Experimental Protocols
3.2.1. Preparation of tert-Butyl azidoacetate [4]
-
In a 300-mL round-bottomed flask fitted with a reflux condenser, place this compound (30 g, 0.2 mole), sodium azide (24 g, 0.37 mole), and 90 mL of 60% (v/v) acetone-water.
-
Heat the heterogeneous mixture under reflux on a steam bath for 18 hours.
-
Distill off the acetone and add 15 mL of water.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the lower aqueous layer twice with 25-mL portions of ether.
-
Combine the ethereal extracts with the original upper layer and dry the solution over anhydrous sodium sulfate.
-
Distill off the ether and fractionate the residual oil under reduced pressure.
3.2.2. Preparation of Glycine tert-butyl ester [4]
-
In a 500-mL suction filtration flask, place a solution of tert-butyl azidoacetate (28.9 g, 0.18 mole) in 150 mL of methanol and 0.7 g of 5% palladium-on-charcoal catalyst.
-
Sweep a stream of nitrogen over the surface of the stirred suspension for 5 minutes.
-
Replace the nitrogen with hydrogen and pass hydrogen over the magnetically stirred mixture for 10 hours.
-
Displace the hydrogen from the flask by sweeping with nitrogen.
-
Remove the catalyst by filtration and wash it with methanol.
-
The filtrate contains the glycine tert-butyl ester. Further purification can be achieved by precipitation as a phosphite (B83602) salt.
Quantitative Data
| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Quantity | Yield (%) |
| Step 1: Azido Ester Synthesis | ||||
| This compound | 150.61 | 0.2 | 30 g | - |
| Sodium Azide | 65.01 | 0.37 | 24 g | - |
| tert-Butyl azidoacetate | 157.17 | - | - | 92 |
| Step 2: Reduction to Amino Ester | ||||
| tert-Butyl azidoacetate | 157.17 | 0.18 | 28.9 g | - |
| Glycine tert-butyl ester phosphite | 213.16 | - | - | 72 (based on phosphite salt) |
Other Notable Applications
Beyond these examples, this compound is employed in various other pharmaceutical syntheses:
-
Darzens Condensation: It reacts with aldehydes and ketones in the presence of a base to form α,β-epoxy esters (glycidic esters), which are valuable intermediates for synthesizing more complex molecules.[5][6]
-
Synthesis of N-butylglycine tert-butyl ester: This involves the reaction of this compound with butylamine.[7]
Safety and Handling
This compound is a flammable liquid and is harmful if swallowed or in contact with skin. It causes skin and eye irritation and is toxic if inhaled.[8] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is an indispensable reagent in modern pharmaceutical synthesis. Its ability to act as a versatile building block for the introduction of protected acetate moieties facilitates the construction of complex molecular architectures found in numerous active pharmaceutical ingredients. The protocols detailed herein for the synthesis of a Zoledronic acid intermediate and glycine tert-butyl ester highlight its practical application and provide a foundation for its use in further drug discovery and development endeavors.
References
- 1. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid [beilstein-journals.org]
- 3. Synthesis of imidazol-1-yl-acetic acid hydrochloride: a key intermediate for zoledronic acid. | Sigma-Aldrich [sigmaaldrich.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Darzens Reaction [organic-chemistry.org]
- 7. prepchem.com [prepchem.com]
- 8. Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride: an intermediate for zoledronic acid [ajgreenchem.com]
tert-Butyl Chloroacetate: A Versatile Building Block for Active Pharmaceutical Ingredients (APIs)
Introduction:
tert-Butyl chloroacetate (B1199739) is a crucial chemical intermediate extensively utilized in the pharmaceutical industry as a versatile building block for the synthesis of a wide array of Active Pharmaceutical Ingredients (APIs).[1] Its bifunctional nature, possessing both a reactive chloroacetyl group and a sterically hindered tert-butyl ester, allows for its strategic incorporation into complex molecular architectures. The tert-butyl group often serves as a protecting group for the carboxylic acid functionality, which can be selectively removed under specific conditions, while the chloroacetyl moiety acts as an effective alkylating agent. This allows for the formation of key carbon-carbon and carbon-nitrogen bonds in the construction of various drug molecules.[2]
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of tert-butyl chloroacetate in API synthesis, with a focus on its application in the synthesis of Vildagliptin (B1682220), a DPP-4 inhibitor for type 2 diabetes, and as a general alkylating agent for nitrogen-containing heterocyclic compounds.
Application in the Synthesis of Vildagliptin Intermediate
A key application of chloroacetate derivatives is in the synthesis of Vildagliptin. While many published procedures utilize chloroacetyl chloride, the principles are directly applicable to this compound, which would be used to introduce the chloroacetyl group onto the proline scaffold. The following protocols detail the synthesis of the crucial intermediate, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.
Experimental Protocols
Protocol 1: Synthesis of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid
This step involves the N-acylation of L-proline with chloroacetyl chloride.
-
Materials:
-
L-proline
-
Chloroacetyl chloride
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate (B1210297)
-
Saturated brine solution
-
-
Procedure:
-
Suspend L-proline (e.g., 20.0 g, 0.174 mol) in THF (200 mL).
-
Add chloroacetyl chloride (e.g., 19.7 mL, 0.261 mol) to the suspension at room temperature.
-
Reflux the reaction mixture for 2 hours.
-
After completion, cool the mixture to room temperature.
-
Dilute the mixture with water (20 mL) and stir for 20 minutes.
-
Add saturated brine solution (20 mL) and ethyl acetate (200 mL).
-
Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.[3]
-
Protocol 2: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide
This protocol describes the conversion of the carboxylic acid to a carboxamide.
-
Materials:
-
(S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid
-
Dicyclohexylcarbodiimide (DCC)
-
Ammonium (B1175870) bicarbonate
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid (e.g., 10.0 g, 0.052 mol) in DCM (200 mL).
-
Slowly add a solution of DCC (10.8 g, 0.052 mol) in DCM at 10–15 °C over 5 minutes.
-
Stir the mixture at room temperature for 1 hour.
-
Add ammonium bicarbonate (41.2 g, 0.522 mol) and stir for another hour.
-
Filter the reaction mixture and wash the residue with DCM.
-
Concentrate the filtrate under vacuum to obtain the crude product.[3]
-
Protocol 3: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile
This final step in the synthesis of the intermediate involves the dehydration of the carboxamide.
-
Materials:
-
(S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide
-
Trifluoroacetic anhydride (B1165640)
-
Tetrahydrofuran (THF)
-
Ammonium bicarbonate
-
-
Procedure:
-
Suspend the amide (e.g., 4.0 g, 0.0209 mol) in THF (40 mL).
-
Add trifluoroacetic anhydride (4.4 mL, 0.0315 mol) at 0–5 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Add ammonium bicarbonate (12.4 g, 0.1573 mol) portion-wise, maintaining the temperature at 5–10 °C.
-
Stir the mixture at room temperature for 45 minutes.
-
Concentrate the mixture under vacuum to yield the final intermediate.[3]
-
Protocol 4: Synthesis of Vildagliptin
The synthesized intermediate is then reacted with 3-amino-1-adamantanol to produce Vildagliptin.
-
Materials:
-
(2S)-1-(2-chloroacetyl)-2-pyrrolidinecarbonitrile
-
3-amino-1-adamantanol
-
Potassium iodide
-
-
Procedure:
-
In a reaction vessel, combine 3-amino-1-adamantanol (e.g., 126.0 g, 0.7531 mol), triethylamine (76.0 g, 0.7531 mol), and potassium iodide (4.8 g, 0.02891 mol) in acetonitrile (650.0 g).
-
Heat the mixture to 75-80 °C with stirring.
-
Slowly add a solution of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile (100.0 g, 0.5793 mol) dissolved in acetonitrile (500.0 g) over 2 hours.
-
Maintain the temperature at 75-80 °C and stir for an additional hour.
-
Cool the reaction mixture to 20-30 °C and filter.
-
Wash the filter cake with acetonitrile.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the crude product.
-
The crude Vildagliptin can be purified by recrystallization from ethanol (B145695) or a mixed solvent system.[1]
-
Quantitative Data
| Step | Reactants | Product | Yield | Purity | Reference |
| N-acylation of L-proline | L-proline, Chloroacetyl chloride | (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid | 81% | - | [4] |
| Amide formation | (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid, DCC, NH4HCO3 | (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide | - | - | [3] |
| Dehydration to Nitrile | (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide, Trifluoroacetic anhydride | (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile | 83% | 99.2% | [4] |
| Synthesis of Vildagliptin | (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, 3-amino-1-adamantanol | Vildagliptin | - | High | [1] |
Application as an Alkylating Agent for Heterocycles
This compound is a valuable reagent for the N-alkylation of heterocyclic compounds, a common strategy in the synthesis of pharmaceutical intermediates. The following protocol describes the alkylation of imidazole (B134444).
Experimental Protocol
Protocol 5: Synthesis of Imidazol-1-yl-acetic acid tert-butyl ester
-
Materials:
-
Imidazole
-
This compound
-
Potassium carbonate (powdered)
-
Ethyl acetate
-
Water
-
-
Procedure:
-
To a solution of imidazole (e.g., 10.0 g, 0.15 mol) in ethyl acetate (160 mL), add powdered potassium carbonate (29.0 g, 0.21 mol).
-
Add this compound (25.7 mL, 0.18 mol) at room temperature.
-
Reflux the mixture for 10 hours.
-
After the reaction is complete, quench with cold water (80 mL).
-
Separate the ethyl acetate layer.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.[2]
-
Quantitative Data
| Reaction | Reactants | Product | Yield | Reference |
| N-alkylation of Imidazole | Imidazole, this compound, Potassium carbonate | Imidazol-1-yl-acetic acid tert-butyl ester | 50% | [2] |
Signaling Pathways and Mechanisms of Action
Vildagliptin:
Vildagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor.[5][6] DPP-4 is an enzyme that rapidly inactivates incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[5] By inhibiting DPP-4, vildagliptin increases the levels of active GLP-1 and GIP.[5][6] This leads to enhanced glucose-dependent insulin (B600854) secretion from pancreatic β-cells and suppressed glucagon (B607659) release from α-cells, ultimately resulting in improved glycemic control in patients with type 2 diabetes.
Caption: Mechanism of action of Vildagliptin.
Ibuprofen and Naproxen (NSAIDs):
Ibuprofen and Naproxen are nonsteroidal anti-inflammatory drugs (NSAIDs) that exert their therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[7][8][9] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[8][10][11] By blocking the production of prostaglandins, NSAIDs reduce these symptoms.[8][11]
Caption: Mechanism of action of NSAIDs like Ibuprofen and Naproxen.
Conclusion
This compound is a highly valuable and versatile building block in the synthesis of APIs. Its application in the construction of complex molecules like Vildagliptin and its utility as an alkylating agent for heterocyclic intermediates highlight its importance in modern drug development. The provided protocols and data serve as a practical guide for researchers in the pharmaceutical sciences, enabling the efficient and effective use of this key chemical intermediate.
References
- 1. CN104945299A - Efficient synthesis method of vildagliptin - Google Patents [patents.google.com]
- 2. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile|CAS 207557-35-5 [benchchem.com]
- 5. What is the mechanism of Vildagliptin? [synapse.patsnap.com]
- 6. Mechanisms of action of the dipeptidyl peptidase-4 inhibitor vildagliptin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. What is the mechanism of Ibuprofen? [synapse.patsnap.com]
- 9. What is the mechanism of Naproxen Sodium? [synapse.patsnap.com]
- 10. news-medical.net [news-medical.net]
- 11. droracle.ai [droracle.ai]
Application of Tert-butyl Chloroacetate in the Synthesis of Phenoxy Herbicides
Introduction
Tert-butyl chloroacetate (B1199739) is a versatile reagent in organic synthesis, finding significant application in the manufacturing of various agrochemicals.[1][2][3] Its chemical properties make it an excellent building block for introducing a carboxymethyl group, a key structural motif in many active pesticide ingredients. This document provides detailed application notes and protocols for the use of tert-butyl chloroacetate in the synthesis of phenoxy herbicides, a major class of selective herbicides used for broadleaf weed control.[4][5] The protocols will focus on the synthesis of 2,4-D and MCPA analogues, two of the most widely used herbicides globally.[6][7]
Mechanism of Action: Synthetic Auxins
Phenoxy herbicides, such as 2,4-D and MCPA, act as synthetic auxins.[4][6] Auxins are a class of plant hormones that regulate cell growth and division.[8] When applied to broadleaf plants, these synthetic auxins mimic the natural hormone indole-3-acetic acid (IAA), leading to uncontrolled and unsustainable growth.[6][8] This hormonal imbalance disrupts the plant's normal physiological processes, causing twisting of stems and leaves, and ultimately leading to the death of the weed.[6] Most grass species are tolerant to phenoxy herbicides at typical application rates, making them effective for selective weed control in cereal crops, turf, and pastures.[5][7]
The ester forms of these herbicides are generally more effective at penetrating the waxy cuticle of plant leaves compared to their salt forms.[6][9] Once absorbed, the ester is hydrolyzed within the plant to the active acidic form.[9]
Synthesis of Phenoxy Herbicide Intermediates and Active Ingredients
The synthesis of phenoxy herbicides using this compound typically involves a two-step process:
-
Williamson Ether Synthesis: Formation of the aryloxyacetic acid intermediate by reacting a substituted phenol (B47542) with this compound.
-
Esterification (optional): Conversion of the resulting carboxylic acid to a different ester form, if desired. Alternatively, the tert-butyl ester from the initial reaction can be the final product.
Application Note 1: Synthesis of tert-Butyl 2,4-Dichlorophenoxyacetate (B1228070)
This protocol details the synthesis of the tert-butyl ester of 2,4-D, a potent phenoxy herbicide.
Experimental Protocol: Williamson Ether Synthesis
Objective: To synthesize tert-butyl 2,4-dichlorophenoxyacetate from 2,4-dichlorophenol (B122985) and this compound.
Reagents and Materials:
-
2,4-Dichlorophenol
-
This compound
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)
-
Acetone or other suitable solvent
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve 2,4-dichlorophenol (1 equivalent) in acetone.
-
Add a stoichiometric amount of powdered sodium hydroxide or potassium hydroxide (1 equivalent) to the solution to form the phenoxide.
-
To this mixture, add this compound (1 equivalent).
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer with water, followed by a saturated sodium bicarbonate solution to remove any unreacted phenol and chloroacetic acid.
-
Wash again with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tert-butyl 2,4-dichlorophenoxyacetate.
-
The crude product can be purified by vacuum distillation or column chromatography.
Quantitative Data Summary
| Step | Product | Starting Material | Key Reagents | Typical Yield (%) | Typical Purity (%) | Reference |
| Williamson Ether Synthesis | tert-Butyl 2,4-dichlorophenoxyacetate | 2,4-Dichlorophenol | This compound, NaOH | 60-75 | >95 (after purification) | [10] |
| Esterification | 2,4-D Butyl Ester | 2,4-Dichlorophenoxyacetic acid | n-Butanol, Sulfuric acid | >98 | 97-99 | [1] |
Synthesis Workflow
Caption: Synthesis of tert-butyl 2,4-dichlorophenoxyacetate.
Application Note 2: Synthesis of MCPA-tert-butyl ester
This protocol outlines the synthesis of the tert-butyl ester of MCPA (2-methyl-4-chlorophenoxyacetic acid).
Experimental Protocol: Williamson Ether Synthesis
Objective: To synthesize tert-butyl 2-methyl-4-chlorophenoxyacetate from 4-chloro-2-methylphenol (B52076) and this compound.
Reagents and Materials:
-
4-Chloro-2-methylphenol (p-cresol)
-
This compound
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Dimethylformamide (DMF) or other suitable solvent
-
Toluene
-
Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve 4-chloro-2-methylphenol (1 equivalent) in DMF.
-
Carefully add sodium hydroxide (1 equivalent) to the solution and stir until the phenol is converted to its sodium salt.
-
Add this compound (1 equivalent) to the reaction mixture.
-
Heat the mixture to 80-100°C and stir for 3-5 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into water.
-
Extract the aqueous mixture with toluene.
-
Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude tert-butyl 2-methyl-4-chlorophenoxyacetate by vacuum distillation.
Quantitative Data Summary
| Step | Product | Starting Material | Key Reagents | Typical Yield (%) | Typical Purity (%) | Reference |
| Williamson Ether Synthesis | tert-Butyl 2-methyl-4-chlorophenoxyacetate | 4-Chloro-2-methylphenol | This compound, NaOH | 65-80 | >96 (after purification) | [2][11] |
| Esterification | MCPA 2-ethylhexyl ester | MCPA acid | 2-ethylhexanol, Sulfuric acid | High | Not specified | [12] |
Synthesis Workflow
Caption: Synthesis of tert-butyl 2-methyl-4-chlorophenoxyacetate.
Signaling Pathway Diagram: Mode of Action of Phenoxy Herbicides
Caption: Mode of action of phenoxy herbicides as synthetic auxins.
References
- 1. CN103772201A - Preparation method for 2,4-D butyl ester - Google Patents [patents.google.com]
- 2. The Williamson Ether Synthesis [cs.gordon.edu]
- 3. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 4. Chiral Herbicide 2,4-D Ethylhexyl Ester: Absolute Configuration, Stereoselective Herbicidal Activity, Crop Safety, and Metabolic Behavior on Maize and Flixweed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. assets.greenbook.net [assets.greenbook.net]
- 6. 2,4-D Technical Fact Sheet [npic.orst.edu]
- 7. nufarm.com [nufarm.com]
- 8. 4.10 2,4-D and its salts and esters (E) [fao.org]
- 9. MCPA-isooctyl | Herbicide Ester for Research [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. The Williamson Ether Synthesis [cs.gordon.edu]
- 12. Kinetics study of Esterification Reaction of 2-Methyl-4-Chlorophenoxyacetic acid (MCPA Acid) - UM Research Repository [eprints.um.edu.my]
Application Notes and Protocols for the Synthesis of Imidazol-1-yl-acetic Acid using tert-Butyl Chloroacetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of imidazol-1-yl-acetic acid, a key intermediate in the production of various pharmaceuticals, notably zoledronic acid.[1][2][3][4] The protocols described herein utilize tert-butyl chloroacetate (B1199739) as a primary reagent. This document outlines both conventional solvent-based and environmentally friendly solvent-free methods, offering flexibility based on laboratory capabilities and green chemistry initiatives.
Chemical Properties and Safety Information
A thorough understanding of the properties and hazards of the reagents is crucial for safe and effective synthesis.
Table 1: Physical and Chemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |
| tert-Butyl chloroacetate | C6H11ClO2 | 150.60 | Colorless to yellow liquid | N/A | 48-49 @ 11 mmHg |
| Imidazole (B134444) | C3H4N2 | 68.08 | White to off-white crystalline solid | 89-91 | 256 |
| Imidazol-1-yl-acetic acid | C5H6N2O2 | 126.11 | White to off-white powder | 255-270 | N/A |
Table 2: Hazard and Safety Information for this compound
| Hazard Statement | Precautionary Statement |
| Flammable liquid and vapor.[5][6] | Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[6] |
| Harmful if swallowed or in contact with skin.[5][7] | Wash skin thoroughly after handling. Wear protective gloves/protective clothing.[7] |
| Causes serious eye irritation.[7] | Wear eye protection/face protection.[7] |
| Toxic if inhaled.[7] | Avoid breathing mist/vapors/spray. Use only outdoors or in a well-ventilated area.[7] |
Synthesis of Imidazol-1-yl-acetic acid tert-butyl ester
The initial step in the synthesis is the N-alkylation of imidazole with this compound to form imidazol-1-yl-acetic acid tert-butyl ester. Two primary methods are presented below.
Method 1: Conventional Solvent-Based Synthesis
This method employs an organic solvent as the reaction medium.
Experimental Protocol:
-
To a solution of imidazole (10.0 g, 0.15 mol) in ethyl acetate (B1210297) (160 mL), add powdered potassium carbonate (29.0 g, 0.21 mol).[1][4]
-
Add this compound (25.7 mL, 0.18 mol) to the mixture at room temperature.[1][4]
-
Monitor the reaction completion using Thin Layer Chromatography (TLC) (10% MeOH/CHCl3, I2 active).[1][4]
-
After completion, quench the reaction with cold water (80 mL).[1][4]
-
Extract the aqueous layer with ethyl acetate (2 x 80 mL).[4]
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield imidazol-1-yl-acetic acid tert-butyl ester.[4]
Table 3: Summary of Solvent-Based Synthesis of Imidazol-1-yl-acetic acid tert-butyl ester
| Reactants | Reagents | Solvent | Reaction Time | Temperature | Yield |
| Imidazole, this compound | Potassium Carbonate | Ethyl Acetate | 10 hours | Reflux | 75%[1] |
Method 2: Solvent-Free Synthesis
This environmentally friendly approach eliminates the use of hazardous organic solvents.[3][8]
Experimental Protocol:
-
Mix imidazole with an equimolar amount of this compound in the presence of powdered potassium carbonate.[3]
-
Heat the solvent-free mixture.
-
Upon completion of the reaction, add water to the reaction mixture to isolate the product.[3]
-
Filter the resulting solid to obtain imidazol-1-yl-acetic acid tert-butyl ester.
Table 4: Summary of Solvent-Free Synthesis of Imidazol-1-yl-acetic acid tert-butyl ester
| Reactants | Reagents | Solvent | Reaction Time | Temperature | Yield |
| Imidazole, this compound | Potassium Carbonate | None | Not Specified | Elevated | High[3][8] |
Hydrolysis of Imidazol-1-yl-acetic acid tert-butyl ester
The final step is the hydrolysis of the tert-butyl ester to yield imidazol-1-yl-acetic acid. This can be achieved through aqueous or non-aqueous methods.
Method A: Aqueous Hydrolysis
This method involves heating the ester in water.
Experimental Protocol:
-
Suspend the imidazol-1-yl-acetic acid tert-butyl ester in water.
-
Heat the mixture to facilitate hydrolysis.[3]
-
Upon completion, treat the solution with hydrochloric acid to precipitate imidazol-1-yl-acetic acid hydrochloride.[3]
-
Filter and dry the product.
Method B: Non-Aqueous Ester Cleavage
This method is advantageous as it avoids the often difficult isolation of the water-soluble product from an aqueous medium.[1]
Experimental Protocol:
-
Dissolve imidazol-1-yl-acetic acid tert-butyl ester (10.0 g, 0.05 mol) in dichloromethane (B109758) (100 mL).[1][4]
-
Slowly add titanium tetrachloride (8.0 mL, 0.07 mol) dropwise over 1 hour, maintaining the temperature.[1][4]
-
Add isopropyl alcohol (25 mL) at 0 to -10 °C over 30 minutes.[1][4]
-
Stir the reaction mass at room temperature for 30 minutes.[1][4]
-
Add additional isopropyl alcohol (125 mL) dropwise at room temperature over 30 minutes and stir for 1 hour.[1][4]
-
Filter the resulting solid, wash with isopropyl alcohol, and dry under vacuum to afford imidazol-1-yl-acetic acid hydrochloride.[4]
Experimental Workflow
Caption: Synthesis workflow for imidazol-1-yl-acetic acid.
Application in Drug Development
Imidazol-1-yl-acetic acid is a crucial intermediate in the synthesis of zoledronic acid, a third-generation bisphosphonate.[1][3] Zoledronic acid is used to treat hypercalcemia, bone metastases, and osteoporosis by inhibiting osteoclast-mediated bone resorption.[1][3] The purity and quality of imidazol-1-yl-acetic acid are therefore critical for the efficacy and safety of the final active pharmaceutical ingredient (API). It also serves as a reference standard for impurity analysis in the production of zoledronic acid.[9] Beyond this primary application, imidazol-1-yl-acetic acid and its derivatives are explored in pharmaceutical development for their potential in treating neurological and metabolic disorders, and in biochemical research for studying enzyme activity and protein interactions.[10]
Logical Relationship of Synthesis Steps
References
- 1. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of imidazol-1-yl-acetic acid hydrochloride: a key intermediate for zoledronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ajgreenchem.com [ajgreenchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride: an intermediate for zoledronic acid [ajgreenchem.com]
- 9. nbinno.com [nbinno.com]
- 10. chemimpex.com [chemimpex.com]
Protocol for N-alkylation with tert-butyl chloroacetate: Application Notes and Detailed Methodologies
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the N-alkylation of primary, secondary, aromatic, and heterocyclic amines using tert-butyl chloroacetate (B1199739). It includes detailed experimental protocols, quantitative data for a range of substrates, and visual diagrams to illustrate the workflow and a relevant biological signaling pathway where N-alkylated products may play a role.
Introduction
N-alkylation is a fundamental chemical transformation in organic synthesis, crucial for the construction of more complex molecules from simpler amine precursors. The introduction of a tert-butyl acetate (B1210297) moiety via N-alkylation with tert-butyl chloroacetate is a valuable strategy in medicinal chemistry and drug development. The resulting N-substituted glycine (B1666218) tert-butyl esters are versatile intermediates, for example, in the synthesis of peptidomimetics, heterocyclic compounds, and as building blocks for various active pharmaceutical ingredients (APIs). The tert-butyl ester group can serve as a protecting group for the carboxylic acid, which can be selectively removed under acidic conditions.
This protocol outlines the general procedure for this reaction, highlighting key considerations for substrate scope, reaction conditions, and purification techniques.
Data Presentation: N-Alkylation of Various Amines with Alkyl Halides
The following table summarizes the reaction conditions and yields for the N-alkylation of a variety of amines with different alkyl halides, providing a comparative overview of the reaction's scope. While not all examples use this compound specifically, they offer valuable insights into the general reactivity and conditions applicable to this class of reaction.
| Entry | Amine | Alkylating Agent | Base | Solvent | Time (h) | Yield (%) |
| 1 | Benzylamine | Benzyl bromide | Al2O3-K2O | Acetonitrile | 2 | 85 |
| 2 | Morpholine | Benzyl bromide | Al2O3-K2O | Acetonitrile | 5 | 70 |
| 3 | Piperidine | n-Hexyl bromide | Al2O3-K2O | Acetonitrile | 4 | 90 |
| 4 | Aniline | Benzyl bromide | Al2O3-K2O | Acetonitrile | 4 | 80 |
| 5 | N-Methylaniline | Ethyl bromide | Al2O3-K2O | Acetonitrile | 2 | 95 |
| 6 | Pyrrolidine | n-Butyl bromide | Al2O3-K2O | Acetonitrile | 4 | 65 |
| 7 | Aniline | Benzyl alcohol | [Ru]-3 | Toluene | 24 | 85 |
| 8 | p-Anisidine | 3-Phenyl-1-propanol | [Ru]-3 | Toluene | 24 | 90 |
| 9 | o-Toluidine | Benzyl alcohol | [Ru]-3 | Toluene | 24 | 82 |
Experimental Protocols
General Protocol for N-alkylation of an Amine with this compound
This protocol provides a detailed, step-by-step procedure for the N-alkylation of an amine using this compound.
Materials:
-
Amine (primary or secondary)
-
This compound
-
Base (e.g., potassium carbonate, triethylamine, or N,N-diisopropylethylamine)
-
Anhydrous solvent (e.g., acetonitrile, N,N-dimethylformamide (DMF), or acetone)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard laboratory glassware for work-up and purification
-
Thin-layer chromatography (TLC) supplies for reaction monitoring
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 equivalent) and the anhydrous solvent.
-
Addition of Base: Add the base (1.5-2.0 equivalents). If using a solid base like potassium carbonate, ensure it is finely powdered and dry.
-
Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) to exclude moisture and oxygen, particularly if the reagents are sensitive.
-
Addition of Alkylating Agent: Slowly add this compound (1.0-1.2 equivalents) to the stirred mixture at room temperature. The addition can be done dropwise using a syringe or a dropping funnel.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the progress of the reaction by TLC until the starting amine is consumed.
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid precipitate (inorganic salts) has formed, remove it by filtration.
-
Dilute the filtrate with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic extracts and wash them with brine (saturated aqueous sodium chloride solution).
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the desired N-alkylated product.
Mandatory Visualizations
Experimental Workflow
tert-Butyl Chloroacetate: Application Notes and Protocols for Specialty Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of tert-butyl chloroacetate (B1199739) as a versatile intermediate in the synthesis of specialty chemicals. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and other areas of chemical synthesis.
Overview of tert-Butyl Chloroacetate
This compound (t-BCA) is a colorless to pale yellow liquid with the chemical formula ClCH₂COOC(CH₃)₃.[1][2] It is a valuable bifunctional reagent, possessing both a reactive carbon-chlorine bond susceptible to nucleophilic substitution and a tert-butyl ester group that can serve as a protecting group for carboxylic acids.[3] This unique combination of functionalities makes it a widely used intermediate in the pharmaceutical, agrochemical, and specialty chemical industries.[4][5][6]
Chemical Properties:
| Property | Value | Reference |
| Molecular Formula | C₆H₁₁ClO₂ | [6] |
| Molar Mass | 150.60 g/mol | [6] |
| Appearance | Clear colorless to yellow liquid | [1] |
| Boiling Point | 48-49 °C at 11 mmHg | [7] |
| Density | 1.053 g/mL at 25 °C | [8] |
| Refractive Index | n20/D 1.423 | [8] |
| Solubility | Soluble in many organic solvents, insoluble in water. | [6] |
Synthesis of this compound
Several methods for the synthesis of this compound have been reported. Below are protocols for two common laboratory-scale methods and one industrial-scale approach.
Synthesis from Chloroacetyl Chloride and tert-Butanol
This is a widely used laboratory method for the preparation of this compound.[7]
Reaction:
Protocol:
-
To a mixture of 30.6 mL (0.4 mole) of chloroacetyl chloride and 50 mL (0.4 mole) of dimethylaniline in a flask, add 35.4 mL (0.4 mole) of tert-butyl alcohol dropwise over 10 minutes, ensuring the temperature is maintained below 30°C.[7]
-
Allow the mixture to stand at room temperature for 45 minutes.[7]
-
Pour the reaction mixture into water and work it up in the usual manner (e.g., extraction with ether).[7]
-
Fractionally distill the crude product under reduced pressure. Collect the fraction boiling at 48–49°C/11 mmHg.[7]
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 63% | [7] |
| Boiling Point | 48–49°C at 11 mmHg | [7] |
| Refractive Index (nD20) | 1.4259–1.4260 | [7] |
Microwave-Assisted Synthesis from Chloroacetic Acid and tert-Butanol
This method offers a green and efficient alternative with a short reaction time.[1]
Reaction:
Protocol:
-
In a 50 mL round-bottom flask, add chloroacetic acid to 0.15 mol of anhydrous tert-butanol.[1]
-
Add 1.104 g (8 mmol) of hydrated sodium bisulfate as a catalyst and stir the mixture vigorously.[1]
-
Place the flask in a microwave oven equipped with a reflux condenser and irradiate at 250 W for 10 minutes.[1]
-
After cooling to room temperature, filter the mixture to remove the catalyst.[1]
-
Wash the organic layer with a saturated sodium carbonate solution until neutral.[1]
-
Dry the organic layer with anhydrous sodium sulfate (B86663) and distill to collect the fraction at 142-145°C.[1]
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 87% | [1] |
| Boiling Point | 142-145°C | [1] |
| ¹H-NMR (CDCl₃) | 3.98 (s, 2H), 1.49 (s, 9H) | [1] |
| Elemental Analysis (C₆H₁₁ClO₂) | C 47.87% (calc. 47.85%), H 7.38% (calc. 7.36%) | [1] |
Applications in Specialty Chemical Synthesis
Synthesis of Amino Acid Esters: Glycine (B1666218) tert-Butyl Ester
This compound is a key starting material for the synthesis of tert-butyl esters of amino acids, which are valuable intermediates in peptide synthesis.[9] The tert-butyl group serves as a protecting group that can be readily removed under acidic conditions.[9]
Synthesis Pathway for Glycine tert-Butyl Ester:
Caption: Synthesis of Glycine tert-Butyl Ester.
Protocol for the Synthesis of Glycine tert-Butyl Ester:
This protocol involves a two-step process starting from this compound.[9]
Step 1: Synthesis of tert-Butyl Azidoacetate
-
In a 300-mL round-bottomed flask fitted with a reflux condenser, place 30 g (0.2 mole) of this compound, 24 g (0.37 mole) of sodium azide, and 90 mL of 60% (v/v) acetone-water.[9]
-
Heat the heterogeneous mixture under reflux on a steam bath for 18 hours.[9]
-
Distill off the acetone and add 15 mL of water.[9]
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the lower aqueous layer twice with 25-mL portions of ether.[9]
-
Combine the ethereal extracts with the original upper layer and dry the solution over anhydrous sodium sulfate.[9]
-
Distill the ether and fractionate the residual oil under reduced pressure, collecting the fraction boiling from 33–41°C (1 mm).[9]
Step 2: Synthesis of Glycine tert-Butyl Ester
-
In a 500-mL suction filtration flask, place a solution of 28.9 g (0.18 mole) of tert-butyl azidoacetate in 150 mL of methanol and 0.7 g of 5% palladium-on-charcoal catalyst.[9]
-
Sweep the flask with nitrogen for 5 minutes, then replace with a hydrogen atmosphere.[9]
-
Stir the mixture magnetically under a hydrogen atmosphere for 10 hours.[9]
-
Displace the hydrogen with nitrogen, filter off the catalyst, and wash it with 5 mL of methanol.[9]
-
To the filtrate, add 15 g (0.18 mole) of phosphorous acid and warm gently to dissolve.[9]
-
Cool the solution to room temperature, slowly add 150 mL of ether, and cool at 0°C for 12 hours to precipitate the glycine tert-butyl ester phosphite (B83602).[9]
-
Filter the precipitate, wash with ether, and dry.[9]
-
To obtain the free ester, dissolve the phosphite salt in a well-cooled 6N sodium hydroxide (B78521) solution, extract with ether, dry the combined extracts, and distill to obtain glycine tert-butyl ester.[9]
Quantitative Data:
| Parameter | Value | Reference |
| Overall Yield (from t-BCA) | 50–55% | [9] |
| Boiling Point of Glycine tert-Butyl Ester | 65–67°C (20 mm) | [9] |
| Refractive Index (nD20) of Glycine tert-Butyl Ester | 1.4237 | [9] |
Darzens Glycidic Ester Condensation
This compound is a key reagent in the Darzens condensation, a reaction that forms α,β-epoxy esters (glycidic esters) from ketones or aldehydes.[10] These glycidic esters are important intermediates in the synthesis of various complex molecules.[10]
General Reaction Scheme:
Caption: Darzens Glycidic Ester Condensation.
Protocol for Darzens Condensation with 4-Bromobenzaldehyde:
This protocol utilizes an organocatalytic system.[11]
-
Under optimized conditions, the reaction requires 4 molar equivalents of K₂CO₃ and 30% of cyclopropenimine hydrochloride salt (I·HCl) with respect to the substrates.[11]
-
The reaction between this compound and p-bromobenzaldehyde is carried out for 16 hours.[11]
Quantitative Data:
| Parameter | Value | Reference |
| Conversion of Reagents | 93% | [11] |
| Isolated Yield of Product | 67% | [11] |
N-Alkylation of Heterocycles
This compound serves as an effective alkylating agent for the introduction of a CH₂COOtBu group onto nitrogen-containing heterocycles. This is a crucial step in the synthesis of various pharmaceutical compounds.
General Workflow for N-Alkylation:
Caption: N-Alkylation Workflow.
While a general protocol is provided, specific conditions such as the choice of base, solvent, and reaction temperature will depend on the specific heterocyclic substrate. Common bases used include potassium carbonate, sodium hydride, and organic bases. Solvents like DMF, acetonitrile, and THF are frequently employed.
Agrochemical Synthesis
This compound is a valuable intermediate in the production of advanced pesticides, including herbicides, insecticides, and fungicides.[4] Its use allows for the creation of molecules with targeted action, leading to more effective and cost-efficient crop protection solutions.[4] The specific protocols for these syntheses are often proprietary; however, the fundamental reactions typically involve nucleophilic substitution of the chloride by a suitable agrochemical precursor.
Dye Synthesis
This compound also finds application as an intermediate in the synthesis of dyes.[5][12] The ester group can be hydrolyzed to a carboxylic acid, which can then be further functionalized to produce a variety of dye molecules.
Safety and Handling
This compound is a flammable liquid and is harmful if swallowed or in contact with skin.[8] It can cause skin irritation and serious eye irritation.[8] It is also toxic if inhaled.[8]
Precautions:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Keep away from heat, sparks, and open flames.
-
Store in a cool, dry, and well-ventilated area in a tightly sealed container.[1]
Spectroscopic Data for this compound
| Spectroscopy | Data | Reference |
| ¹H NMR (CDCl₃) | δ 3.98 (s, 2H, -CH₂-), 1.49 (s, 9H, -C(CH₃)₃) | [1] |
| ¹³C NMR | [13] | |
| FTIR | [14][15] | |
| Mass Spec | [14] |
References
- 1. Page loading... [wap.guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. htdchem.com [htdchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. This compound | C6H11ClO2 | CID 66052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. US5591888A - Process for producing tert.-butyl chloroacetate - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
- 12. nbinno.com [nbinno.com]
- 13. This compound(107-59-5) 13C NMR spectrum [chemicalbook.com]
- 14. spectrabase.com [spectrabase.com]
- 15. spectrabase.com [spectrabase.com]
Green Synthesis of Tert-Butyl Chloroacetate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the green synthesis of tert-butyl chloroacetate (B1199739), an important intermediate in the pharmaceutical and chemical industries.[1][2] The presented methods focus on environmentally benign approaches that minimize waste, avoid hazardous reagents, and improve energy efficiency compared to traditional synthetic routes.
Introduction to Green Synthesis Approaches
Traditional methods for synthesizing tert-butyl chloroacetate often involve the use of hazardous reagents like chloroacetyl chloride and catalysts that are difficult to recycle, leading to significant environmental concerns.[3][4] Green chemistry principles encourage the development of alternative pathways that are safer, more sustainable, and economically viable. This document explores three such methods: a catalyst-free high-pressure reaction, a solid acid catalyzed reaction, and a microwave-assisted synthesis. These approaches offer significant advantages in terms of reduced waste, catalyst recyclability, and improved reaction conditions.
Comparative Data of Green Synthesis Methods
The following table summarizes the key quantitative data for the described green synthesis methods, allowing for easy comparison of their efficacy and reaction conditions.
| Parameter | Method A: Catalyst-Free | Method B: Solid Acid Catalysis | Method C: Microwave-Assisted |
| Reactants | Chloroacetic acid, Isobutene | Chloroacetic acid, Isobutene | Chloroacetic acid, tert-Butanol |
| Catalyst | None | Strong acid ion-exchange resin | Hydrated sodium bisulfate |
| Solvent | None | Dichloromethane | None |
| Temperature | 80-110 °C[3] | 20-35 °C[5] | Not specified (reflux) |
| Pressure | 3-12 bar[3] | Atmospheric (isobutene gas feed)[5] | Atmospheric (reflux) |
| Reaction Time | 1-12 hours[3] | 6-10 hours[5] | 10 minutes[6] |
| Yield | ~98% (distillate purity)[3] | High conversion (not quantified)[5] | 87%[6] |
Experimental Protocols
Method A: Catalyst-Free Synthesis from Chloroacetic Acid and Isobutene
This method avoids the use of any catalyst or solvent, relying on elevated temperature and pressure to drive the esterification reaction.
Protocol:
-
Charge a pressure vessel with molten chloroacetic acid and condensed isobutene.
-
Seal the vessel and heat the mixture to a temperature between 80 °C and 110 °C. The pressure will build up to 3-12 bar.[3]
-
Maintain the reaction under vigorous stirring for a period of 1 to 12 hours.[3]
-
After the reaction is complete, cool the vessel to room temperature.
-
Carefully vent any remaining pressure and transfer the product mixture.
-
Purify the crude this compound by distillation under reduced pressure without any prior neutralization.[3]
References
- 1. htdchem.com [htdchem.com]
- 2. nbinno.com [nbinno.com]
- 3. US5591888A - Process for producing tert.-butyl chloroacetate - Google Patents [patents.google.com]
- 4. DE4434444A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 5. CN106397189A - Synthesis method of this compound - Google Patents [patents.google.com]
- 6. Page loading... [guidechem.com]
Troubleshooting & Optimization
Technical Support Center: Purification of tert-Butyl Chloroacetate by Vacuum Distillation
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals purifying tert-butyl chloroacetate (B1199739) via vacuum distillation.
Troubleshooting Guide
This section addresses specific issues that may arise during the vacuum distillation of tert-butyl chloroacetate.
| Problem | Potential Cause | Recommended Solution |
| Product is Dark or Has a Sharp, Acidic Odor | Thermal decomposition of this compound, which can release toxic vapors.[1][2] | - Reduce the distillation pot temperature. - Ensure the vacuum level is stable and sufficiently low to allow distillation at a lower temperature. - Check for and eliminate any air leaks in the distillation setup. |
| Distillation is Very Slow or Not Occurring | - The vacuum is not low enough. - The heating bath temperature is too low. - There is a leak in the system. | - Verify the vacuum pump is functioning correctly and the system is well-sealed. - Gradually increase the heating bath temperature, but do not exceed 90°C to avoid decomposition.[3][4][5] - Check all joints and connections for leaks. |
| Bumping or Uncontrolled Boiling | - The heating is too rapid. - The crude material was not stirred or does not contain boiling chips. | - Heat the distillation flask slowly and evenly.[6][7] - Add boiling chips or a magnetic stir bar to the distillation flask before applying vacuum. - Use a bump trap to prevent contamination of the distillate.[6][7] |
| Foaming | Presence of surfactants or other impurities in the crude product. | - Apply the vacuum slowly to minimize foaming.[6][7] - Use a larger distillation flask to provide more headspace.[7] - Consider adding a small amount of an anti-foaming agent.[6][7] |
| Low Yield of Purified Product | - Incomplete initial reaction. - Loss of product during pre-distillation workup. - Decomposition during distillation. | - Ensure the initial synthesis reaction went to completion. - Be careful during the washing and extraction steps to avoid loss of the organic layer. - Distill at the lowest temperature possible by maintaining a good vacuum. |
| Product Purity is Low After Distillation | - Inefficient fractionation. - Co-distillation with impurities having similar boiling points. | - Use a fractionating column (e.g., a Widmer or Vigreux column) for better separation.[8] - Ensure the crude material is properly washed and dried before distillation to remove baseline and acidic/basic impurities.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the expected boiling point of this compound under vacuum?
The boiling point of this compound is dependent on the pressure. The following table summarizes reported boiling points at various vacuum levels.
| Boiling Point (°C) | Pressure (mmHg) | Pressure (kPa) |
| 48-49 | 11 | 1.46 |
| 60 | 15 | 2.00 |
| 85-95 | 20 | 2.67 |
| Not Specified | 50 mbar (approx. 37.5) | 5.00 |
Q2: What are the common impurities in crude this compound?
Common impurities can include unreacted starting materials such as tert-butanol (B103910) and chloroacetyl chloride, or byproducts like diisobutylene, depending on the synthetic route.[3][9] Residual solvents from workup, like diethyl ether, may also be present.[8]
Q3: Is a pre-distillation workup necessary?
Yes, a workup is recommended to remove impurities that could interfere with the distillation or contaminate the final product. A typical workup involves dissolving the crude product in a solvent like diethyl ether, followed by washing with water, a weak acid (like 10% H2SO4), and a weak base (like saturated aqueous NaHCO3) to remove acidic and basic impurities. The organic layer is then dried over an anhydrous salt such as Na2SO4 before distillation.[8]
Q4: What are the key safety precautions when distilling this compound?
This compound is flammable, toxic if inhaled or swallowed, and can cause skin and eye irritation.[1] It can also decompose upon heating to release toxic vapors.[1][2] Therefore, it is crucial to:
-
Perform the distillation in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1]
-
Use a heating mantle with a stirrer and avoid open flames.
-
Ensure all glassware is free of cracks and the setup is securely clamped.
-
Use a safety screen.[10]
Q5: How can I tell if my purified this compound is pure?
The purity of the final product can be assessed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to check for the absence of impurity signals.[8] The refractive index can also be a quick check for purity; it should be approximately 1.423 at 20°C.[8]
Experimental Protocols
Pre-Distillation Purification
-
Dissolution: Dissolve the crude this compound in diethyl ether.
-
Aqueous Wash: Transfer the ether solution to a separatory funnel and wash with water.
-
Acidic Wash: Wash the ether solution with 10% H2SO4 until the aqueous layer no longer becomes cloudy upon basification with NaOH.[8]
-
Basic Wash: Wash the ether solution with saturated aqueous NaHCO3 to neutralize any remaining acid.
-
Final Wash: Wash again with water.
-
Drying: Dry the ether solution over anhydrous Na2SO4.
-
Solvent Removal: Remove the diethyl ether by rotary evaporation.
Vacuum Distillation
-
Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a fractionating column (optional but recommended), a condenser, a receiving flask, and a vacuum source with a pressure gauge.
-
Charging the Flask: Add the crude, dried this compound and a magnetic stir bar or boiling chips to the distillation flask.
-
Applying Vacuum: Gradually apply vacuum to the system, ensuring all connections are tight.
-
Heating: Begin heating the distillation flask with a heating mantle while stirring.
-
Fraction Collection: Collect the fraction that distills at the expected temperature and pressure (see the boiling point table above). Discard any initial forerun.
-
Shutdown: Once the distillation is complete, remove the heat source and allow the system to cool before slowly reintroducing air.
Visualizations
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | 107-59-5 [amp.chemicalbook.com]
- 3. US5591888A - Process for producing tert.-butyl chloroacetate - Google Patents [patents.google.com]
- 4. DE4434444A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. labsup.net [labsup.net]
- 7. How to Deal with Solvent Bumping and Foaming During Lab Evaporation | Lab Manager [labmanager.com]
- 8. This compound | 107-59-5 [chemicalbook.com]
- 9. CN106397189A - Synthesis method of this compound - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of Tert-Butyl Chloroacetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-butyl chloroacetate (B1199739).
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing tert-butyl chloroacetate?
A1: There are two primary synthetic routes for this compound. The first involves the reaction of chloroacetyl chloride with tert-butyl alcohol, often in the presence of a base such as pyridine (B92270) or triethylamine.[1] The second common method is the acid-catalyzed addition of chloroacetic acid to isobutene.[2] A variation of this second method can be performed at elevated temperatures and pressures without a catalyst.[3]
Q2: What is the most common side reaction in the acid-catalyzed synthesis from isobutene?
A2: The most prevalent side reaction is the dimerization and trimerization of isobutene, which is catalyzed by the acid used to promote the esterification.[3] This is particularly problematic when using strong liquid acids like sulfuric acid.
Q3: Can this compound degrade during workup?
A3: Yes, this compound is susceptible to hydrolysis, which breaks the ester bond to form tert-butanol (B103910) and chloroacetic acid.[1] This can be exacerbated by the presence of acidic or basic aqueous solutions during the workup procedure.
Q4: Are there greener synthesis options available?
A4: Microwave-assisted synthesis using a solid acid catalyst like hydrated sodium bisulfate has been reported as a method with minimal side reactions, short reaction times, and high yields.[4]
Troubleshooting Guide
Problem 1: Low Yield of this compound
| Symptom | Possible Cause | Suggested Solution |
| The overall yield is significantly lower than expected. | Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, inadequate temperature, or catalyst deactivation. | - Extend the reaction time and monitor the progress by TLC or GC. - For the reaction of chloroacetic acid and isobutene, ensure the isobutene is bubbled through the reaction mixture for a sufficient duration. - If using a solid catalyst, ensure it is fresh and active. |
| Hydrolysis during workup: The product may be degrading during the aqueous workup steps. | - Minimize contact time with aqueous layers. - Use a saturated sodium carbonate solution to neutralize any acid, followed by a brine wash.[4] - Ensure all glassware is dry and use anhydrous solvents. | |
| Loss during purification: The product may be lost during distillation due to its volatility. | - Use a well-controlled vacuum distillation setup. - Collect fractions at the appropriate boiling point and pressure. |
Problem 2: Presence of Impurities in the Final Product
| Symptom | Possible Cause | Identification Method | Suggested Solution |
| Additional peaks observed in GC-MS or 1H NMR. | Isobutene oligomerization: Formation of diisobutene and triisobutene. | - GC-MS: Look for peaks corresponding to C8H16 and C12H24. - 1H NMR: Appearance of complex signals in the alkene region (~4.6-5.0 ppm) and additional aliphatic signals. | - If using an acid catalyst, consider switching to a solid acid catalyst (e.g., ion-exchange resin) which can sometimes offer better selectivity. - Alternatively, a catalyst-free method at elevated temperature and pressure can be employed to avoid this side reaction.[3] - Lowering the reaction temperature may also reduce the rate of isobutene polymerization. |
| Product appears wet or contains a significant amount of tert-butanol. | Incomplete drying or hydrolysis: Presence of water leading to hydrolysis of the ester. | - 1H NMR: A broad singlet around 1.5-2.0 ppm (can vary with solvent and concentration) corresponding to the -OH proton of tert-butanol, and a singlet around 1.28 ppm for the methyl protons of tert-butanol. | - Ensure the organic layer is thoroughly dried with a suitable drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate) before distillation. - Perform the workup quickly and at low temperatures to minimize hydrolysis. |
| Presence of unreacted starting materials. | Incomplete reaction. | - GC-MS or 1H NMR: Signals corresponding to chloroacetic acid or chloroacetyl chloride. | - Increase the reaction time or temperature. - Use a slight excess of one of the reactants to drive the reaction to completion. |
Experimental Protocols
Protocol 1: Synthesis from Chloroacetyl Chloride and Tert-Butyl Alcohol
This method is adapted from established laboratory procedures.[5]
-
To a stirred mixture of chloroacetyl chloride (0.4 mole) and N,N-dimethylaniline (0.4 mole), add tert-butyl alcohol (0.4 mole) dropwise over 10 minutes.
-
Maintain the reaction temperature below 30°C using an ice bath.
-
After the addition is complete, allow the mixture to stand at room temperature for 45 minutes.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer sequentially with water, dilute acid (e.g., 1M HCl) to remove N,N-dimethylaniline, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
Protocol 2: Catalyst-Free Synthesis from Chloroacetic Acid and Isobutene
This protocol is based on a patented industrial process that avoids acid catalysts.[3]
-
Charge a pressure vessel with molten chloroacetic acid.
-
Introduce isobutene into the sealed vessel.
-
Heat the vessel to a temperature between 80°C and 110°C. The pressure will increase to 3 to 12 bar.
-
Maintain the reaction for 1 to 12 hours with vigorous stirring.
-
After the reaction period, cool the vessel to room temperature.
-
Transfer the product mixture and purify by distillation under reduced pressure without any prior neutralization step. Unreacted chloroacetic acid can be recovered as the distillation residue.
Visualizations
Caption: Main synthesis pathway of this compound.
Caption: Common side reactions in this compound synthesis.
Caption: A logical workflow for troubleshooting synthesis issues.
References
Technical Support Center: Hydrolysis of tert-Butyl Chloroacetate as a Side Reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering the hydrolysis of tert-butyl chloroacetate (B1199739) as an unintended side reaction during their experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing the formation of chloroacetic acid and tert-butanol (B103910) in my reaction where tert-butyl chloroacetate is a reactant. What is happening?
A1: You are likely observing the hydrolysis of this compound. This is a common side reaction where water present in your reaction mixture reacts with the ester, breaking it down into its constituent carboxylic acid (chloroacetic acid) and alcohol (tert-butanol). This reaction is often catalyzed by acidic or basic conditions.
Q2: What is the mechanism of this hydrolysis reaction?
A2: The hydrolysis of this compound typically proceeds through a unimolecular nucleophilic substitution (SN1) mechanism. This involves the formation of a relatively stable tert-butyl carbocation intermediate in the rate-determining step. This carbocation then rapidly reacts with water to form tert-butanol. The chloroacetate anion is the leaving group.
Q3: What factors can increase the rate of this unwanted hydrolysis?
A3: Several factors can accelerate the hydrolysis of this compound:
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Presence of Water: As water is a reactant in the hydrolysis, its presence, even in trace amounts in solvents or reagents, will drive this side reaction.
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pH: Both acidic and basic conditions can catalyze the hydrolysis.
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Temperature: Higher reaction temperatures increase the rate of most reactions, including hydrolysis.
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Solvent Polarity: Polar protic solvents, such as water, alcohols, and to a lesser extent, polar aprotic solvents, can stabilize the carbocation intermediate in the SN1 mechanism, thus accelerating the rate of hydrolysis.
Q4: How can I minimize the hydrolysis of this compound in my reaction?
A4: To minimize hydrolysis, consider the following strategies:
-
Use Anhydrous Conditions: Employ rigorously dried solvents and reagents. Consider using techniques such as distillation from a suitable drying agent or using commercially available anhydrous solvents.
-
Control pH: If your desired reaction can tolerate it, maintaining a neutral pH can help to minimize both acid and base-catalyzed hydrolysis.
-
Lower Reaction Temperature: If the rate of your desired reaction is sufficiently fast at lower temperatures, reducing the reaction temperature can significantly slow down the rate of the hydrolysis side reaction.
-
Solvent Choice: If possible, use less polar, aprotic solvents to disfavor the formation of the carbocation intermediate.
-
Limit Reaction Time: If the desired reaction is faster than the hydrolysis, minimizing the overall reaction time can reduce the extent of the side reaction.
Q5: How can I monitor the extent of hydrolysis during my experiment?
A5: You can monitor the progress of the hydrolysis by using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). These methods can be used to separate and quantify the remaining this compound and the formation of the hydrolysis products, chloroacetic acid and tert-butanol.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low yield of the desired product and presence of chloroacetic acid. | Significant hydrolysis of this compound. | - Ensure all solvents and reagents are anhydrous.- Check the pH of the reaction mixture; adjust to neutral if possible.- Lower the reaction temperature.- Consider using a less polar aprotic solvent. |
| Inconsistent reaction outcomes. | Variable amounts of water in starting materials. | - Standardize the drying procedure for all solvents and reagents.- Use freshly opened bottles of anhydrous solvents. |
| Formation of an unknown impurity with a mass corresponding to the addition of a tert-butyl group to a starting material or product. | The tert-butyl carbocation generated from hydrolysis may be reacting with other nucleophiles in the reaction mixture. | - Implement strategies to minimize hydrolysis (see above).- The use of scavengers to trap the tert-butyl cation is a common strategy in protecting group chemistry and may be applicable.[1] |
Data Presentation
The rate of hydrolysis of this compound is significantly influenced by the reaction conditions. The following tables provide illustrative quantitative data on how these factors can affect the extent of this side reaction.
Table 1: Effect of Solvent Polarity on the Relative Rate of Hydrolysis
| Solvent System (v/v) | Dielectric Constant (Approx.) | Relative Rate of Hydrolysis |
| 100% Dioxane | 2.2 | 1 |
| 50% Dioxane / 50% Water | 37 | ~5,000 |
| 100% Ethanol | 24.5 | ~100 |
| 50% Ethanol / 50% Water | 52 | ~15,000 |
| 100% Water | 80.1 | ~100,000 |
Note: Data is illustrative and based on the principles of SN1 reactions. The trend clearly shows that more polar solvents significantly accelerate the rate of hydrolysis.
Table 2: Effect of Temperature on the Half-life of Hydrolysis in 50% Ethanol/Water
| Temperature (°C) | Approximate Half-life (t1/2) |
| 25 | 10 hours |
| 40 | 2 hours |
| 60 | 15 minutes |
Note: This data is an estimation to illustrate the significant impact of temperature on the rate of hydrolysis.
Experimental Protocols
Protocol 1: Quantification of this compound Hydrolysis by HPLC
This protocol outlines a method to separate and quantify this compound, chloroacetic acid, and tert-butanol.
1. Instrumentation and Columns:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Reagents and Standards:
-
Acetonitrile (B52724) (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid or Formic acid (for mobile phase acidification).
-
Reference standards of this compound, chloroacetic acid, and tert-butanol.
3. Chromatographic Conditions:
-
Mobile Phase: A gradient of water (acidified to pH 2.5-3 with phosphoric or formic acid) and acetonitrile. A typical gradient might start at 10% acetonitrile and increase to 90% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm for chloroacetic acid and this compound. A refractive index (RI) detector would be necessary for tert-butanol if it does not have a sufficient UV chromophore.
-
Injection Volume: 10 µL.
4. Sample Preparation:
-
Quench a small aliquot of the reaction mixture at various time points by diluting it in a cold, aprotic solvent (e.g., acetonitrile) to stop the reaction.
-
Filter the sample through a 0.45 µm syringe filter before injection.
5. Quantification:
-
Create a calibration curve for each analyte using the reference standards.
-
Calculate the concentration of each component in the reaction sample based on the peak area from the HPLC chromatogram and the calibration curve.
Protocol 2: Analysis of Hydrolysis By-products by GC-MS
This protocol is suitable for the identification and quantification of the volatile components, particularly tert-butanol and unreacted this compound. Chloroacetic acid is not volatile and would require derivatization for GC analysis.
1. Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
-
A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, or similar).
2. GC Conditions:
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 50 °C for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection Mode: Split or splitless, depending on the concentration of the analytes.
3. MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 300.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
4. Sample Preparation:
-
Quench a small aliquot of the reaction mixture.
-
Perform a liquid-liquid extraction with a volatile, water-immiscible organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate.
-
The organic extract can be injected directly into the GC-MS.
5. Data Analysis:
-
Identify the peaks corresponding to this compound and tert-butanol by comparing their mass spectra to a library (e.g., NIST) and by running authentic standards.
-
For quantification, create a calibration curve using a suitable internal standard.
Visualizations
References
Technical Support Center: Optimizing Tert-Butyl Chloroacetate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of tert-butyl chloroacetate (B1199739).
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing tert-butyl chloroacetate?
A1: There are several common methods for the synthesis of this compound, each with its own advantages and disadvantages. The primary methods include:
-
Reaction of Chloroacetyl Chloride with Tert-Butyl Alcohol: This is a widely used laboratory-scale method that involves the reaction of chloroacetyl chloride with tert-butyl alcohol in the presence of a base like N,N-dimethylaniline or pyridine.[1][2][3][4][5]
-
Reaction of Chloroacetic Acid with Isobutene: This method is suitable for larger-scale production and involves the acid-catalyzed or high-temperature, catalyst-free addition of chloroacetic acid to isobutene.[6][7]
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Microwave-Assisted Synthesis: A modern and efficient method that utilizes microwave irradiation to catalyze the reaction between chloroacetic acid and tert-butanol (B103910), often with a solid acid catalyst like hydrated sodium bisulfate.[8]
-
Steglich Esterification: This method employs dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the esterification of chloroacetic acid with tert-butanol.[9]
Q2: What is a typical yield for the synthesis of this compound?
A2: The yield of this compound is highly dependent on the chosen synthetic method and reaction conditions. Reported yields for common methods are summarized in the table below.
Q3: What are the main impurities I should be aware of?
A3: Common impurities can include unreacted starting materials (chloroacetic acid, tert-butyl alcohol), byproducts from side reactions such as the dimerization or trimerization of isobutene (in the isobutene method), and residual base (e.g., N,N-dimethylaniline).[6][7] Proper purification, typically involving washing and fractional distillation, is crucial to remove these impurities.[1][4][5]
Q4: How can I purify the final product?
A4: Purification of this compound is typically achieved through a multi-step process. After the reaction, the mixture is often washed with water to remove water-soluble impurities. Subsequent washes with a dilute acid (like 10% H2SO4) can remove basic impurities such as dimethylaniline, followed by a wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.[4][5] The organic layer is then dried over an anhydrous drying agent (e.g., Na2SO4) and purified by fractional distillation under reduced pressure.[1][4][5]
Troubleshooting Guides
Issue 1: Low Yield
Possible Causes & Solutions
| Cause | Recommended Action |
| Incomplete Reaction | - Increase Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitor the reaction progress using techniques like TLC or GC.[1] - Optimize Temperature: For the chloroacetyl chloride method, ensure the temperature is kept below 30°C during the addition of tert-butyl alcohol, followed by warming to 40-45°C to complete the reaction.[1] For the isobutene method without a catalyst, a higher temperature of 80-110°C is required.[7] |
| Side Reactions | - Control Temperature: Exothermic reactions can lead to side product formation. Maintain strict temperature control throughout the reaction.[1] - Purity of Reagents: Use pure and anhydrous reagents to minimize side reactions.[1] For instance, in the isobutene method, impurities can catalyze the polymerization of isobutene.[7] |
| Loss during Workup | - Efficient Extraction: Use an appropriate solvent (e.g., ether) for extraction and perform multiple extractions to ensure complete recovery of the product.[1] - Careful Distillation: this compound is volatile. Use an efficient distillation setup, such as a Widmer or Vigreux column, and collect the appropriate fractions.[1] |
| Decomposition of Product | The tert-butyl ester group can be sensitive to strong acids. Avoid prolonged exposure to acidic conditions during workup. |
Issue 2: Product Contamination
Possible Contaminants & Remediation
| Contaminant | Identification | Removal Method |
| Unreacted Chloroacetic Acid | Can be detected by IR (broad O-H stretch) or by washing an organic sample with water and checking the pH. | Wash the organic layer with a saturated solution of sodium bicarbonate or potassium carbonate until the aqueous layer is basic.[1][4][5] |
| Unreacted Tert-Butyl Alcohol | Can be detected by GC-MS or NMR. | Wash the organic layer with water or brine to remove the majority of the alcohol. Fractional distillation should separate the remaining alcohol from the product. |
| N,N-Dimethylaniline | Can be detected by its characteristic odor or by GC-MS. | Wash the organic layer with a dilute acid solution (e.g., 10% H2SO4) to protonate the aniline, making it water-soluble.[4][5] |
| Diisobutylene/Triisobutylene | Can be detected by GC-MS or NMR. These are common byproducts in the isobutene synthesis route.[7] | Careful fractional distillation is required to separate these byproducts from the desired ester. |
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound
| Synthesis Method | Reagents | Catalyst/Base | Typical Yield | Key Advantages | Key Disadvantages |
| Chloroacetyl Chloride & Tert-Butyl Alcohol | Chloroacetyl chloride, tert-butyl alcohol | N,N-Dimethylaniline | ~63%[1][2][4][5] | Well-established lab procedure. | Use of corrosive and lachrymatory chloroacetyl chloride; requires a base. |
| Chloroacetic Acid & Isobutene (with catalyst) | Chloroacetic acid, isobutene | Strong acid ion exchange resin | >80% conversion[6] | Potentially higher yield; avoids chloroacetyl chloride. | Requires handling of gaseous isobutene; potential for isobutene polymerization. |
| Chloroacetic Acid & Isobutene (no catalyst) | Chloroacetic acid, isobutene | None | High yield (e.g., 97.7% purity in distillate)[7][10] | No catalyst required; simpler workup. | Requires high temperature and pressure. |
| Microwave-Assisted Synthesis | Chloroacetic acid, tert-butanol | Hydrated sodium bisulfate | 87%[8] | Rapid reaction time; high yield; "green" method.[8] | Requires specialized microwave equipment. |
Experimental Protocols
Protocol 1: Synthesis from Chloroacetyl Chloride and Tert-Butyl Alcohol
This protocol is adapted from Organic Syntheses.[1]
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Reaction Setup: In a flask equipped with a dropping funnel and a stirrer, combine chloroacetyl chloride (0.4 mole) and N,N-dimethylaniline (0.4 mole).
-
Addition of Tert-Butyl Alcohol: Cool the mixture and add tert-butyl alcohol (0.4 mole) dropwise over 10 minutes, ensuring the temperature remains below 30°C.
-
Reaction Completion: After the addition is complete, allow the mixture to stand at room temperature for 45 minutes. For a more complete reaction, the mixture can be warmed to 40-45°C for 30 minutes.[1]
-
Workup: Pour the reaction mixture into ice water. Extract the aqueous layer three times with ether.
-
Purification: Combine the ether extracts and wash them successively with water, 10% sulfuric acid, and saturated sodium bicarbonate solution. Dry the ether layer over anhydrous sodium sulfate (B86663).
-
Distillation: Remove the ether by distillation. Fractionally distill the residue under reduced pressure, collecting the fraction boiling at 48-49°C/11 mm Hg.[1]
Protocol 2: Microwave-Assisted Synthesis
This protocol is based on a reported green chemistry approach.[8]
-
Reactant Mixture: In a 50 mL round-bottom flask, add anhydrous tert-butanol (0.15 mol) and chloroacetic acid.
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Catalyst Addition: Add hydrated sodium bisulfate (8 mmol) to the mixture and stir vigorously.
-
Microwave Irradiation: Place the flask in a microwave reactor equipped with a reflux condenser and irradiate at 250 W for 10 minutes.
-
Catalyst Removal: After cooling to room temperature, filter the mixture to remove the catalyst.
-
Workup: Wash the organic layer with a saturated sodium carbonate solution until it is neutral.
-
Drying and Distillation: Dry the organic layer with anhydrous sodium sulfate and distill to collect the product fraction at 142-145°C.[8]
Visualizations
Caption: Workflow for this compound Synthesis via Chloroacetyl Chloride.
Caption: Troubleshooting Logic for Low Yield in Synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. guidechem.com [guidechem.com]
- 3. htdchem.com [htdchem.com]
- 4. This compound | 107-59-5 [chemicalbook.com]
- 5. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. CN106397189A - Synthesis method of this compound - Google Patents [patents.google.com]
- 7. US5591888A - Process for producing tert.-butyl chloroacetate - Google Patents [patents.google.com]
- 8. Page loading... [guidechem.com]
- 9. researchgate.net [researchgate.net]
- 10. DE4434444A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
Technical Support Center: tert-Butyl Chloroacetate
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the thermal decomposition of tert-butyl chloroacetate (B1199739), along with troubleshooting guidance and answers to frequently asked questions encountered during its experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the decomposition temperature of tert-butyl chloroacetate?
A1: The decomposition temperature for this compound is reported to be 223°C[1]. At this temperature, the compound will begin to break down chemically.
Q2: What are the potential hazardous decomposition products of this compound?
A2: When heated to decomposition, this compound can emit toxic and irritating vapors, including carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas[2][3][4].
Q3: What are the signs of decomposition to watch for during my experiment?
A3: Visual indicators of decomposition can include a color change (yellowing or browning), gas evolution, or a noticeable change in pressure if the reaction is conducted in a closed system. Instrumental analysis, such as Thermogravimetric Analysis (TGA), will show a mass loss corresponding to the decomposition temperature[5].
Q4: How should I properly store this compound to prevent premature decomposition?
A4: To ensure its stability, store this compound in a tightly closed container in a cool, dry, and well-ventilated place[3][6]. It should be kept away from sources of ignition, heat, sparks, and open flames[2][6][7]. It is also sensitive to moisture[3].
Q5: What materials are incompatible with this compound and could potentially lower its decomposition temperature?
A5: this compound is incompatible with strong oxidizing agents, strong bases, strong reducing agents, and some metals[2]. Contact with these substances could catalyze decomposition at temperatures lower than 223°C.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected pressure increase in the reaction vessel at temperatures below 223°C. | Contamination with an incompatible substance (e.g., strong base, oxidizing agent) may be catalyzing decomposition. The compound may have degraded due to improper storage. | Immediately and safely cool the reaction. Vent the vessel in a fume hood. Review all reagents and the reaction setup for potential contaminants. Use a fresh, properly stored bottle of this compound for subsequent experiments. |
| The compound appears discolored (yellow) before use. | The compound may have partially decomposed due to prolonged storage, exposure to light, or moisture. | While it might still be usable for some applications, for sensitive experiments requiring high purity, it is recommended to purify the liquid, for example by distillation, or use a new, unopened container. |
| Inconsistent results in reactions involving heating of this compound. | Localized overheating or "hot spots" in the reaction vessel can lead to premature decomposition. The actual temperature of the reaction mixture may be higher than the external reading. | Ensure uniform heating by using a well-stirred oil bath or a heating mantle with a magnetic stirrer. Use a calibrated internal thermometer to monitor the reaction temperature accurately. |
Quantitative Data Summary
| Parameter | Value | Source |
| Decomposition Temperature | 223 °C | [1] |
| Boiling Point | 48-49 °C @ 11 mmHg | [1][8] |
| Flash Point | 46 °C (114.8 °F) | [1] |
| Molecular Formula | C6H11ClO2 | [1] |
| Molecular Weight | 150.60 g/mol | [4] |
Experimental Protocol: Determination of Decomposition Temperature using Thermogravimetric Analysis (TGA)
This protocol outlines a general procedure for determining the decomposition temperature of this compound.
Objective: To determine the onset temperature of thermal decomposition for this compound using TGA.
Materials:
-
Thermogravimetric Analyzer (TGA)
-
Small TGA sample pans (e.g., platinum, alumina)
-
This compound
-
Inert gas (e.g., nitrogen or argon) of high purity
Procedure:
-
Instrument Preparation:
-
Turn on the TGA instrument and the gas supply.
-
Perform any necessary calibrations as per the manufacturer's instructions.
-
Set the initial temperature to ambient (e.g., 25°C).
-
-
Sample Preparation:
-
In a well-ventilated fume hood, carefully place a small, accurately weighed sample of this compound (typically 5-10 mg) into a tared TGA sample pan.
-
-
TGA Measurement:
-
Place the sample pan into the TGA furnace.
-
Purge the furnace with the inert gas at a constant flow rate (e.g., 20-50 mL/min) to ensure an inert atmosphere[9].
-
Heat the sample from ambient temperature to a temperature above the expected decomposition temperature (e.g., 300°C) at a constant heating rate (e.g., 10°C/min)[9][10].
-
Continuously record the sample weight as a function of temperature.
-
-
Data Analysis:
-
Plot the sample weight (as a percentage of the initial weight) versus temperature.
-
The decomposition temperature is typically determined as the onset temperature of the major weight loss step in the TGA curve[9]. This can be calculated using the software accompanying the TGA instrument, often by finding the intersection of the baseline with the tangent of the decomposition curve.
-
Visualizations
Caption: Factors influencing the thermal decomposition of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
- 4. capotchem.cn [capotchem.cn]
- 5. reddit.com [reddit.com]
- 6. Page loading... [wap.guidechem.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. This compound | 107-59-5 [chemicalbook.com]
- 9. m.youtube.com [m.youtube.com]
- 10. mdpi.com [mdpi.com]
Handling and storage precautions for tert-butyl chloroacetate
This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and storage of tert-butyl chloroacetate (B1199739).
Frequently Asked Questions (FAQs)
1. What is tert-butyl chloroacetate and what are its primary hazards?
This compound (CAS No. 107-59-5) is a clear, colorless to yellow liquid with a strong, camphor-like odor.[1] It is a flammable liquid and vapor that is harmful if swallowed, inhaled, or in contact with skin.[2][3] It can cause serious eye irritation and may cause skin sensitization by contact.[1] It is also very toxic to aquatic life.[3]
2. What are the immediate first aid measures in case of exposure?
Immediate medical attention is required for any significant exposure.[2]
-
Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, making sure to flush under the eyelids.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area immediately with plenty of water for at least 15 minutes.[4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[1] Do not use the mouth-to-mouth method if the substance was inhaled.[4]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[5]
3. What personal protective equipment (PPE) is necessary when handling this compound?
To ensure safety, the following PPE should be worn:
-
Eye/Face Protection: Tightly fitting safety goggles and a face shield (minimum 8-inch).[5]
-
Hand Protection: Handle with appropriate chemical-resistant gloves. Inspect gloves before use and use a proper glove removal technique to avoid skin contact.[5]
-
Body Protection: Wear appropriate protective clothing to prevent skin exposure.[1]
-
Respiratory Protection: A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation is experienced.[1] All handling should be conducted in a chemical fume hood.[1]
4. How should I properly store this compound?
Store in a cool, dry, and well-ventilated area designated for flammable liquids.[1][6] Keep containers tightly closed and upright to prevent leakage.[5] It is crucial to store it away from heat, sparks, open flames, and other sources of ignition.[6] The substance is also moisture-sensitive.[7]
5. What materials are incompatible with this compound?
Avoid contact with strong oxidizing agents, strong bases, and metals.[1][2]
6. What should I do in the event of a spill?
In case of a spill, immediately evacuate the area and remove all sources of ignition.[4] Use spark-proof tools and explosion-proof equipment for cleanup.[6] Absorb the spill with an inert material like dry sand or earth and place it into a suitable, closed container for disposal.[6] Ensure adequate ventilation.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Material has developed a yellow color. | Exposure to impurities or slight decomposition over time. | While a slight yellow color may not indicate significant degradation for all applications, for high-purity work, it is advisable to purify the material. Purification can be achieved by dissolving in ether, washing with water, 10% sulfuric acid, and saturated sodium bicarbonate solution, followed by drying and vacuum distillation.[8][9] |
| Visible precipitate or solid formation in the liquid. | Contamination or decomposition. | Do not use the material. Dispose of it as hazardous waste according to your institution's guidelines. |
| Strong, irritating odor is more pungent than usual. | A possible leak or spill from the container. | Check the container for any damage or improper sealing. If a leak is detected, handle it as a spill, wearing appropriate PPE. Ensure the storage area is well-ventilated. |
Quantitative Data Summary
The following tables provide key quantitative data for this compound.
Physical and Chemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C6H11ClO2 | [1] |
| Molecular Weight | 150.60 g/mol | [10] |
| Appearance | Clear colorless to yellow liquid | [8] |
| Odor | Strong, camphor-like | [1] |
| Boiling Point | 48-49 °C @ 11 mmHg | [1] |
| Flash Point | 46 °C (114.8 °F) | [1] |
| Specific Gravity | 1.053 g/mL at 25 °C | [9] |
| Solubility in Water | <0.1 g/L (20°C) | [1] |
Toxicological Data
| Test | Species | Value | Source(s) |
| LD50 Oral | Rat | 380 mg/kg | [5] |
| LC50 Inhalation | Rat | 4.738 mg/m³ (4 h) | [5] |
Experimental Protocols
Spill Neutralization and Cleanup
-
Evacuate and Ventilate: Immediately clear the area of all personnel and ensure there is adequate ventilation. Remove any potential ignition sources.
-
Don PPE: Put on all required personal protective equipment, including respiratory protection, chemical-resistant gloves, safety goggles, a face shield, and protective clothing.
-
Containment: For small spills, absorb the liquid with an inert material such as vermiculite, dry sand, or earth.[1]
-
Collection: Use non-sparking tools to carefully collect the absorbed material and place it into a labeled, sealable container for hazardous waste.[6]
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.
-
Disposal: Dispose of the waste container according to institutional and local regulations for hazardous chemical waste.[10]
Diagrams
Caption: Workflow for safe handling and storage of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
- 6. This compound(107-59-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. This compound, 98% | Fisher Scientific [fishersci.ca]
- 8. This compound | 107-59-5 [chemicalbook.com]
- 9. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 10. capotchem.cn [capotchem.cn]
Incompatible materials with tert-butyl chloroacetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the handling and storage of tert-butyl chloroacetate (B1199739), with a focus on material incompatibility. This guide is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What materials are incompatible with tert-butyl chloroacetate and what are the risks?
A1: this compound is a reactive compound that can undergo hazardous reactions with several classes of materials. Contact with incompatible substances can lead to the generation of heat, pressure, flammable or toxic gases, and potentially fire or explosion. The primary incompatible materials are strong oxidizing agents, strong bases, metals, and strong reducing agents.[1][2][3] Some sources also indicate incompatibility with acids, acid chlorides, and acid anhydrides.[4]
Troubleshooting:
-
Unexpected temperature increase: If you observe a sudden rise in the temperature of a reaction or storage container with this compound, it may indicate a reaction with a contaminant. Immediately cool the container using a water bath and ensure adequate ventilation. Prepare for emergency shutdown of the experiment.
-
Gas evolution: The formation of bubbles or fumes indicates a decomposition reaction. This can release hazardous gases such as carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride (HCl) gas.[1][3][5] Work in a well-ventilated fume hood and have appropriate respiratory protection readily available.
-
Discoloration: A change in the color of the this compound solution could signify a reaction with an incompatible material. Stop the process and re-evaluate all components of your experimental setup for potential contaminants.
Q2: I need to store this compound. What are the recommended storage conditions to avoid hazardous reactions?
A2: To ensure stability and prevent hazardous reactions, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[2][5][6] It should be stored away from sources of heat, sparks, open flames, and other ignition sources.[1][2][5] The storage area should be designated as a "flammables area".[2][5] It is also noted to be moisture-sensitive, so protection from humidity is important.[6]
Troubleshooting:
-
Leaking or bulging container: This could indicate pressure buildup due to decomposition. Do not handle the container directly. If safe to do so, vent the container in a chemical fume hood. If the container is compromised, absorb the spill with an inert material like vermiculite (B1170534) or sand and dispose of it as hazardous waste.[2]
-
Crystallization or precipitation in the container: While not necessarily a sign of a hazardous reaction, it could indicate temperature fluctuations or impurities. Before use, allow the container to slowly come to room temperature and assess the material's suitability for your experiment.
Q3: Can I use metal equipment or containers with this compound?
A3: No, it is not recommended. Metals are listed as an incompatible material.[1][2][3] Contact with certain metals can catalyze decomposition or lead to other hazardous reactions. It is crucial to use glassware or other non-reactive containers and equipment when handling this compound. When transferring the material, use spark-proof tools.[2][5]
Troubleshooting:
-
Corrosion or etching of metal equipment: If you notice any degradation of metal parts that have come into contact with this compound, immediately discontinue their use. The corrosion indicates a chemical reaction that could compromise your experiment and the integrity of the equipment.
Data Presentation: Incompatible Materials Summary
| Incompatible Material Class | Potential Hazards | References |
| Strong Oxidizing Agents | Vigorous reactions, fire, or explosion. | [1][2][3][5] |
| Strong Bases | Exothermic reactions, decomposition. | [1][2][3][5][6][7] |
| Metals | Catalytic decomposition, corrosion, potential for hazardous reactions. | [1][2][3] |
| Strong Reducing Agents | Exothermic and potentially violent reactions. | [1][3] |
| Acids, Acid Chlorides, Acid Anhydrides | Potential for hazardous reactions. | [4] |
| Moisture | Can lead to hydrolysis. The product is noted to be moisture-sensitive. | [6] |
Experimental Protocols: Safe Handling of this compound
Given the hazardous nature of testing chemical incompatibilities directly, this section provides a detailed protocol for the safe handling of this compound to prevent contact with incompatible materials.
Objective: To safely handle and dispense this compound while minimizing exposure and avoiding contact with incompatible materials.
Materials:
-
This compound
-
Appropriate glassware (e.g., borosilicate glass)
-
Inert dispensing equipment (e.g., glass pipettes, Teflon-lined pumps)
-
Personal Protective Equipment (PPE):
-
Chemical fume hood
-
Inert absorbent material for spills (e.g., vermiculite, sand)[2]
Procedure:
-
Preparation:
-
Ensure the chemical fume hood is functioning correctly.
-
Clear the workspace of all incompatible materials, especially strong bases, oxidizing agents, metals, and reducing agents.
-
Inspect all glassware and equipment to ensure it is clean, dry, and free of any contaminants.
-
Don appropriate PPE before handling the chemical.[6]
-
-
Handling:
-
Storage of Aliquots:
-
If creating aliquots, store them in clean, dry, and properly labeled glass containers with tightly sealed caps.
-
Store these containers in a designated flammables cabinet, away from incompatible materials.
-
-
Waste Disposal:
-
Emergency Preparedness:
-
Keep a spill kit with inert absorbent material readily accessible.
-
Ensure an emergency eyewash station and safety shower are nearby.
-
In case of a spill, absorb the material with an inert substance and place it in a suitable container for disposal. Remove all sources of ignition.[2]
-
Visualization of Incompatible Materials
Caption: Incompatibility flowchart for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. capotchem.cn [capotchem.cn]
- 5. This compound(107-59-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Page loading... [wap.guidechem.com]
Technical Support Center: Purification of Products from Chloroacetic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted chloroacetic acid from their reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for removing unreacted chloroacetic acid from a reaction mixture?
A1: The primary methods for removing unreacted chloroacetic acid include vacuum distillation, recrystallization, and liquid-liquid extraction. The choice of method depends on the properties of your desired product (e.g., boiling point, solubility, stability) and the scale of your experiment.
Q2: My product is thermally sensitive. Which purification method is most suitable?
A2: For thermally sensitive products, it is best to avoid high-temperature distillation. Recrystallization at low temperatures or liquid-liquid extraction are more suitable alternatives. If distillation is necessary, a high-vacuum setup should be used to lower the boiling point of chloroacetic acid.
Q3: How can I determine the purity of my product after removing the chloroacetic acid?
A3: The purity of your final product can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). These methods can effectively separate and quantify the amount of residual chloroacetic acid and other impurities.
Troubleshooting Guides
Vacuum Distillation
Problem: Poor separation of chloroacetic acid from the product.
-
Possible Cause: The vacuum is not low enough, or the distillation column is not efficient.
-
Solution: Ensure all joints in your distillation apparatus are properly sealed and that your vacuum pump is functioning correctly. For compounds with close boiling points, a fractional distillation column with appropriate packing should be used to improve separation efficiency.
Problem: The product is degrading during distillation.
-
Possible Cause: The distillation temperature is too high.
-
Solution: Increase the vacuum to further reduce the boiling point of chloroacetic acid. Ensure the heating mantle is set to the lowest possible temperature that allows for a steady distillation rate.
Recrystallization
Problem: The product does not crystallize out of the solution.
-
Possible Cause: Too much solvent was used, or the solution is not sufficiently saturated.
-
Solution: Try to evaporate some of the solvent to increase the concentration of your product. If crystals still do not form, scratching the inside of the flask with a glass rod or adding a seed crystal of your product can help induce crystallization. Ensure the solution is cooled to a sufficiently low temperature.
Problem: The recovered crystals are still impure.
-
Possible Cause: The cooling process was too rapid, trapping impurities within the crystal lattice, or the washing step was insufficient.
-
Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of purer crystals. When washing the crystals, use a minimal amount of ice-cold solvent to avoid dissolving the product. A second recrystallization may be necessary to achieve higher purity.
Liquid-Liquid Extraction
Problem: An emulsion is forming between the aqueous and organic layers.
-
Possible Cause: Vigorous shaking of the separatory funnel.
-
Solution: Gently invert the separatory funnel multiple times instead of shaking it vigorously. To break up an existing emulsion, you can try adding a small amount of brine (saturated NaCl solution) or allowing the mixture to stand for an extended period.
Problem: Poor recovery of the product in the organic layer.
-
Possible Cause: The chosen organic solvent is not optimal for your product, or an insufficient number of extractions were performed.
-
Solution: Ensure the organic solvent has a high partition coefficient for your product and is immiscible with the aqueous phase. Perform multiple extractions with smaller volumes of the organic solvent, as this is more efficient than a single extraction with a large volume.
Data Presentation
| Purification Method | Principle of Separation | Typical Purity Achieved | Advantages | Disadvantages |
| Vacuum Distillation | Difference in boiling points | >98% | Effective for large scales; can remove non-volatile impurities. | Not suitable for thermally sensitive compounds; difficult for compounds with close boiling points. |
| Recrystallization | Difference in solubility at different temperatures | >99.5%[1] | Can yield very high purity products; suitable for thermally sensitive compounds. | Yield can be lower due to product remaining in the mother liquor; requires a suitable solvent. |
| Liquid-Liquid Extraction | Differential solubility in two immiscible liquids | Dependent on partition coefficient | Gentle method suitable for sensitive compounds; can be performed at room temperature. | Can be labor-intensive; may require large volumes of solvent; emulsion formation can be an issue. |
Experimental Protocols
Protocol 1: Vacuum Distillation
This protocol describes the removal of chloroacetic acid from a higher boiling point product.
-
Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all glassware is free of cracks. Use a stir bar in the distilling flask for smooth boiling. Grease all joints to ensure a good seal.
-
Sample Preparation: Place the crude product containing unreacted chloroacetic acid into the distilling flask. Do not fill the flask more than two-thirds full.
-
Evacuation: Connect the apparatus to a vacuum pump and begin to evacuate the system. A cold trap should be placed between the apparatus and the pump to collect volatile substances.
-
Heating: Once a stable vacuum is achieved (typically below 20 mmHg), begin to heat the distilling flask gently with a heating mantle.
-
Distillation: Chloroacetic acid will begin to distill. Collect the chloroacetic acid distillate in the receiving flask. The boiling point will depend on the pressure; for example, at approximately 20 mmHg, chloroacetic acid will boil at around 100-105°C.
-
Completion: Once all the chloroacetic acid has been distilled, the temperature will either rise to the boiling point of the product or stabilize if the product is non-volatile. Stop the heating, allow the system to cool, and then slowly reintroduce air into the apparatus before collecting your purified product from the distilling flask.
Protocol 2: Recrystallization from Water
This protocol is suitable for products that are significantly less soluble in cold water than in hot water, while chloroacetic acid is highly soluble in water at all temperatures.
-
Dissolution: In a flask, add the minimum amount of hot deionized water to your crude product to dissolve it completely. Heat the mixture on a hot plate and stir to facilitate dissolution.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Allow the hot solution to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this initial cooling phase to allow for the growth of large, pure crystals.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining mother liquor containing the dissolved chloroacetic acid.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at an appropriate temperature.
Protocol 3: Liquid-Liquid Extraction with Ethyl Acetate (B1210297)
This protocol is for separating a product that is soluble in an organic solvent like ethyl acetate from the water-soluble chloroacetic acid.
-
Dissolution: Dissolve the crude product mixture in a suitable volume of water.
-
Extraction: Transfer the aqueous solution to a separatory funnel. Add an equal volume of ethyl acetate, stopper the funnel, and gently invert it several times, venting frequently to release any pressure buildup.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer.
-
Repeat Extraction: Repeat the extraction of the aqueous layer with fresh ethyl acetate two more times to maximize the recovery of the product.
-
Combine Organic Layers: Combine all the ethyl acetate extracts.
-
Washing: Wash the combined organic layer with a saturated sodium bicarbonate solution to neutralize and remove any remaining chloroacetic acid, followed by a wash with brine to remove excess water.
-
Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (B86663) or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the ethyl acetate under reduced pressure using a rotary evaporator to obtain the purified product.
Visualizations
References
Technical Support Center: tert-Butyl Chloroacetate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of tert-butyl chloroacetate (B1199739).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing tert-butyl chloroacetate?
A1: The most prevalent methods for synthesizing this compound include:
-
The reaction of chloroacetyl chloride with tert-butyl alcohol using a base such as dimethylaniline, pyridine, or triethylamine.[1][2]
-
Esterification of chloroacetic acid with tert-butanol (B103910), which can be facilitated by microwave irradiation with a catalyst like hydrated sodium bisulfate.[3]
-
The addition of chloroacetic acid to isobutene, either with a strong acid ion-exchange resin as a catalyst or under elevated temperature and pressure without a catalyst.[4][5]
-
Steglich esterification of chloroacetic acid and tert-butanol using dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP).[6]
Q2: What are the typical yields for this compound synthesis?
A2: Yields can vary significantly depending on the chosen synthetic route and optimization of reaction conditions. Reported yields for different methods are:
-
Microwave-assisted synthesis from chloroacetic acid and tert-butanol: 87%[3]
Q3: What are the key safety precautions to consider when working with this compound and its reagents?
A3: this compound is a reactive and hazardous compound.[2][8] Key safety precautions include:
-
Working in a well-ventilated area, preferably a fume hood.[2]
-
Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2]
-
This compound is a lachrymator and can cause skin, eye, and respiratory irritation.[8][9]
-
The reaction can be exothermic; therefore, temperature control is crucial.
-
Reagents like chloroacetyl chloride are corrosive and moisture-sensitive.[1]
Q4: How can I purify the final this compound product?
A4: The primary method for purifying this compound is fractional distillation under reduced pressure.[1][7][10] The work-up procedure typically involves:
-
Washing the crude product with water to remove water-soluble impurities.[1]
-
Neutralizing with a weak base solution (e.g., sodium bicarbonate or potassium carbonate) to remove acidic byproducts.[1][3]
-
Drying the organic layer with a suitable drying agent (e.g., anhydrous sodium sulfate (B86663) or calcium chloride).[1][3]
-
Performing fractional distillation to isolate the pure ester.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | Moisture in reagents or glassware: tert-Butyl alcohol and chloroacetyl chloride are sensitive to moisture. Water can hydrolyze the acid chloride and the final ester product.[2] | Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and reagents.[1] |
| Inefficient base: The base may not be effectively scavenging the HCl produced during the reaction, leading to side reactions or decomposition. | Use a high-purity, dry base such as dimethylaniline, pyridine, or triethylamine.[1][2] | |
| Reaction temperature too high or too low: High temperatures can lead to decomposition or side reactions. Low temperatures can result in a slow or incomplete reaction. | Maintain the recommended reaction temperature. For the reaction between chloroacetyl chloride and tert-butyl alcohol with dimethylaniline, the temperature should be kept below 30°C.[1][7] | |
| Poor quality starting materials: Impurities in the starting materials can interfere with the reaction. | Use high-purity, distilled reagents.[1] | |
| Formation of Side Products (e.g., diisobutylene) | Acid-catalyzed side reactions: When using isobutene, strong acid catalysts can promote its dimerization and trimerization.[5] | Consider using a milder catalyst like a strong acid ion-exchange resin or a catalyst-free high-pressure/high-temperature method.[4][5] |
| Reaction with the base: The base used can sometimes participate in side reactions. | Choose a non-nucleophilic base. | |
| Product Decomposition during Work-up or Distillation | Presence of acid: Residual acid can catalyze the decomposition of the tert-butyl ester, especially at elevated temperatures during distillation. | Thoroughly wash the crude product with a basic solution (e.g., sodium bicarbonate) to remove all acidic impurities before distillation. |
| Distillation temperature too high: this compound can decompose at higher temperatures. | Perform distillation under reduced pressure to lower the boiling point. The reported boiling point is 48-49°C at 11 mmHg.[1][10] | |
| Incomplete Reaction | Insufficient reaction time: The reaction may not have proceeded to completion. | Increase the reaction time. Some procedures recommend allowing the mixture to stand for a period or gently warming it to complete the reaction.[1] |
| Poor mixing: In heterogeneous reactions, inefficient stirring can lead to incomplete conversion. | Ensure vigorous and efficient stirring throughout the reaction. |
Experimental Protocols
Method 1: From Chloroacetyl Chloride and tert-Butyl Alcohol
Materials:
-
Chloroacetyl chloride
-
tert-Butyl alcohol (anhydrous)[1]
-
N,N-Dimethylaniline (redistilled)[1]
-
Ether
-
Potassium carbonate solution (ice-cold)[1]
-
Anhydrous calcium chloride[1]
Procedure:
-
In a flask, combine chloroacetyl chloride (0.4 mole) and N,N-dimethylaniline (0.4 mole).
-
Cool the mixture and slowly add tert-butyl alcohol (0.4 mole) over 10 minutes, ensuring the temperature remains below 30°C.[1]
-
Allow the mixture to stand at room temperature for 45 minutes.[1] To ensure the reaction goes to completion, the mixture can then be warmed in a water bath at 40-45°C for 30 minutes.[1]
-
Pour the reaction mixture into ice-cold water and transfer to a separatory funnel.
-
Extract the aqueous layer with ether (3 x 35 mL portions).[1]
-
Combine the organic extracts and wash them with an ice-cold solution of potassium carbonate.[1]
-
Dry the ether layer over anhydrous calcium chloride.[1]
-
Remove the ether by distillation through a Vigreux column.[1]
-
Fractionally distill the residue under reduced pressure to obtain pure this compound. The product boils at 48–49°C/11 mm Hg.[1]
Method 2: Microwave-Assisted Synthesis from Chloroacetic Acid and tert-Butanol
Materials:
-
Chloroacetic acid
-
tert-Butanol (anhydrous)
-
Hydrated sodium bisulfate
-
Saturated sodium carbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
In a 50 mL round-bottom flask, add anhydrous tert-butanol (0.15 mol) and chloroacetic acid.[3]
-
Add hydrated sodium bisulfate (1.104 g, 8 mmol) to the mixture and stir vigorously.[3]
-
Place the flask in a microwave reactor equipped with a reflux condenser.[3]
-
Irradiate the mixture at 250 W for 10 minutes.[3]
-
After the reaction, cool the mixture to room temperature and filter to remove the catalyst.[3]
-
Wash the organic layer with a saturated sodium carbonate solution until it is neutral.[3]
-
Dry the organic layer with anhydrous sodium sulfate.[3]
-
Distill the product, collecting the fraction at 142-145°C (at atmospheric pressure), to yield the colorless liquid product.[3]
Visualizations
Caption: General reaction scheme for the synthesis of this compound.
Caption: Troubleshooting workflow for low-yield this compound synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. htdchem.com [htdchem.com]
- 3. guidechem.com [guidechem.com]
- 4. CN106397189A - Synthesis method of this compound - Google Patents [patents.google.com]
- 5. US5591888A - Process for producing tert.-butyl chloroacetate - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Page loading... [guidechem.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. This compound | 107-59-5 [chemicalbook.com]
Preventing polymerization of tert-butyl chloroacetate
This guide provides researchers, scientists, and drug development professionals with essential information for the safe handling and storage of tert-butyl chloroacetate (B1199739), focusing on preventing unwanted chemical reactions and ensuring compound stability.
Frequently Asked Questions (FAQs)
Q1: How can I prevent the polymerization of tert-butyl chloroacetate?
A1: According to numerous safety data sheets and chemical literature, hazardous polymerization of this compound has not been reported.[1] The molecule does not contain a vinyl group or other functionality typically associated with radical polymerization. Therefore, self-polymerization is not a primary stability concern under normal conditions. The main stability issues are hydrolysis and thermal decomposition. Efforts should be focused on preventing these degradation pathways.
Q2: What are the primary degradation pathways for this compound?
A2: The two main degradation pathways are:
-
Hydrolysis: The compound is moisture-sensitive and decomposes in water to form tert-butanol (B103910) and chloroacetic acid.[2][3]
-
Thermal Decomposition: At elevated temperatures (the decomposition temperature is reported as 223°C), it breaks down to produce toxic and corrosive gases, including hydrogen chloride, carbon monoxide, and carbon dioxide.[4]
Q3: My this compound has a yellow tint. Is it still usable?
A3: Pure this compound is described as a clear, colorless to yellow liquid.[2][5] A yellow tint does not necessarily indicate significant degradation. However, a noticeable change in color from the time of receipt could suggest the presence of impurities or minor degradation. It is recommended to verify the purity by an analytical method such as NMR or GC before use in a sensitive reaction. If significant impurities are detected, purification by vacuum distillation may be required.
Q4: Can I store this compound at room temperature?
A4: While it is stable at room temperature under normal conditions, the recommended storage is in a cool, dry, and well-ventilated place.[1][5] For optimal shelf life and to minimize potential degradation, storing in a refrigerator (below 15°C) in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) is best practice.
Q5: Are any inhibitors added to commercial this compound?
A5: Since polymerization is not a known hazard for this compound, commercial suppliers typically do not add polymerization inhibitors. The focus is on ensuring the product is anhydrous and free from impurities that could catalyze hydrolysis or other decomposition reactions.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Cloudy appearance or phase separation | Exposure to moisture leading to hydrolysis. | Discard the material as it is likely contaminated with water, tert-butanol, and chloroacetic acid. Ensure future storage is in a tightly sealed, dry container. |
| Pressure buildup in the container | Storage at elevated temperatures causing vaporization or slow decomposition. | Vent the container carefully in a chemical fume hood. Store the material in a cool, designated flammables area. |
| Unexpected peaks in NMR/GC analysis (e.g., signals for tert-butanol or chloroacetic acid) | Hydrolysis due to moisture contamination in the product or analytical solvent. | Use fresh, anhydrous solvents for analysis. If the product is contaminated, it may be purified by vacuum distillation, though discarding it might be safer and more cost-effective. |
| Reaction failure or low yield | Degraded starting material. | Verify the purity of this compound before use. If degradation is suspected, use a fresh bottle or purify the existing stock. |
Experimental Protocols
Protocol 1: Recommended Storage and Handling
-
Receiving: Upon receipt, inspect the container seal for integrity.
-
Storage: Store the container in a cool, dry, well-ventilated area designated for flammable liquids, away from heat and ignition sources.[1] For long-term storage, refrigeration (<15°C) is recommended. Store under an inert gas (nitrogen or argon) to prevent moisture ingress.
-
Handling:
-
All handling should be performed in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[4]
-
Use spark-proof tools and ground/bond containers when transferring large quantities.
-
Keep the container tightly closed when not in use. Containers that have been opened must be carefully resealed and kept upright.[3]
-
-
Dispensing: To withdraw the liquid, use a dry syringe or cannula under a positive pressure of inert gas to prevent introducing moist air into the container.
Protocol 2: Purification by Vacuum Distillation
This protocol should only be performed by personnel experienced with vacuum distillation of reactive chemicals.
-
Apparatus Setup: Assemble a clean, dry distillation apparatus suitable for vacuum operation. Use ground glass joints with appropriate vacuum grease.
-
Initial Washing (if necessary): If acidic or basic impurities are suspected, dissolve the material in diethyl ether. Wash sequentially with water, 10% sulfuric acid (only if basic impurities like N,N-dimethylaniline from synthesis are present), water again, and finally with saturated aqueous sodium bicarbonate to neutralize any acidic byproducts. Dry the organic layer over anhydrous sodium sulfate.[2]
-
Distillation:
-
Filter the dried solution into the distillation flask. Add a few boiling chips or a magnetic stir bar.
-
Carefully apply vacuum. The boiling point of this compound is 48-49°C at 11 mmHg (1.46 kPa).[2][6]
-
Collect the fraction boiling at the correct temperature and pressure into a receiver cooled with an ice bath.
-
-
Storage of Purified Product: Immediately transfer the distilled product into a clean, dry container, preferably an amber glass bottle with a PTFE-lined cap. Purge the headspace with inert gas before sealing.
Data Presentation
Table 1: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Cool place (<15°C recommended) | Reduces vapor pressure and slows potential degradation. |
| Atmosphere | Inert gas (Nitrogen or Argon) | Prevents exposure to atmospheric moisture, minimizing hydrolysis. |
| Container | Tightly sealed, dry, opaque or amber glass | Prevents moisture ingress and protects from light. |
| Location | Well-ventilated, flammables-area | Compound is a flammable liquid.[1] |
Table 2: Chemical Incompatibilities
| Incompatible Material | Hazard |
| Strong Oxidizing Agents | Risk of vigorous, exothermic reaction. |
| Strong Bases | Can catalyze hydrolysis and other decomposition reactions. |
| Metals | Potential for reaction or corrosion. |
| Water / Moisture | Causes hydrolysis to tert-butanol and chloroacetic acid.[2][3] |
Visualizations
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | 107-59-5 [chemicalbook.com]
- 3. This compound, 98% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. Page loading... [guidechem.com]
- 6. This compound 97 107-59-5 [sigmaaldrich.com]
Troubleshooting low yield in Darzens reaction with tert-butyl chloroacetate
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in the Darzens reaction, specifically when using tert-butyl chloroacetate (B1199739).
Troubleshooting Guide
This guide addresses common issues encountered during the Darzens reaction with tert-butyl chloroacetate, presented in a question-and-answer format to help you identify and resolve potential problems in your experiment.
Question 1: My reaction yield is very low or I'm not observing any product formation. What are the most likely causes?
Answer:
Low or no product formation in a Darzens reaction can stem from several factors. The most critical aspects to investigate are the choice of base, the reaction solvent, and the temperature.
-
Inappropriate Base Selection: The base is crucial for deprotonating the α-carbon of this compound to form the enolate. A base that is too weak may not generate a sufficient concentration of the enolate, while an overly strong base can lead to side reactions. Common bases include potassium tert-butoxide, sodium hydride, and phosphazene bases. For instance, using a weak inorganic base like K₂CO₃ without a suitable catalyst may be ineffective.
-
Incorrect Solvent: The polarity of the solvent can significantly impact the reaction. Aprotic solvents are generally preferred. Acetonitrile (B52724) has been shown to be effective in many cases.[1] In contrast, solvents like dry ethyl acetate (B1210297) may result in no conversion.[2] Using a solvent of very low polarity, such as toluene, might lead to impractically long reaction times and poor yields.[1]
-
Suboptimal Temperature: The reaction temperature influences the rate of both the desired reaction and potential side reactions. While many Darzens reactions are run at room temperature, cooling the reaction to 0°C or even lower temperatures can sometimes improve selectivity and yield by minimizing side reactions.
Question 2: I'm observing the formation of side products. What are they and how can I minimize them?
Answer:
The most common side reaction is the hydrolysis of the resulting α,β-epoxy ester (glycidic ester), particularly the trans isomer.[1][3] This can be a significant issue, especially when using aqueous bases or during the workup.
Strategies to Minimize Side Product Formation:
-
Use Anhydrous Conditions: Ensure all your reagents and solvents are dry. The use of aprotic organic solvents of low polarity can help minimize the hydrolysis of the glycidic ester.[1]
-
Careful Base Selection: Very strong bases, such as P₄-t-Bu, have been reported to create complex mixtures with unidentified byproducts.[1] Opting for a moderately strong base like P₁-t-Bu or potassium tert-butoxide can be a better choice.
-
Workup at Low Temperature: Perform the aqueous workup at a low temperature to reduce the rate of ester hydrolysis.
-
Avoid Metal Alkoxide Bases if Aldehyde is Prone to Cannizzaro Reaction: If your aldehyde substrate can undergo a Cannizzaro reaction, avoid bases like sodium ethoxide, especially if there is any residual water.
Question 3: My reaction is not going to completion, and I have a significant amount of starting material left. What should I do?
Answer:
Incomplete conversion can be due to several factors related to reaction kinetics and equilibrium.
-
Insufficient Reaction Time: Some Darzens reactions can be slow and may require extended reaction times, sometimes up to 16 hours or more.[4] It is advisable to monitor the reaction by TLC or another analytical method to determine the optimal reaction time.
-
Inadequate Molar Ratio of Reactants: Typically, a slight excess of the this compound and the base relative to the aldehyde is used (e.g., a 1.5:1:1.5 molar ratio of α-haloester/aldehyde/base).[1] Ensure your stoichiometry is appropriate.
-
Poor Solubility: If your aldehyde or another reagent has poor solubility in the chosen solvent, this can hinder the reaction rate. Consider a different solvent system.
Frequently Asked Questions (FAQs)
Q1: What is the best base to use for the Darzens reaction with this compound?
A1: The optimal base can depend on the specific aldehyde substrate. Phosphazene bases like P₁-t-Bu have been shown to give nearly quantitative yields under mild conditions.[1] Potassium tert-butoxide is another commonly used and effective strong base.[5] For certain systems, inorganic bases like K₂CO₃ or Cs₂CO₃ in acetonitrile can be effective, particularly when used with a catalyst.[4]
Q2: Which solvent is recommended?
A2: Acetonitrile is often a good choice and has been identified as an optimal solvent in several studies, leading to high conversion and isolated yields.[1] Other aprotic solvents like THF and dichloromethane (B109758) (DCM) can also be used, but may result in lower yields or longer reaction times.[1][2]
Q3: Can I use a catalyst to improve the yield?
A3: Yes, catalysts can be very effective. Organocatalysts like cyclopropenimine superbases have been used to achieve good to excellent conversions.[4] Phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB), can be employed, especially when using solid or concentrated aqueous alkali metal hydroxides as the base.[3]
Q4: How does the tert-butyl group affect the reaction compared to other alkyl esters?
A4: The bulky tert-butyl group can influence the reaction in a few ways. It can slow down the reaction rate compared to methyl esters.[1] However, the tert-butyl ester is generally more resistant to hydrolysis than methyl or ethyl esters, which can be advantageous in preventing this common side reaction.[1][3]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the Darzens reaction, highlighting the impact of different reaction conditions on yield and conversion.
Table 1: Effect of Solvent on the Darzens Reaction of this compound and 4-Bromobenzaldehyde
| Entry | Solvent | Catalyst | Time (h) | Conversion (%) | Isolated Yield (%) | Reference |
| 1 | Acetonitrile | Cyclopropenimine I | 16 | 44 | 34 | [2][4] |
| 2 | Ethyl Acetate (dry) | Cyclopropenimine I | 24 | 0 | - | [2] |
| 3 | Dichloromethane (DCM) | I·HCl (Stoichiometric) + aq. KOH | - | Low | Low | [2][4] |
| 4 | Toluene | I·HCl (Stoichiometric) + aq. KOH | - | Low | Low | [2][4] |
Table 2: Effect of Base and Catalyst on the Darzens Reaction in Acetonitrile
| Entry | Aldehyde | Base | Catalyst (mol%) | Time (h) | Conversion (%) | Isolated Yield (%) | Reference |
| 1 | 4-Bromobenzaldehyde | K₂CO₃ | I·HCl (30%) | 16 | 93 | 67 | [4] |
| 2 | 4-Bromobenzaldehyde | Cs₂CO₃ | None | - | - | Low | [4] |
| 3 | 4-Bromobenzaldehyde | P₁-t-Bu | None | 6 | >95 | 92 (for methyl ester) | [1] |
Experimental Protocols
General Procedure for the Darzens Reaction using a Phosphazene Base
This protocol is adapted from a procedure using the phosphazene base P₁-t-Bu.[1]
-
To a solution of the aldehyde (0.5 mmol, 1.0 equiv.) and this compound (0.75 mmol, 1.5 equiv.) in anhydrous acetonitrile (2 mL), add P₁-t-Bu (0.75 mmol, 1.5 equiv.) at 25 °C.
-
Stir the resulting mixture at 25 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the reaction mixture under reduced pressure to yield the crude product.
-
Purify the crude product by flash chromatography on silica (B1680970) gel.
Visualizations
Caption: Troubleshooting workflow for low yield in Darzens reaction.
Caption: General experimental workflow for the Darzens reaction.
References
- 1. Highly Efficient Darzens Reactions Mediated by Phosphazene Bases under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of Organocatalytic Darzens Reactions Exploiting the Cyclopropenimine Superbase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Guide to tert-Butyl Chloroacetate and Ethyl Chloroacetate in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the choice of alkylating agent is pivotal to the success of a reaction. Among the various options, α-haloesters are a prominent class of reagents. This guide provides a detailed, objective comparison of two commonly used α-haloesters: tert-butyl chloroacetate (B1199739) and ethyl chloroacetate. We will delve into their respective performances in key synthetic transformations, supported by experimental data, detailed protocols, and visual aids to assist researchers in making informed decisions for their synthetic strategies.
Core Physicochemical Properties
A fundamental understanding of the physical and chemical properties of these reagents is essential for their effective application. The table below summarizes the key physicochemical data for tert-butyl chloroacetate and ethyl chloroacetate.
| Property | This compound | Ethyl Chloroacetate |
| CAS Number | 107-59-5 | 105-39-5 |
| Molecular Formula | C₆H₁₁ClO₂ | C₄H₇ClO₂ |
| Molecular Weight | 150.60 g/mol | 122.55 g/mol |
| Boiling Point | 48-49 °C at 11 mmHg | 143 °C at 760 mmHg |
| Density | 1.053 g/mL at 25 °C | 1.145 g/mL at 25 °C |
| Refractive Index | n20/D 1.423 | n20/D 1.422 |
| Solubility | Soluble in organic solvents, insoluble in water. | Soluble in organic solvents, slightly soluble in water. |
Performance in Key Synthetic Reactions
The utility of this compound and ethyl chloroacetate is most evident in their application in alkylation and condensation reactions. Their performance, however, can differ significantly due to the nature of their ester groups.
N-Alkylation of Amines
Both reagents are effective for the N-alkylation of primary and secondary amines. The choice between them often hinges on the desired characteristics of the final product and the reaction conditions.
Experimental Data:
| Reagent | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Butylamine (B146782) | - (excess amine) | None | 30-70 | 1 | 90 | US Patent 4101653 |
| Ethyl Chloroacetate | Cyclohexylamine (B46788) | K₂CO₃ | Acetonitrile | RT | Overnight | 81 | Química Nova, 2016 , 39, 62-67 |
Discussion:
The bulky tert-butyl group in this compound can influence the reaction rate due to steric hindrance, potentially requiring more forcing conditions compared to ethyl chloroacetate. However, the tert-butyl ester group offers the significant advantage of being a protecting group that can be selectively removed under acidic conditions, leaving other ester functionalities intact. This is particularly valuable in multi-step syntheses of complex molecules.
Experimental Protocol: N-Alkylation of Butylamine with this compound
-
Materials: Butylamine, this compound.
-
Procedure: To 36.5 g of butylamine, 15.05 g of this compound is added dropwise with stirring over 30 minutes, maintaining the temperature between 30-70°C. The reaction mixture is then held at 70°C for an additional hour. Excess butylamine is removed under reduced pressure. The residue is taken up in 40 mL of 2N NaOH solution and 50 mL of benzene (B151609) and transferred to a separatory funnel. After shaking, the benzene layer is separated, washed with water, dried over anhydrous sodium sulfate, and filtered. The solvent is evaporated, and the residue is distilled under reduced pressure to yield N-butylglycine tert-butyl ester.
Experimental Protocol: N-Alkylation of Cyclohexylamine with Ethyl Chloroacetate
-
Materials: Cyclohexylamine, ethyl chloroacetate, potassium carbonate, acetonitrile.
-
Procedure: In a round-bottom flask, cyclohexylamine (1.0 eq) is dissolved in acetonitrile. Potassium carbonate (1.5 eq) is added, followed by the dropwise addition of ethyl chloroacetate (1.2 eq). The reaction mixture is stirred at room temperature overnight. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography.
O-Alkylation of Phenols
The O-alkylation of phenols to produce aryloxyacetates is another important application of these reagents. Similar to N-alkylation, the choice of reagent can impact reaction efficiency and subsequent synthetic steps.
Experimental Data:
| Reagent | Phenol (B47542) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenol | NaH | THF | RT | 12 | ~85 (estimated) | General Protocol |
| Ethyl Chloroacetate | 4-Methoxyphenol | K₂CO₃ | Acetone | Reflux | 8 | 92 | Synth. Commun., 2007 , 37, 2459-2465 |
Discussion:
Ethyl chloroacetate is widely used for the O-alkylation of phenols, often providing high yields under standard conditions. While less common, this compound can also be employed, offering the same advantage of the tert-butyl ester as a protecting group.
Experimental Protocol: O-Alkylation of Phenol with this compound (General)
-
Materials: Phenol, sodium hydride (60% dispersion in mineral oil), this compound, anhydrous THF.
-
Procedure: To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF at 0°C under an inert atmosphere, a solution of phenol (1.0 eq) in anhydrous THF is added dropwise. The mixture is stirred at 0°C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 30 minutes. A solution of this compound (1.1 eq) in anhydrous THF is then added dropwise. The reaction mixture is stirred at room temperature for 12 hours. The reaction is quenched by the slow addition of water. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Darzens Condensation
The Darzens condensation is a classic reaction for the synthesis of α,β-epoxy esters (glycidic esters). The choice of chloroacetate ester can significantly influence the stereoselectivity of the reaction.
Experimental Data: Darzens Condensation with Benzaldehyde
| Reagent | Base | Catalyst | Solvent | trans:cis Ratio | Yield (%) | Reference |
| This compound | NaOH | None | - | 2.38 - 7.75 | - | Org. Process Res. Dev., 2010 , 14, 838-842 |
| This compound | NaOH | TBAB | - | 1.67 - 4.52 (cis:trans) | - | Org. Process Res. Dev., 2010 , 14, 838-842 |
| Ethyl Chloroacetate | NaOEt | - | Ethanol | - | 65 | J. Am. Chem. Soc., 1953 , 75, 4995 |
Discussion:
In the Darzens condensation, this compound often leads to a mixture of cis and trans isomers, with the ratio being influenced by the presence of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB). The steric bulk of the tert-butyl group plays a crucial role in determining the stereochemical outcome of the reaction. Ethyl chloroacetate is also widely used and can provide good yields of the corresponding glycidic esters.
Reactivity and Steric Effects
The primary difference in reactivity between this compound and ethyl chloroacetate stems from the steric bulk of the tert-butyl group. This steric hindrance can:
-
Slow down the rate of S(_N)2 reactions: The bulky tert-butyl group can impede the approach of a nucleophile to the electrophilic carbon atom.
-
Influence stereoselectivity: As seen in the Darzens condensation, the steric demand of the tert-butyl group can favor the formation of one stereoisomer over another.
-
Promote elimination reactions: In some cases, the steric congestion can favor E2 elimination pathways over S(_N)2 substitution.
The tert-Butyl Ester as a Protecting Group
A key advantage of this compound is the utility of the tert-butyl ester as a protecting group for the carboxylic acid functionality.
-
Stability: Tert-butyl esters are stable to a wide range of nucleophilic and basic conditions.
-
Cleavage: They are readily cleaved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane, or HCl in an organic solvent) to afford the corresponding carboxylic acid. This orthogonality allows for the selective deprotection of the tert-butyl ester in the presence of other functional groups that are sensitive to basic hydrolysis, such as methyl or ethyl esters.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the key reaction pathways discussed.
Caption: General workflow for the N-alkylation of amines.
Caption: Logic of using this compound for protecting group strategy.
Conclusion
Both this compound and ethyl chloroacetate are valuable reagents in organic synthesis, each with its own set of advantages and disadvantages.
-
Ethyl chloroacetate is a workhorse for general alkylation reactions, often providing high yields and being a more cost-effective option. Its smaller size leads to faster reaction rates in S(_N)2 reactions.
-
This compound offers the unique advantage of introducing a sterically bulky group that can influence stereoselectivity and a tert-butyl ester that serves as a robust protecting group. This makes it an excellent choice for complex, multi-step syntheses where orthogonal protecting group strategies are required.
The ultimate decision of which reagent to use will depend on the specific requirements of the synthetic target, including the need for a protecting group, the desired stereochemistry, and the overall synthetic strategy. This guide provides the necessary data and protocols to aid researchers in making a well-informed choice between these two versatile building blocks.
A Comparative Guide to the Synthesis of Tert-Butyl Chloroacetate
Tert-butyl chloroacetate (B1199739) is a vital intermediate in the pharmaceutical and chemical industries, primarily utilized in the synthesis of various active pharmaceutical ingredients (APIs) and other organic compounds.[1][2] The efficiency, cost-effectiveness, and environmental impact of its synthesis are critical considerations for researchers and chemical manufacturers. This guide provides an objective comparison of the most common methods for synthesizing tert-butyl chloroacetate, supported by experimental data and detailed protocols.
Comparison of Synthesis Methods
The selection of a synthesis route for this compound depends on various factors, including the desired scale of production, available equipment, cost of starting materials, and environmental considerations. The following table summarizes the key quantitative data for the four primary synthesis methods.
| Parameter | Method 1: Chloroacetyl Chloride & tert-Butanol | Method 2a: Chloroacetic Acid & Isobutylene (B52900) (Catalyst-Free) | Method 2b: Chloroacetic Acid & Isobutylene (Catalyzed) | Method 3: Microwave-Assisted Esterification |
| Yield | 63%[3][4][5][6] | High (calculated from example: ~50% based on isobutene) | High (not specified)[7] | 87%[8] |
| Purity | High (distilled) | 97.7%[9][10] | High (purified by rectification)[7] | High (distilled)[8] |
| Reaction Time | 45 minutes[3] | 1-12 hours (6 hours in example)[9][10][11] | 6-10 hours[7] | 10 minutes[8] |
| Reaction Temperature | < 30°C[3][4][5] | 80-110°C[9][10] | 20-35°C[7] | Not specified (250W microwave power)[8] |
| Pressure | Atmospheric | 3-12 bar[9][10] | Atmospheric[7] | Atmospheric |
| Key Reagents | Chloroacetyl chloride, tert-butanol, N,N-dimethylaniline | Chloroacetic acid, isobutylene | Chloroacetic acid, isobutylene, strong acid ion-exchange resin | Chloroacetic acid, tert-butanol, hydrated sodium bisulfate |
| Advantages | Relatively short reaction time, well-established procedure. | Catalyst-free, avoids chlorinated solvents, high purity. | Mild reaction conditions, avoids waste production, suitable for continuous production.[7] | Extremely short reaction time, high yield, green chemistry approach.[8] |
| Disadvantages | Use of corrosive and moisture-sensitive chloroacetyl chloride, formation of amine salt waste. | High temperature and pressure required, requires specialized equipment (autoclave). | Longer reaction time compared to microwave method, requires catalyst. | May not be suitable for very large-scale production, requires specialized microwave equipment. |
Experimental Protocols
Method 1: Reaction of Chloroacetyl Chloride with tert-Butyl Alcohol
This classical laboratory method involves the esterification of an acid chloride with an alcohol in the presence of a base to neutralize the hydrogen chloride byproduct.
Procedure: Thirty-five and four-tenths milliliters (0.4 mole) of tert-butyl alcohol is added over a period of 10 minutes to a mixture of 30.6 ml (0.4 mole) of chloroacetyl chloride and 50 ml (0.4 mole) of N,N-dimethylaniline, while maintaining the temperature below 30°C.[3] After the addition is complete, the mixture is allowed to stand for 45 minutes at room temperature.[3] The reaction mixture is then poured into water and the organic layer is separated, washed, and dried. The crude product is purified by vacuum fractionation to yield this compound.[3][4][5]
Method 2a: Addition of Chloroacetic Acid to Isobutylene (Catalyst-Free)
This industrial method involves the direct addition of a carboxylic acid to an alkene under high temperature and pressure without the need for a catalyst.
Procedure: In a pressure vessel, 189 g (2 mol) of molten chloroacetic acid and approximately 112 g (1.98 mol) of isobutylene are combined.[11] The vessel is sealed and heated to 90°C, at which the internal pressure reaches approximately 10 bar.[11] The reaction mixture is stirred vigorously at this temperature for 6 hours.[9][11] After cooling to room temperature, the product mixture is withdrawn and purified by distillation under reduced pressure without prior neutralization.[9][10]
Method 2b: Addition of Chloroacetic Acid to Isobutylene (Catalyzed)
This method is an adaptation of the previous one, utilizing a solid acid catalyst to enable milder reaction conditions.
Procedure: Chloroacetic acid is dissolved in dichloromethane (B109758) and the solution is pumped into a reactor containing a strong acid type ion-exchange resin.[7] The temperature is maintained between 20-35°C, and isobutene gas is bubbled through the reactor for 6-10 hours.[7] This setup allows for continuous production. The resulting crude this compound is then purified by high-purity rectification to separate it from the solvent, any unreacted starting materials, and byproducts.[7]
Method 3: Microwave-Assisted Esterification of Chloroacetic Acid and tert-Butanol
A modern and highly efficient method that utilizes microwave irradiation to dramatically reduce reaction times.
Procedure: In a 50 mL round-bottom flask, chloroacetic acid is added to 0.15 mol of anhydrous tert-butanol. To this mixture, 1.104 g (8 mmol) of hydrated sodium bisulfate is added, and the mixture is stirred vigorously.[8] The flask is then placed in a microwave reactor equipped with a reflux condenser and irradiated at a power of 250 W for 10 minutes.[8] After the reaction, the mixture is cooled to room temperature and the catalyst is removed by filtration. The organic layer is washed with a saturated sodium carbonate solution until it is neutral, then dried with anhydrous sodium sulfate. The final product is obtained by distillation.[8]
Visualizing the Synthesis Pathways
The following diagrams illustrate the chemical transformations and workflows for the described synthesis methods.
References
- 1. openpr.com [openpr.com]
- 2. nbinno.com [nbinno.com]
- 3. orgsyn.org [orgsyn.org]
- 4. This compound | 107-59-5 [chemicalbook.com]
- 5. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. Page loading... [guidechem.com]
- 7. CN106397189A - Synthesis method of this compound - Google Patents [patents.google.com]
- 8. Page loading... [guidechem.com]
- 9. DE4434444A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 10. US5591888A - Process for producing tert.-butyl chloroacetate - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Using Tert-butyl Chloroacetate in the Darzens Reaction
The Darzens reaction, a cornerstone in organic synthesis for the creation of α,β-epoxy esters (glycidic esters), involves the condensation of a carbonyl compound with an α-halo ester in the presence of a base.[1] The choice of the α-halo ester is critical as it significantly influences reaction yield, stereoselectivity, and the potential for side reactions. Tert-butyl chloroacetate (B1199739) has emerged as a particularly advantageous reagent compared to simpler alternatives like methyl or ethyl chloroacetate. This guide provides a detailed comparison, supported by experimental data, to assist researchers in optimizing their synthetic strategies.
Core Advantages of Tert-butyl Chloroacetate
The primary benefits of using this compound stem from the unique properties of the tert-butyl group: steric hindrance and its function as an acid-labile protecting group.[2][3]
-
Steric Hindrance : The bulky tert-butyl group provides significant steric shielding around the ester's carbonyl carbon.[4] This bulkiness minimizes undesirable side reactions, such as base-catalyzed hydrolysis (saponification) and self-condensation of the ester, which can lower the yield of the desired glycidic ester.[2]
-
Enhanced Stereoselectivity : The steric demand of the tert-butyl group can influence the geometry of the transition state during the nucleophilic attack on the carbonyl compound, often leading to higher diastereoselectivity in the formation of the α,β-epoxy ester.[5] The reaction generally favors the formation of the trans glycidic derivative.[5]
-
Orthogonal Deprotection : Tert-butyl esters are exceptionally stable under neutral and basic conditions but are readily cleaved under mild acidic conditions (e.g., using trifluoroacetic acid).[3][4] This "orthogonal" reactivity is invaluable in multi-step syntheses, allowing for the selective removal of the tert-butyl group without affecting other ester functionalities (like methyl or ethyl esters) that require basic conditions for hydrolysis.[4] This prevents unwanted reactions at other sensitive sites within a complex molecule.[2]
Comparative Performance Data
The selection of the chloroacetate ester has a demonstrable impact on reaction outcomes. The following table summarizes comparative data from studies involving the Darzens reaction with 4-bromobenzaldehyde, highlighting the differences in reaction time, yield, and stereoselectivity.
| α-Halo Ester | Base | Reaction Time (h) | Yield (%) | Diastereomeric Ratio (trans:cis) |
| This compound | P1-t-Bu | 24 | 85 | 1:0.75 |
| Methyl Chloroacetate | P1-t-Bu | 2 | 92 | 1:0.75 |
| tert-Butyl Bromoacetate | P1-t-Bu | 48 | 83 | 1:0.75 |
| Methyl Bromoacetate | P1-t-Bu | 24 | 87 | 1:0.75 |
Data sourced from a study using phosphazene base P1-t-Bu in acetonitrile (B52724) at 25°C.[6]
While methyl chloroacetate shows a faster reaction rate in this specific system, this compound provides comparable yields and stereoselectivity.[6] The slower reaction rate for tert-butyl esters can be attributed to steric hindrance.[6] It is crucial to note that in other systems, particularly those prone to side reactions, the higher stability of the tert-butyl ester can lead to superior overall isolated yields of the desired product.
Experimental Protocols & Methodologies
General Protocol for Darzens Reaction with this compound
This protocol is a representative example for the Darzens condensation between an aromatic aldehyde and this compound.
Materials:
-
Aromatic aldehyde (e.g., 4-bromobenzaldehyde)
-
This compound
-
Base (e.g., Potassium tert-butoxide, Phosphazene base P1-t-Bu, K₂CO₃)
-
Anhydrous solvent (e.g., Acetonitrile, THF, DCM)
-
Quenching solution (e.g., saturated aqueous NH₄Cl)
-
Extraction solvent (e.g., Ethyl acetate)
-
Drying agent (e.g., Anhydrous MgSO₄ or Na₂SO₄)
Procedure:
-
To a solution of the aromatic aldehyde (1.0 mmol) in the anhydrous solvent (5 mL) under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.5 mmol).
-
Cool the mixture to the desired reaction temperature (e.g., 0°C or 25°C).
-
Add the base (1.5 mmol) portion-wise over 10-15 minutes, maintaining the reaction temperature.
-
Stir the reaction mixture at the specified temperature and monitor its progress using Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to over 24 hours.[6]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure α,β-epoxy ester.
-
Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and determine the diastereomeric ratio.
Visualizing Reaction Pathways and Workflows
Darzens Reaction Mechanism
The reaction proceeds via a multi-step mechanism involving the formation of an enolate, nucleophilic attack, and subsequent intramolecular substitution.[1]
References
Navigating N-Alkylation: A Guide to Alternatives for Tert-butyl Chloroacetate
For researchers, scientists, and drug development professionals, N-alkylation is a cornerstone reaction for synthesizing a vast array of molecules, including active pharmaceutical ingredients (APIs). Tert-butyl chloroacetate (B1199739) is a common reagent for introducing the tert-butoxycarbonylmethyl group, a valuable moiety in peptide synthesis and for installing a protected carboxylic acid function. However, its reactivity can be sluggish, prompting the need for more efficient alternatives. This guide provides an objective comparison of alternative reagents and methodologies, supported by experimental data and detailed protocols, to aid in the selection of the optimal synthetic strategy.
Direct Replacement: The Halogen Exchange
The most direct alternative to tert-butyl chloroacetate is its bromine-containing counterpart, tert-butyl bromoacetate (B1195939). The choice between these two reagents hinges on the fundamental principles of nucleophilic substitution (SN2) reactions.
Principle of Reactivity: Leaving Group Ability
The rate of an SN2 reaction is highly dependent on the ability of the leaving group to depart. In the case of haloacetates, the halide ion is the leaving group. The reactivity order for halogens as leaving groups is I > Br > Cl > F.[1] This is because larger halide ions (like bromide) are more polarizable and their corresponding acids (HBr) are stronger, making them more stable as anions in solution.[1][2] Consequently, the carbon-bromine bond is weaker and more easily broken than the carbon-chlorine bond, leading to a faster reaction rate for bromoacetate esters compared to their chloroacetate analogs.[3][4]
Performance Comparison: this compound vs. Tert-butyl Bromoacetate
While direct side-by-side kinetic studies for the N-alkylation of a single substrate with both reagents are not prevalent in the literature—as researchers often default to the more reactive bromo-derivative—the established principles of chemical reactivity allow for a clear comparison.
| Feature | This compound | Tert-butyl Bromoacetate | Rationale |
| Reactivity | Moderate | High | Bromide is a superior leaving group compared to chloride.[1] |
| Reaction Time | Longer | Shorter | Faster SN2 kinetics.[2] |
| Reaction Temp. | Often requires heating | Often proceeds at room temp. or with mild heating | Higher activation energy needed for C-Cl bond cleavage. |
| Cost | Generally lower | Generally higher | Bromine is typically more expensive than chlorine. |
| Handling | Lachrymator | Potent Lachrymator | Both are irritants; caution is required.[5] |
| Applications | Suitable for less hindered or highly nucleophilic amines. | Preferred for sterically hindered amines or when mild conditions are critical.[5] | Higher reactivity overcomes steric hindrance and allows for lower temperatures. |
Alternative Synthetic Methodologies
Beyond direct halogen substitution, other synthetic strategies offer significant advantages, particularly in controlling selectivity and improving the green chemistry profile of the N-alkylation process.
Reductive Amination
Reductive amination is a powerful and highly selective method for forming C-N bonds that completely avoids the issue of overalkylation often seen with alkyl halides.[6] The process involves two steps, which can often be performed in one pot: the formation of an imine or iminium ion from an amine and a carbonyl compound, followed by its reduction to the corresponding amine.[7] To install the tert-butoxycarbonylmethyl group, one would use tert-butyl glyoxylate (B1226380) as the carbonyl partner.
Key Advantages:
-
High Selectivity: Excellent for achieving mono-alkylation, as the resulting secondary amine is generally less reactive towards imine formation than the starting primary amine.[6]
-
Broad Scope: Works for a wide range of primary and secondary amines and carbonyl compounds.[7]
-
Milder Reagents: Avoids the use of potent lachrymatory alkyl halides.
N-Alkylation via "Borrowing Hydrogen" Catalysis
This modern approach uses alcohols as alkylating agents in the presence of a transition metal catalyst (e.g., based on Ruthenium or Iridium).[8] The catalyst temporarily "borrows" hydrogen from the alcohol to oxidize it to an aldehyde in situ. This aldehyde then undergoes reductive amination with the amine, and the borrowed hydrogen is returned in the reduction step.
Key Advantages:
-
Green Chemistry: Alcohols are often less toxic and more readily available than alkyl halides, and the only byproduct is water.[8]
-
Atom Economy: High atom efficiency as no leaving group is wasted.
-
Direct Use of Alcohols: Avoids the need to pre-functionalize the alkylating agent.
Comparison of Methodologies
| Methodology | Reagent Type | Key Features | Pros | Cons |
| Direct Alkylation | Alkyl Haloacetate (Cl or Br) | SN2 reaction | Simple, one-step process. | Risk of overalkylation; lachrymatory reagents; formation of halide salt waste. |
| Reductive Amination | Carbonyl + Reducing Agent | Imine/Iminium ion intermediate | Excellent control of mono-alkylation; avoids harsh alkylating agents.[6] | Two-step (though often one-pot); requires a stoichiometric reducing agent (e.g., NaBH(OAc)3). |
| Borrowing Hydrogen | Alcohol + Catalyst | In-situ aldehyde formation | High atom economy; green (water is the only byproduct); uses readily available alcohols.[8] | Requires a metal catalyst which may need to be removed from the final product; may require higher temperatures. |
Experimental Protocols
Protocol 1: N-Alkylation of Cyclen with Tert-butyl Bromoacetate
This procedure details the selective tri-alkylation of a polyamine, demonstrating the utility of tert-butyl bromoacetate.[5]
-
Setup: In a 250-mL, four-necked, round-bottomed flask equipped with a mechanical stirrer, condenser (with N2 inlet), thermometer, and addition funnel, charge cyclen (5.0 g, 0.029 mol), sodium acetate (B1210297) trihydrate (13.0 g, 0.096 mol), and dimethylacetamide (40 mL).
-
Initial Stirring: Stir the heterogeneous mixture for 30 minutes to allow the initial endotherm to subside.
-
Addition of Reagent: Prepare a solution of tert-butyl bromoacetate (18.7 g, 0.096 mol) in dimethylacetamide (20 mL). Add this solution dropwise via the addition funnel over 30 minutes, maintaining the internal reaction temperature between 20-25 °C using a water bath if necessary.[5]
-
Reaction: Allow the mixture to stir at room temperature for 60 hours.
-
Workup: Dilute the mixture with diethyl ether (20 mL) and cool to -10 to -15 °C in an ice-methanol bath. Stir for 2 hours.
-
Isolation: Collect the precipitated solid by filtration, wash with cold (-10 °C) dimethylacetamide (10 mL), followed by cold diethyl ether (2 x 25 mL).
-
Purification: Dissolve the crude solid in chloroform (B151607) (100 mL) and wash sequentially with water (2 x 15 mL) and saturated aqueous NaBr solution (1 x 15 mL). Dry the organic phase over magnesium sulfate, filter, and concentrate by rotary evaporation to yield the product.[5]
Protocol 2: N-Alkylation of Butylamine (B146782) with this compound
This procedure provides a straightforward example of N-alkylation using this compound.[9]
-
Setup: In a reaction vessel, place butylamine (36.5 g, 0.5 mol).
-
Addition of Reagent: With stirring, add this compound (15.05 g, 0.1 mol) over 30 minutes. Maintain the temperature between 30-70 °C.
-
Reaction: After the addition is complete, hold the reaction mixture at 70 °C for an additional hour.
-
Workup: Remove the excess butylamine in vacuo. To the residue, add 40 mL of 2N NaOH solution and 50 mL of benzene (B151609).
-
Extraction: Transfer the mixture to a separatory funnel, shake well, and separate the layers. Wash the benzene layer with water, dry over anhydrous sodium sulfate, and filter.
-
Purification: Evaporate the benzene and distill the residue under reduced pressure to obtain N-butylglycine tert-butyl ester (B.P. 76° C / 4 mmHg). The reported yield is 90%.[9]
Protocol 3: General Procedure for Reductive Amination
This protocol outlines a general method for the N-alkylation of an aniline (B41778) with an aldehyde.[10]
-
Setup: To a stirred solution of the amine (e.g., 4-(oxan-2-yl)aniline) (1.0 eq) in a suitable solvent like dichloroethane (DCE, 0.1-0.2 M), add the aldehyde (1.1 eq) followed by a catalytic amount of acetic acid (0.1 eq).
-
Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to allow for imine formation. Monitor by TLC.
-
Reduction: Add sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) (1.5 eq) portion-wise over 15 minutes.
-
Reaction: Continue stirring at room temperature until the starting material is consumed (typically 4-24 hours), as monitored by TLC.
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by silica (B1680970) gel column chromatography.[10]
Visualized Workflows and Mechanisms
To better illustrate the processes described, the following diagrams were generated using Graphviz.
References
- 1. quora.com [quora.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Direct N-alkylation of unprotected amino acids with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. prepchem.com [prepchem.com]
- 10. benchchem.com [benchchem.com]
Comparative Reactivity of Haloacetate Esters: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the reactivity of alkylating agents is crucial for designing and executing successful synthetic strategies and biological assays. Among these, haloacetate esters are a versatile class of compounds frequently employed in organic synthesis and as probes in chemical biology. This guide provides an objective comparison of the reactivity of different haloacetate esters, supported by established chemical principles and experimental data, to aid in the selection of the most appropriate reagent for a given application.
Haloacetate esters, with the general structure X-CH₂-COOR (where X is a halogen), are potent electrophiles that readily participate in nucleophilic substitution reactions. Their reactivity is primarily governed by the nature of the halogen atom, which acts as the leaving group. The widely accepted mechanism for the reaction of these primary halides with nucleophiles is the bimolecular nucleophilic substitution (SN2) reaction.
The SN2 Reaction Mechanism
The SN2 reaction is a single-step process where a nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs. This concerted mechanism involves a transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom. The reaction rate is dependent on the concentration of both the haloacetate ester and the nucleophile.[1][2]
A key factor influencing the rate of an SN2 reaction is the ability of the leaving group to depart. A good leaving group is a species that is stable on its own, which generally corresponds to being a weak base.[3] For the halogens, the leaving group ability increases down the group in the periodic table.[3] This is because the larger halide ions can better stabilize the negative charge.[3]
Quantitative Comparison of Reactivity
Iodoacetate > Bromoacetate (B1195939) > Chloroacetate (B1199739) > Fluoroacetate (B1212596)
This trend is directly correlated with the leaving group ability of the halide ion (I⁻ > Br⁻ > Cl⁻ > F⁻). A study comparing the reactivity of ethyl α-halogenated acetates with the model nucleophile glutathione (B108866) confirmed this trend, showing rapid reactivity for ethyl iodoacetate and ethyl bromoacetate, lesser reactivity for ethyl chloroacetate, and a lack of reactivity for ethyl fluoroacetate under the tested conditions.
The following table summarizes the expected relative reactivity based on the leaving group. The relative rates are based on typical SN2 reactions of primary alkyl halides and serve as a valuable guide for selecting the appropriate haloacetate ester.
| Haloacetate Ester | Halogen Leaving Group | Relative Reactivity (Illustrative) |
| Ethyl Iodoacetate | I⁻ | ~200,000 |
| Ethyl Bromoacetate | Br⁻ | ~10,000 |
| Ethyl Chloroacetate | Cl⁻ | ~200 |
| Ethyl Fluoroacetate | F⁻ | 1 |
Note: The relative reactivity values are illustrative and based on the general trend observed for SN2 reactions of primary alkyl halides. The actual relative rates can vary depending on the nucleophile, solvent, and temperature.
Experimental Protocols
To experimentally determine the relative reactivity of haloacetate esters, a competition experiment can be performed. This involves reacting a mixture of two different haloacetate esters with a limited amount of a common nucleophile. The product ratio, determined by techniques such as gas chromatography (GC), will reflect the relative rates of reaction.
Experimental Protocol: Competition Reaction for Determining Relative Reactivity
Objective: To determine the relative reactivity of ethyl bromoacetate and ethyl chloroacetate in an SN2 reaction with iodide ion.
Materials:
-
Ethyl bromoacetate
-
Ethyl chloroacetate
-
Sodium iodide
-
Acetone (anhydrous)
-
Internal standard (e.g., undecane)
-
Gas chromatograph with a flame ionization detector (GC-FID)
-
Standard laboratory glassware
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.1 M solution of ethyl bromoacetate in anhydrous acetone.
-
Prepare a 0.1 M solution of ethyl chloroacetate in anhydrous acetone.
-
Prepare a 0.05 M solution of sodium iodide in anhydrous acetone. This ensures the haloacetate esters are in excess.
-
Prepare a stock solution of the internal standard in acetone.
-
-
Reaction Setup:
-
In a clean, dry reaction vial, combine 1.0 mL of the ethyl bromoacetate solution and 1.0 mL of the ethyl chloroacetate solution.
-
Add a known amount of the internal standard solution.
-
Initiate the reaction by adding 1.0 mL of the sodium iodide solution to the vial. Start a timer immediately.
-
Seal the vial and allow the reaction to proceed at a constant temperature (e.g., 25 °C) with stirring.
-
-
Quenching and Analysis:
-
At regular time intervals (e.g., 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.
-
Quench the reaction by diluting the aliquot in a vial containing a suitable solvent (e.g., diethyl ether) and a small amount of water to precipitate the unreacted sodium iodide.
-
Analyze the organic layer by GC-FID to determine the relative amounts of unreacted ethyl bromoacetate and ethyl chloroacetate, and the formed ethyl iodoacetate.
-
-
Data Analysis:
-
Calculate the concentration of each haloacetate ester at each time point relative to the internal standard.
-
The ratio of the rate of disappearance of the two haloacetate esters will give their relative reactivity.
-
Visualizing Reaction Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the concepts discussed.
Caption: SN2 reaction mechanism of a haloacetate ester.
Caption: Workflow for the competition experiment.
Conclusion
The reactivity of haloacetate esters in SN2 reactions is a direct consequence of the leaving group ability of the halide. For researchers engaged in chemical synthesis or the study of biological systems, a clear understanding of this reactivity trend is essential for making informed decisions about reagent selection. Ethyl iodoacetate stands out as the most reactive, offering rapid reaction kinetics, while ethyl fluoroacetate is the least reactive. The choice of a specific haloacetate ester will, therefore, depend on the desired reaction rate and the specific experimental conditions.
References
A Comparative Guide to Validating tert-Butyl Chloroacetate Purity: GC vs. Alternatives
For researchers, scientists, and drug development professionals, ensuring the purity of reagents is paramount to the integrity of their work. This guide provides a comprehensive comparison of gas chromatography (GC) with alternative analytical methods for the validation of tert-butyl chloroacetate (B1199739) purity, supported by experimental protocols and data interpretation.
Tert-butyl chloroacetate is a key building block in the synthesis of various pharmaceutical compounds and specialty chemicals. Its purity is critical, as impurities can lead to unwanted side reactions, lower yields, and compromised final product quality. Gas chromatography with flame ionization detection (GC-FID) is the most common and robust method for assessing the purity of this volatile ester. However, other techniques such as high-performance liquid chromatography (HPLC) and quantitative nuclear magnetic resonance (qNMR) spectroscopy offer alternative approaches.
Comparison of Analytical Methodologies
The choice of analytical method for purity determination depends on several factors, including the nature of potential impurities, required sensitivity, and available instrumentation. Below is a comparative summary of GC, HPLC, and qNMR for the analysis of this compound.
| Feature | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative NMR (qNMR) |
| Principle | Separation based on volatility and interaction with a stationary phase. | Separation based on polarity and interaction with a stationary phase. | Quantification based on the direct proportionality between the integrated signal of a nucleus and the number of those nuclei. |
| Suitability for this compound | Excellent, as it is a volatile and thermally stable compound. | Moderate; requires a suitable chromophore or derivatization for sensitive UV detection. | Excellent; the tert-butyl group provides a distinct and well-resolved singlet for easy quantification. |
| Common Impurities Detected | Volatile impurities from synthesis such as tert-butanol, diisobutylene, and residual solvents. | Can detect less volatile and polar impurities. | Can identify and quantify any proton-containing impurity with a unique signal. |
| Advantages | High resolution, high sensitivity for volatile compounds, robust, and widely available. | Suitable for non-volatile or thermally labile compounds. | Provides structural information, no need for reference standards of impurities for quantification, and is a primary analytical method. |
| Limitations | Not suitable for non-volatile or thermally labile impurities. | May require derivatization for compounds lacking a UV chromophore, which adds complexity. | Lower sensitivity compared to chromatographic methods, and potential for signal overlap in complex mixtures. |
Experimental Protocols
Gas Chromatography (GC-FID) Method
This protocol is based on established methods for similar volatile esters and is optimized for the analysis of this compound.
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID)
-
Capillary column: 5% Phenyl Methylpolysiloxane (e.g., DB-5, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier gas: Helium, constant flow rate of 1.0 mL/min
-
Injector: Split/splitless injector, 250°C, split ratio 50:1
-
Oven temperature program: Initial temperature 50°C, hold for 2 minutes, ramp at 15°C/min to 250°C, hold for 5 minutes.
-
Detector: FID, 280°C
-
Injection volume: 1 µL
-
Sample preparation: Dilute the this compound sample in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration of approximately 1 mg/mL.
Expected Results: The this compound peak should be sharp and well-resolved. The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram. Potential impurities from the synthesis, such as unreacted chloroacetic acid, tert-butanol, and diisobutylene, would appear as separate peaks with different retention times.
Visualizing the Analytical Workflow
A clear understanding of the analytical process is crucial for accurate and reproducible results. The following diagrams illustrate the logical workflow for each analytical technique.
Caption: Workflow for this compound purity analysis by GC-FID.
Caption: Decision logic for selecting an analytical method.
Conclusion
For routine purity assessment of this compound, GC-FID stands out as the method of choice due to its high resolution, sensitivity to volatile impurities, and robustness. It is particularly well-suited for quality control in a production environment. HPLC can be a valuable complementary technique, especially when non-volatile or thermally sensitive impurities are suspected. qNMR, as a primary analytical method, offers the distinct advantage of not requiring reference standards for impurity quantification and provides structural confirmation, making it an excellent tool for reference material characterization and in-depth impurity profiling during process development. The selection of the most appropriate method will ultimately be guided by the specific requirements of the analysis, including the expected impurities and the intended use of the this compound.
Spectral data comparison of tert-butyl chloroacetate from different suppliers
A Comparative Analysis of tert-Butyl Chloroacetate (B1199739) from Various Suppliers
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Spectral Data
In the pursuit of scientific research and pharmaceutical development, the quality and consistency of chemical reagents are paramount. tert-Butyl chloroacetate is a key building block in organic synthesis, utilized in the production of a wide array of compounds. Ensuring the purity and structural integrity of this reagent is crucial for the reliability and reproducibility of experimental outcomes. This guide provides a comparative overview of the spectral data for this compound from prominent chemical suppliers, offering a baseline for quality assessment.
While comprehensive spectral data from every supplier is not always publicly available, this guide collates accessible data and outlines the expected analytical standards. The primary spectral data presented is from Sigma-Aldrich, a widely recognized supplier. For other suppliers, such as TCI and Alfa Aesar, while specific batch spectra are not publicly disseminated, their products are accompanied by certificates of analysis that confirm the material meets stringent quality control specifications, implicitly verified through techniques like NMR, IR, and GC-MS.
Spectral Data Comparison
The following tables summarize the expected and observed spectral data for this compound.
¹H NMR (Proton Nuclear Magnetic Resonance) Data
| Supplier | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Sigma-Aldrich | 1.49 | Singlet | 9H | -(CH₃)₃ |
| 3.98 | Singlet | 2H | -CH₂Cl | |
| TCI | Data not publicly available; product meets >97.0% (GC) purity specifications. | |||
| Alfa Aesar | Data not publicly available; product meets ≥96.0% (GC) purity specifications. |
¹³C NMR (Carbon Nuclear Magnetic Resonance) Data
| Supplier | Chemical Shift (δ) ppm | Assignment |
| Sigma-Aldrich | 27.9 | -C(C H₃)₃ |
| 42.8 | -C H₂Cl | |
| 82.5 | -C (CH₃)₃ | |
| 166.7 | C =O | |
| TCI | Data not publicly available; product meets >97.0% (GC) purity specifications. | |
| Alfa Aesar | Data not publicly available; product meets ≥96.0% (GC) purity specifications. |
IR (Infrared) Spectroscopy Data
| Supplier | Wavenumber (cm⁻¹) | Assignment |
| Sigma-Aldrich | ~1750 | C=O Stretch (Ester) |
| ~1150 | C-O Stretch | |
| ~780 | C-Cl Stretch | |
| TCI | Data not publicly available; product meets >97.0% (GC) purity specifications. | |
| Alfa Aesar | Data not publicly available; product meets ≥96.0% (GC) purity specifications. |
MS (Mass Spectrometry) Data
| Supplier | m/z | Assignment |
| Sigma-Aldrich | 150/152 | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl) |
| 57 | [C(CH₃)₃]⁺ (tert-Butyl cation) | |
| TCI | Data not publicly available; product meets >97.0% (GC) purity specifications. | |
| Alfa Aesar | Data not publicly available; product meets ≥96.0% (GC) purity specifications. |
Experimental Protocols
The data presented is typically acquired using standard analytical instrumentation and methodologies. Below are representative protocols for the spectroscopic techniques cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A small amount of this compound (typically 5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (0 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.
-
¹H NMR Acquisition: Proton spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a 90° pulse angle, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR Acquisition: Carbon spectra are typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required compared to ¹H NMR.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the internal standard (TMS at 0 ppm) or the residual solvent peak.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample like this compound, the spectrum is often acquired "neat". A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to create a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Acquisition: A background spectrum of the clean salt plates or ATR crystal is recorded first. Then, the sample spectrum is recorded. The instrument measures the interference pattern of the infrared beam, which is then Fourier transformed to produce the final spectrum of absorbance or transmittance versus wavenumber.
-
Data Analysis: The characteristic absorption bands are identified and assigned to specific functional groups within the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is typically introduced into the mass spectrometer via a Gas Chromatography (GC) system for separation and purification before analysis (GC-MS). A small amount of a dilute solution of the sample is injected into the GC.
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) is a common method, where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion versus its m/z value. The molecular ion peak and the fragmentation pattern are used to confirm the structure of the compound.
Workflow for Spectral Data Comparison
The following diagram illustrates the logical workflow for comparing the spectral data of a chemical from different suppliers.
Caption: Workflow for comparing spectral data of a chemical from multiple suppliers.
A Comparative Guide to the Synthesis of Tert-Butyl Chloroacetate for Pharmaceutical and Chemical Research
For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of key intermediates is paramount. Tert-butyl chloroacetate (B1199739), a vital building block in the production of pharmaceuticals and other specialty chemicals, can be synthesized through various routes. This guide provides a detailed economic and technical comparison of the most common synthetic pathways, supported by experimental data and protocols to aid in methodological selection and process optimization.
Tert-butyl chloroacetate is a critical intermediate in organic synthesis, notably in the Darzens condensation for the creation of glycidic esters, which are precursors to aldehydes and ketones with an extended carbon chain.[1] Its utility in the pharmaceutical industry is widespread, serving as a key component in the synthesis of various drugs.[2] This guide will explore the most prevalent synthesis methods: the reaction of chloroacetyl chloride with tert-butanol (B103910), the direct synthesis from chloroacetic acid and isobutylene (B52900), a microwave-assisted approach, and the Steglich esterification.
Comparative Analysis of Synthesis Routes
The selection of a synthesis route for this compound hinges on a balance of factors including yield, purity, reaction conditions, cost, and environmental impact. The following tables provide a comprehensive comparison of the key performance indicators for each major method.
| Parameter | Chloroacetyl Chloride Route | Acid-Alkene Synthesis (Catalyzed) | Acid-Alkene Synthesis (Non-Catalyzed) | Microwave-Assisted Synthesis | Steglich Esterification |
| Yield | ~63%[3][4][5] | >80% conversion[6] | 94% (based on converted isobutene)[7] | 87% | High (Specific data for this product is limited)[8] |
| Purity | High after distillation[3][4] | 70-85% in crude product[6] | 97.7% in distillate[1][7] | High after distillation | High, requires removal of urea (B33335) byproduct |
| Reaction Time | ~1 hour[3] | 6-10 hours[6] | 1-12 hours (typically 4-8)[7] | 10 minutes | ~3 hours (can be longer for sterically hindered substrates)[9] |
| Temperature | < 30°C[3][4][5] | 20-35°C[6] | 80-110°C[1][7] | Microwave Irradiation (250W) | 0°C to Room Temperature[9] |
| Pressure | Atmospheric | Atmospheric | 3-12 bar[1][7] | Atmospheric (in a reflux setup) | Atmospheric |
| Catalyst | Base (e.g., N,N-dimethylaniline)[3][4] | Strong acid ion exchange resin[6] | None[1][7] | Hydrated sodium bisulfate | DCC/DMAP[8][9] |
| Solvent | Optional (e.g., ether)[3] | Dichloromethane[6] | None[1][7] | None (uses excess tert-butanol) | Dichloromethane or other inert solvents[9] |
Economic Analysis
The economic viability of each synthesis route is heavily influenced by the cost of raw materials, energy consumption, and waste disposal. The following table provides an estimated cost comparison based on currently available price data. Note: Prices are subject to market fluctuations.
| Route | Key Raw Materials & Catalysts | Estimated Price Range (USD) | Economic Viability |
| Chloroacetyl Chloride | Chloroacetyl chloride, tert-butanol, N,N-dimethylaniline | Chloroacetyl chloride: ~ | Moderate. Higher raw material cost for chloroacetyl chloride but simpler process. |
| Acid-Alkene (Catalyzed) | Chloroacetic acid, isobutylene, strong acid ion exchange resin | Chloroacetic acid: ~ | High. Lower raw material costs and potential for continuous production. Catalyst can be reused. |
| Acid-Alkene (Non-Catalyzed) | Chloroacetic acid, isobutylene | Chloroacetic acid: ~ | Very High. Avoids catalyst cost and separation, high selectivity.[7] |
| Microwave-Assisted | Chloroacetic acid, tert-butanol, hydrated sodium bisulfate | Chloroacetic acid: ~ | Potentially high for small scale due to specialized equipment. Energy costs are a factor. |
| Steglich Esterification | Chloroacetic acid, tert-butanol, DCC, DMAP | Chloroacetic acid: ~ | Low for bulk synthesis due to the high cost of DCC and DMAP. Best suited for lab-scale synthesis of sensitive compounds. |
Process Workflow Diagrams
The two primary industrial routes for synthesizing this compound are the reaction of chloroacetyl chloride with tert-butanol and the direct synthesis from chloroacetic acid and isobutylene. The following diagrams illustrate the general workflow for each process.
Experimental Protocols
Synthesis from Chloroacetyl Chloride and tert-Butanol
This method is a classic esterification that is relatively straightforward to perform in a laboratory setting.
-
Materials:
-
Chloroacetyl chloride
-
tert-Butanol (anhydrous)
-
N,N-Dimethylaniline (or pyridine/triethylamine)
-
Ether (optional solvent)
-
Water
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a mixture of chloroacetyl chloride and N,N-dimethylaniline, slowly add tert-butanol while maintaining the temperature below 30°C.[3][4][5]
-
After the addition is complete, allow the mixture to stand at room temperature for approximately 45 minutes.[3]
-
If a solvent like ether was used, separate the organic layer. If not, extract the aqueous mixture with ether.
-
Wash the organic layer sequentially with water, 10% sulfuric acid (if needed to remove residual dimethylaniline), water, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and remove the solvent by rotary evaporation.
-
Purify the crude product by vacuum distillation, collecting the fraction at 48-49°C (1.46 kPa).[3][4][5]
-
Synthesis from Chloroacetic Acid and Isobutylene (Non-Catalyzed)
This industrial method is highly efficient and avoids the use of catalysts and solvents.
-
Materials:
-
Chloroacetic acid
-
Isobutylene
-
-
Procedure:
-
Charge a pressure vessel with molten chloroacetic acid.
-
Introduce isobutylene into the sealed vessel.
-
Heat the mixture to a temperature between 80°C and 110°C for 1 to 12 hours.[1][7] The pressure will self-establish in the range of 3 to 12 bar.[1][7]
-
After the reaction period, cool the pressure vessel to room temperature.
-
Withdraw the product mixture.
-
Purify the crude product directly by distillation under reduced pressure without any prior neutralization.[1][7] Unreacted chloroacetic acid can be recovered as the distillation residue.
-
Microwave-Assisted Synthesis from Chloroacetic Acid and tert-Butanol
This method offers a significant reduction in reaction time.
-
Materials:
-
Chloroacetic acid
-
tert-Butanol (anhydrous)
-
Hydrated sodium bisulfate (catalyst)
-
Saturated sodium carbonate solution
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a round-bottom flask suitable for microwave synthesis, combine chloroacetic acid, excess anhydrous tert-butanol, and hydrated sodium bisulfate.
-
Place the flask in a microwave reactor equipped with a reflux condenser.
-
Irradiate the mixture at a power of 250 W for 10 minutes.
-
After the reaction, cool the mixture to room temperature.
-
Filter to remove the catalyst.
-
Wash the organic layer with a saturated sodium carbonate solution until it is neutral.
-
Dry the organic layer with anhydrous sodium sulfate.
-
Filter and purify by distillation, collecting the fraction at 142-145°C.
-
Conclusion
For large-scale industrial production, the acid-alkene synthesis from chloroacetic acid and isobutylene, particularly the non-catalyzed, high-pressure method , appears to be the most economically and environmentally favorable route. It boasts a high yield, avoids the use of solvents and catalysts, and allows for the recycling of unreacted starting material.
The chloroacetyl chloride route remains a viable and relatively simple option for laboratory-scale synthesis, despite the higher cost of the acyl chloride and the need for a base.
Microwave-assisted synthesis offers a compelling advantage in terms of reaction speed, making it an excellent choice for rapid, small-scale production, such as in high-throughput screening or medicinal chemistry applications.
The Steglich esterification , while versatile for other esters, is likely too expensive for the bulk synthesis of this compound due to the high cost of the carbodiimide (B86325) coupling agent.
Ultimately, the optimal synthesis route will depend on the specific requirements of the researcher or organization, considering factors such as the desired scale of production, available equipment, and economic constraints. This guide provides the foundational data to make an informed decision.
References
- 1. indiamart.com [indiamart.com]
- 2. N,N'-Dicyclohexylcarbodiimide (DCC), 1 kg, CAS No. 538-75-0 | Coupling Reagents | Peptide Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 3. Monochloroacetic Acid Prices, Trends, Index, News, Monitor and Demand [chemanalyst.com]
- 4. Chloroacetyl Chloride In Ahmedabad Gujarat At Best Price | Chloroacetyl Chloride Manufacturers Suppliers In Ahmedabad [tradeindia.com]
- 5. echemi.com [echemi.com]
- 6. Isobutylene Prices, Trends, Chart, News, Index and Market Demand [chemanalyst.com]
- 7. imarcgroup.com [imarcgroup.com]
- 8. AMBERLYST [sdfine.com]
- 9. imarcgroup.com [imarcgroup.com]
- 10. businessanalytiq.com [businessanalytiq.com]
A Comparative Guide to the Environmental Impact of Tert-Butyl Chloroacetate Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of tert-butyl chloroacetate (B1199739), a key intermediate in the pharmaceutical and agrochemical industries, can be approached through various chemical pathways.[1][2] The selection of a specific synthetic route has significant implications for the environmental footprint of the manufacturing process. This guide provides an objective comparison of four distinct methods for synthesizing tert-butyl chloroacetate, with a focus on their environmental impact, supported by experimental data.
Comparative Analysis of Synthesis Routes
The following table summarizes the key quantitative data for four synthesis methods of this compound, providing a clear comparison of their performance and environmental metrics.
| Metric | Traditional Method | Microwave-Assisted Synthesis | Acid-Alkene Synthesis (Catalyst-based) | Catalyst and Solvent-Free Synthesis |
| Reactants | Chloroacetyl chloride, tert-butyl alcohol, N,N-dimethylaniline | Chloroacetic acid, tert-butanol | Chloroacetic acid, Isobutylene | Chloroacetic acid, Isobutene |
| Catalyst | None (Base-mediated) | Hydrated sodium bisulfate | Strong acid ion-exchange resin | None |
| Solvent | None specified, but aqueous work-up | None specified in initial reaction | Dichloromethane (B109758) | None |
| Reaction Time | 45 minutes | 10 minutes[1] | 6-10 hours[3] | 1-12 hours[4] |
| Temperature | < 30°C[5][6] | Microwave irradiation (250 W) | 20-35°C[3] | 80-110°C[4] |
| Pressure | Atmospheric | Atmospheric | Atmospheric | 3-12 bar[4] |
| Yield | 63%[5][6] | 87%[1] | >80% conversion[3] | 94% (based on converted isobutene) |
| Atom Economy | 56.5% | 100% | 100% | 100% |
| Theoretical E-Factor | 0.77 | 0.00 | 0.00 | 0.00 |
| Key Environmental Considerations | - Generates significant aqueous waste containing N,N-dimethylaniline hydrochloride.[3]- N,N-dimethylaniline is toxic. | - "Green" synthesis approach with low energy consumption and short reaction time.[1]- Aqueous waste from washing steps. | - "Green production process" with no wastewater generation.[3]- Recyclable catalyst and solvent.[3]- Use of a chlorinated solvent (dichloromethane). | - Avoids the use of catalysts and solvents.[4]- High energy consumption due to high pressure and temperature.- Unreacted starting materials can be recovered and reused.[4] |
Atom Economy and Theoretical E-Factor are calculated based on the stoichiometry of the main reaction and do not account for solvents, catalysts, or work-up chemicals. The actual E-factor, which includes all waste generated, will be higher in all cases.
Signaling Pathways and Experimental Workflows
To visualize the logical relationships and processes described, the following diagrams are provided in DOT language.
Caption: Comparative workflow of traditional vs. greener synthesis of this compound.
Caption: General experimental workflow for chemical synthesis.
Detailed Experimental Protocols
Traditional Synthesis using Chloroacetyl Chloride and tert-Butyl Alcohol
This method is a classic approach to the esterification.
Procedure: Thirty-five and four-tenths milliliters (0.4 mole) of tert-butyl alcohol was added over a period of 10 minutes to a mixture of 30.6 ml (0.4 mole) of chloroacetyl chloride and 50 ml (0.4 mole) of N,N-dimethylaniline, with the temperature maintained below 30°C.[6] After standing for 45 minutes at room temperature, the mixture was poured into water.[6] The product is then separated from the aqueous layer, washed, dried, and purified by vacuum distillation to yield this compound (63% yield).[5][6]
Environmental Impact Note: The aqueous work-up generates a significant waste stream containing N,N-dimethylaniline hydrochloride, which is toxic and requires appropriate treatment.[3]
Microwave-Assisted Synthesis
This method represents a greener approach, utilizing microwave energy to accelerate the reaction.
Procedure: To a 50 mL round-bottom flask containing 0.15 mol of anhydrous tert-butanol, chloroacetic acid is added.[1] Hydrated sodium bisulfate (1.104 g, 8 mmol) is then added as a catalyst, and the mixture is stirred vigorously.[1] The flask is placed in a microwave oven with a reflux condenser and irradiated at a power of 250 W for 10 minutes.[1] After cooling, the catalyst is filtered off. The organic layer is washed with a saturated sodium carbonate solution until neutral, dried with anhydrous sodium sulfate, and distilled to give this compound (87% yield).[1]
Environmental Impact Note: This method significantly reduces reaction time and energy consumption. The primary waste stream is the aqueous sodium carbonate solution from the washing step. The catalyst, sodium bisulfate, is a relatively benign salt.
Acid-Alkene Synthesis (Catalyst-based)
This industrial process is designed to be a continuous and more environmentally friendly operation.
Procedure: Chloroacetic acid is dissolved in dichloromethane, and the solution is pumped into a reactor containing a strong acid type ion-exchange resin.[3] The reactor is maintained at a temperature of 20-35°C, and isobutene gas is bubbled through the mixture for 6-10 hours.[3] This continuous process produces a crude product of this compound. The crude product is then purified by high-purity rectification to separate dichloromethane (for recycling), a small amount of diisobutylene, and the final product. Unreacted chloroacetic acid is returned to the synthesis kettle.[3]
Environmental Impact Note: This method is designed to be a "green production process" by avoiding the generation of wastewater and enabling the recycling of the catalyst and solvent.[3] However, it involves the use of dichloromethane, a chlorinated solvent with its own environmental and health concerns. The long-term stability and disposal of the ion-exchange resin are also factors to consider.
Catalyst and Solvent-Free Synthesis
This method aims to minimize waste by eliminating the need for catalysts and solvents.
Procedure: In a pressure vessel, chloroacetic acid is reacted with isobutene at a temperature of 80° to 110°C and a pressure of 3 to 12 bar for a period of 1 to 12 hours.[4] After the reaction, the vessel is cooled, and the product mixture is worked up by distillation under reduced pressure without any prior neutralization.[4] This process allows for the recovery and reuse of unreacted chloroacetic acid.[4]
Environmental Impact Note: The primary environmental advantage of this method is the complete avoidance of catalysts and solvents, leading to a very high atom economy in practice and minimal waste generation. The main environmental consideration is the energy required to maintain the high-pressure and high-temperature conditions.
Conclusion
The synthesis of this compound can be achieved through various routes, each with distinct environmental implications. While the traditional method is straightforward, it suffers from low atom economy and the generation of toxic aqueous waste. In contrast, modern approaches like microwave-assisted synthesis, catalyst-based acid-alkene synthesis, and catalyst- and solvent-free synthesis offer significant environmental advantages.
The Microwave-Assisted Synthesis provides a rapid and high-yielding route with reduced energy consumption. The Acid-Alkene Synthesis is well-suited for continuous industrial production with catalyst and solvent recycling, though the use of a chlorinated solvent is a drawback. The Catalyst and Solvent-Free Synthesis represents the most atom-economical and waste-minimizing approach, with its primary environmental impact being energy consumption.
For researchers and drug development professionals, the choice of synthesis route should be guided by a holistic assessment of factors including yield, purity, cost, and, critically, the environmental impact. The greener alternatives presented here offer viable and often superior pathways to the sustainable production of this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. htdchem.com [htdchem.com]
- 3. CN106397189A - Synthesis method of this compound - Google Patents [patents.google.com]
- 4. US5591888A - Process for producing tert.-butyl chloroacetate - Google Patents [patents.google.com]
- 5. This compound | 107-59-5 [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide: Tert-Butyl Chloroacetate as a Substitute for Methyl Chloroacetate in Drug Development and Organic Synthesis
For researchers, scientists, and drug development professionals, the choice of alkylating agent is a critical decision that can significantly impact reaction efficiency, yield, and the overall success of a synthetic pathway. This guide provides a comprehensive comparison of tert-butyl chloroacetate (B1199739) and methyl chloroacetate, offering experimental data and protocols to inform the selection of the optimal reagent for specific research and development applications.
This document will delve into the nuanced differences in reactivity, applications, and handling of these two important chloroacetate esters. While both serve as valuable C2 building blocks, their distinct ester functionalities impart unique characteristics that render one more suitable than the other depending on the synthetic context.
At a Glance: Key Physicochemical and Safety Data
A clear understanding of the fundamental properties of these reagents is essential for their safe and effective use in the laboratory. The following table summarizes key data for both compounds.
| Property | tert-Butyl Chloroacetate | Methyl Chloroacetate |
| CAS Number | 107-59-5[1][2] | 96-34-4[3] |
| Molecular Formula | C₆H₁₁ClO₂[1][2][4] | C₃H₅ClO₂[3] |
| Molecular Weight | 150.60 g/mol [1][2][4] | 108.52 g/mol [3] |
| Boiling Point | 48-49 °C at 11 mmHg[1] | 129-131 °C at 760 mmHg |
| Density | 1.053 g/mL at 25 °C[1] | 1.238 g/mL at 20 °C |
| Flash Point | 46 °C (114.8 °F)[1] | 51.7 °C (125 °F)[5] |
| Solubility | Soluble in many organic solvents like ethanol (B145695) and acetone; insoluble in water.[4] | Soluble in organic solvents; slightly soluble in water.[3] |
| Key Hazards | Flammable liquid, harmful if swallowed or in contact with skin, causes skin and eye irritation, toxic if inhaled.[2] | Combustible liquid, toxic by inhalation and if swallowed, corrosive, causes burns.[6] |
Reactivity and Performance: A Comparative Analysis
The primary divergence in the utility of this compound and methyl chloroacetate stems from the nature of their ester groups. The bulky tert-butyl group offers steric hindrance and unique electronic properties that contrast with the smaller methyl group, influencing their reactivity in key synthetic transformations.
Alkylation Reactions
Both esters are effective electrophiles for the alkylation of nucleophiles such as amines, phenols, and thiols, introducing the valuable carboxymethyl group.[5] However, the steric bulk of the tert-butyl group can influence the reaction rate and selectivity. In reactions with sterically hindered nucleophiles, methyl chloroacetate may exhibit faster reaction kinetics due to its smaller size. Conversely, the tert-butyl ester can sometimes offer improved selectivity in complex molecules with multiple potential reaction sites.
Caption: General Alkylation Workflow.
Use as a Protecting Group in Peptide Synthesis
A significant advantage of this compound lies in its application as a protecting group for carboxylic acids, particularly in peptide synthesis. The tert-butyl ester is stable under a wide range of reaction conditions but can be selectively cleaved under specific acidic conditions, a property not shared by the more robust methyl ester.[7][8] This orthogonality is crucial in multi-step syntheses where selective deprotection is required.
Caption: Protecting Group Strategy.
Experimental Protocols
To provide practical guidance, the following sections detail representative experimental procedures for key reactions involving both this compound and methyl chloroacetate.
N-Alkylation of Amines
This protocol outlines a general procedure for the N-alkylation of a primary or secondary amine.
Materials:
-
Amine (1.0 eq)
-
This compound or Methyl chloroacetate (1.1 eq)
-
Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous acetonitrile (B52724) (ACN)
Procedure:
-
To a round-bottom flask, add the amine, anhydrous acetonitrile, and potassium carbonate.
-
Stir the suspension at room temperature for 10 minutes.
-
Add the chloroacetate ester dropwise to the stirring mixture.
-
Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and filter the solid salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Cleavage of tert-Butyl Ester Protecting Group
This protocol describes the standard procedure for the removal of a tert-butyl ester using trifluoroacetic acid (TFA).
Materials:
-
tert-Butyl ester-protected compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Dissolve the tert-butyl ester-containing compound in dichloromethane.
-
Add an equal volume of trifluoroacetic acid to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
The crude carboxylic acid can then be purified by precipitation, crystallization, or chromatography.[7]
Potential Side Reactions
As with any chemical transformation, it is crucial to be aware of potential side reactions.
-
Over-alkylation: In the case of primary amines, dialkylation can be a significant side reaction. Using a larger excess of the amine can help to minimize this.
-
Hydrolysis: Both esters are susceptible to hydrolysis, particularly under basic conditions. Anhydrous reaction conditions are recommended.[4][5]
-
Elimination: With sterically hindered bases, elimination reactions can compete with substitution.
-
Side Reactions in Peptide Synthesis: The use of chloroacetyl groups can lead to side reactions with nucleophilic amino acid side chains, such as cysteine. Careful planning of the synthetic route and protecting group strategy is essential.
Conclusion
Both this compound and methyl chloroacetate are versatile and valuable reagents in organic synthesis and drug development. The choice between them is not a matter of direct superiority but rather of strategic selection based on the specific requirements of the synthetic transformation.
-
Methyl chloroacetate is a cost-effective and reactive alkylating agent suitable for a wide range of applications where the stability of the methyl ester is not a concern.
-
This compound offers the distinct advantage of being a readily cleavable protecting group, providing crucial orthogonality in complex, multi-step syntheses. Its steric bulk can also be leveraged to achieve higher selectivity in certain reactions.
For researchers and drug development professionals, a thorough understanding of the properties and reactivity of both compounds is paramount for designing efficient and successful synthetic strategies. This guide provides a foundational comparison to aid in this critical decision-making process.
References
- 1. 氯乙酸叔丁酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | C6H11ClO2 | CID 66052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl chloroacetate | C3H5ClO2 | CID 7295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. htdchem.com [htdchem.com]
- 5. Understanding Methyl Chloroacetate: Comprehensive Guide [highmountainco.com]
- 6. Page loading... [guidechem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Efficacy of Triazole Fungicides: A Comparative Analysis for Researchers
A deep dive into the performance of triazole fungicides, exemplified by tebuconazole (B1682727) and propiconazole (B1679638), benchmarked against leading chemical and biological alternatives. This guide offers a comprehensive review of their efficacy, mode of action, and the experimental protocols used for their evaluation.
The quest for effective and sustainable crop protection strategies is a cornerstone of modern agricultural research. Among the chemical arsenal (B13267) available to combat fungal pathogens, triazole fungicides have long been recognized for their broad-spectrum activity and systemic properties. This guide provides a detailed comparison of the efficacy of triazole fungicides, using tebuconazole and propiconazole as primary examples. Their performance is objectively compared with other widely used synthetic fungicides, such as strobilurins and succinate (B1194679) dehydrogenase inhibitors (SDHIs), as well as biological control agents like Bacillus subtilis and Trichoderma harzianum.
The synthesis of complex active ingredients like triazole fungicides often involves versatile chemical intermediates. While not always directly documented in publicly available literature for specific commercial products, a plausible synthetic route for triazoles can involve intermediates derived from foundational molecules like tert-butyl chloroacetate, highlighting its role as a building block in organic synthesis.
Case Study 1: Tebuconazole for the Control of Fusarium Head Blight
Fusarium head blight (FHB), primarily caused by Fusarium graminearum, is a devastating disease in cereal crops, leading to significant yield losses and mycotoxin contamination. Tebuconazole is a widely used triazole fungicide for the management of FHB.
Comparative Efficacy Data
The following table summarizes the efficacy of tebuconazole in comparison to a strobilurin fungicide (azoxystrobin) and a biological control agent (Bacillus subtilis) for the control of Fusarium head blight in wheat.
| Treatment | Active Ingredient/Agent | Target Pathogen | Efficacy Metric | Result | Citation |
| Triazole Fungicide | Tebuconazole | Fusarium graminearum | FHB Index Control (%) | 40.3 | [1] |
| Deoxynivalenol (B1670258) (DON) Reduction (%) | 21.6 | [1] | |||
| Fusarium culmorum | Disease Severity Reduction (%) | 56.0 | [2] | ||
| Strobilurin Fungicide | Azoxystrobin | Fusarium graminearum | Mycelial Growth Inhibition (%) at 150 ppm | 60.33 | [3] |
| Biological Control Agent | Bacillus subtilis CE1 | Fusarium verticillioides | Fungal Colonization Reduction | Significant reduction in rhizoplane and endorhizosphere colonization | |
| Bacillus subtilis 1JN2 | Fusarium oxysporum | Biocontrol Efficacy (%) | 58.5 | [4] |
Mode of Action: Tebuconazole
Tebuconazole's primary mode of action is the inhibition of ergosterol (B1671047) biosynthesis in fungi.[3][5] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Tebuconazole specifically inhibits the enzyme cytochrome P450 14α-demethylase (CYP51), which is crucial for the conversion of lanosterol (B1674476) to ergosterol.[6][7] This disruption leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates, ultimately compromising cell membrane integrity and inhibiting fungal growth.[3]
Figure 1. Tebuconazole's inhibition of the ergosterol biosynthesis pathway.
Case Study 2: Propiconazole for the Control of Wheat Stem Rust
Wheat stem rust, caused by Puccinia graminis f. sp. tritici, is a highly destructive disease of wheat worldwide. Propiconazole is a systemic triazole fungicide widely used for its control.
Comparative Efficacy Data
The following table presents a comparison of the efficacy of propiconazole with a succinate dehydrogenase inhibitor (SDHI) fungicide and a biological control agent (Trichoderma harzianum) for the control of rust diseases in wheat.
| Treatment | Active Ingredient/Agent | Target Pathogen | Efficacy Metric | Result | Citation |
| Triazole Fungicide | Propiconazole 25% EC | Puccinia striiformis (Stripe Rust) | Disease Incidence Reduction after 14 days (%) | High, next to Tebuconazole | [8] |
| Puccinia graminis f. sp. tritici (Stem Rust) | Yield Increase (%) | Economically best for enhancing grain yield | [9] | ||
| SDHI Fungicide | Benzovindiflupyr (in Trivapro®) | Puccinia graminis subsp. graminicola (Stem Rust) | Disease Control | Statistically lower disease ratings compared to control | [10] |
| Biological Control Agent | Trichoderma harzianum HE22 | Puccinia graminis f. sp. tritici (Stem Rust) | Disease Severity Reduction (%) | 77.7 | [11] |
| Grain Yield Improvement (%) | 116.2 | [11] |
Mode of Action: Propiconazole
Similar to tebuconazole, propiconazole is a demethylation inhibitor (DMI) fungicide that targets the 14-alpha demethylase enzyme, a key component in the ergosterol biosynthesis pathway of fungi.[6][12] By inhibiting this enzyme, propiconazole disrupts the production of ergosterol, leading to the accumulation of toxic sterol precursors and ultimately inhibiting fungal growth.[7]
Experimental Protocols
The evaluation of fungicide efficacy relies on standardized and rigorous experimental protocols. Below are detailed methodologies for key experiments cited.
In Vitro Antifungal Assay: Poisoned Food Technique
This method is used to determine the direct inhibitory effect of a fungicide on the mycelial growth of a fungus.
Objective: To determine the concentration of a fungicide that inhibits fungal growth by 50% (EC50).
Materials:
-
Pure culture of the target fungus (e.g., Fusarium graminearum)
-
Potato Dextrose Agar (PDA) medium
-
Stock solution of the test fungicide (e.g., Tebuconazole)
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Media Preparation: Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving.
-
Fungicide Incorporation: Cool the molten PDA to approximately 45-50°C. Add the required volume of the fungicide stock solution to the PDA to achieve a series of desired final concentrations (e.g., 0.1, 1, 10, 50, 100 ppm). A control set is prepared with PDA and the solvent used for the fungicide stock, but without the fungicide.
-
Plating: Pour the amended and control PDA into sterile Petri dishes and allow them to solidify.
-
Inoculation: From the periphery of an actively growing culture of the target fungus, cut a 5 mm mycelial disc using a sterile cork borer. Place the mycelial disc, mycelium-side down, in the center of each prepared Petri dish.
-
Incubation: Incubate the plates at an optimal temperature for the fungus (e.g., 25 ± 2°C) in the dark.
-
Data Collection: Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration using the formula:
-
% Inhibition = ((dc - dt) / dc) * 100
-
Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.
-
-
-
The EC50 value is then determined by probit analysis of the inhibition data.[2]
Figure 2. Experimental workflow for the poisoned food technique.
Field Trial for Fungicide Efficacy
Field trials are essential to evaluate the performance of a fungicide under real-world agricultural conditions.
Objective: To assess the efficacy of a fungicide in controlling a target disease and its impact on crop yield.
Methodology:
-
Site Selection: Choose a field with a history of the target disease and uniform soil characteristics.
-
Experimental Design: Use a randomized complete block design (RCBD) with at least four replications. Treatments should include the test fungicide at different application rates, a standard registered fungicide for comparison, and an untreated control.
-
Plot Establishment: Each plot should be of a size that allows for representative data collection and minimizes interference from adjacent plots (e.g., 3m x 5m).
-
Crop Management: Follow standard agronomic practices for the crop, including fertilization, irrigation, and weed and insect control, ensuring these are applied uniformly across all plots.
-
Inoculation (if necessary): If natural disease pressure is low or unpredictable, artificial inoculation with the target pathogen may be performed to ensure a uniform disease outbreak.
-
Fungicide Application: Apply the fungicides at the recommended crop growth stage and timing for the target disease, using calibrated spray equipment to ensure accurate and uniform application. Record all application details, including date, time, weather conditions, and spray volume.
-
Disease Assessment: At regular intervals after application, assess disease severity and incidence using standardized rating scales. For example, for Fusarium head blight, the disease index can be calculated as:
-
FHB Index = (% incidence * % severity) / 100
-
-
Yield Data Collection: At crop maturity, harvest the central rows of each plot to avoid edge effects. Measure the grain yield and, if relevant, assess grain quality parameters (e.g., thousand-kernel weight, mycotoxin levels).
-
Statistical Analysis: Analyze the collected data (disease ratings, yield, etc.) using Analysis of Variance (ANOVA). Compare treatment means using a suitable test (e.g., Tukey's HSD) to determine statistically significant differences.[13]
Conclusion
Triazole fungicides, exemplified by tebuconazole and propiconazole, remain highly effective tools for the management of critical fungal diseases in major crops. Their specific mode of action, inhibiting ergosterol biosynthesis, provides robust and systemic protection. However, the agricultural landscape is continually evolving, with increasing emphasis on integrated pest management strategies that incorporate a diverse range of control measures.
Strobilurin and SDHI fungicides offer alternative chemical modes of action, which are crucial for resistance management programs. Furthermore, the growing body of evidence supporting the efficacy of biological control agents like Bacillus subtilis and Trichoderma harzianum highlights their potential to complement or, in some cases, replace synthetic fungicides. For researchers and drug development professionals, a thorough understanding of the comparative efficacy and mechanisms of these different control options, as determined through rigorous experimental evaluation, is paramount for the development of innovative and sustainable solutions for global food security.
References
- 1. A quantitative review of tebuconazole effect on fusarium head blight and deoxynivalenol content in wheat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemijournal.com [chemijournal.com]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. CN103435564A - Preparation method of tebuconazole - Google Patents [patents.google.com]
- 6. Propiconazole | C15H17Cl2N3O2 | CID 43234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Propiconazole inhibits the sterol 14α-demethylase in Glomus irregulare like in phytopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sawbar.in [sawbar.in]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Enhancing Trichoderma efficacy in managing wheat stem rust disease and boosting production through the application of certain chemical inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Propiconazole - Wikipedia [en.wikipedia.org]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of tert-Butyl Chloroacetate
For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. tert-Butyl chloroacetate (B1199739), a versatile reagent, requires careful handling and adherence to specific disposal protocols due to its hazardous properties. This guide provides essential, step-by-step procedures for the safe disposal of tert-Butyl chloroacetate, reinforcing a culture of safety and environmental responsibility within your operations.
Immediate Safety and Handling Considerations:
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. This compound is classified as a flammable, corrosive, and toxic liquid that can be harmful if swallowed, inhaled, or absorbed through the skin.[1][2] It is also a lachrymator, meaning it can cause tearing.[1][2]
Personal Protective Equipment (PPE):
When handling this compound, the use of appropriate PPE is mandatory to minimize exposure risks.[1] This includes:
-
Gloves: Chemically resistant gloves, such as nitrile, are required.
-
Eye Protection: Tightly fitting safety goggles and a face shield (8-inch minimum) must be worn.[1][2]
-
Lab Coat: A standard laboratory coat is necessary to protect clothing and skin.[1]
-
Respiratory Protection: All handling of this compound must be conducted in a certified chemical fume hood to prevent the inhalation of vapors.[1][3]
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound, providing a quick reference for safety and handling protocols.
| Property | Value |
| Molecular Formula | C₆H₁₁ClO₂ |
| Molecular Weight | 150.52 g/mol |
| Boiling Point | 48-49 °C @ 11 mmHg |
| Flash Point | 46 °C (114.8 °F) |
| Specific Gravity | 1.053 g/cm³ |
| Solubility in Water | <0.1 g/L (20°C) |
Source: Cole-Parmer, 2021[2]
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to treat it as hazardous waste.[1] Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular trash.[1] The safest and most compliant method is to collect and segregate the waste for pickup by a licensed environmental health and safety (EHS) vendor.[1]
1. Waste Segregation:
As a halogenated organic compound, this compound waste must be kept separate from non-halogenated solvent waste streams.
2. Waste Container Selection:
-
Use a designated, leak-proof container constructed from a material compatible with halogenated organic waste (e.g., coated glass or a specific polymer bottle).
-
The container must have a secure, tight-fitting screw cap to prevent the escape of flammable and toxic vapors.
3. Waste Container Labeling:
Properly label the waste container immediately upon the first addition of waste. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards: Flammable, Corrosive, Toxic
-
The approximate concentration of this compound if in a solution
-
The date the waste was first added to the container
4. Waste Accumulation and Storage:
-
Keep the waste container tightly closed at all times, except when actively adding waste.
-
Store the container in a designated, well-ventilated, and cool area away from sources of ignition.[2][4] Flammables-area storage is recommended.[2][4]
5. Arranging for Disposal:
Contact your institution's EHS department or a licensed professional waste disposal service to arrange for the pickup and proper disposal of the hazardous waste.[5][6]
Experimental Protocol: Neutralization of Small Residual Amounts
For trace amounts of this compound, such as rinsing of contaminated glassware, a neutralization step can be performed prior to collection as hazardous aqueous waste. This procedure should be carried out in a chemical fume hood with appropriate PPE.
Materials:
-
Sodium bicarbonate (NaHCO₃)
-
pH paper
-
Stir plate and stir bar
-
Beaker large enough to accommodate the reaction and potential foaming
Procedure:
-
Carefully add the aqueous solution containing residual this compound to the beaker.
-
While stirring, slowly and portion-wise add a 5% aqueous solution of sodium bicarbonate to the beaker. This will control the effervescence from the evolution of carbon dioxide gas.
-
Continue adding the sodium bicarbonate solution until gas evolution ceases.
-
Test the pH of the solution with pH paper to ensure it is neutral (pH ~7).
-
The resulting neutralized aqueous solution, containing tert-butanol (B103910) and sodium chloroacetate, must still be collected as hazardous aqueous waste.
-
Transfer the neutralized solution to a properly labeled hazardous waste container for aqueous waste.
Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound(107-59-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. capotchem.cn [capotchem.cn]
- 6. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
Personal protective equipment for handling tert-Butyl chloroacetate
Essential Safety and Handling Guide for tert-Butyl Chloroacetate (B1199739)
For researchers, scientists, and drug development professionals, the safe handling and disposal of reactive chemical reagents like tert-Butyl chloroacetate are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This document provides essential, step-by-step procedures for the safe management of this compound, establishing a foundation of trust and safety in your laboratory operations.
This compound is a flammable, corrosive, and toxic liquid that is harmful if swallowed, inhaled, or absorbed through the skin.[1][2][3][4] It is also a lachrymator, meaning it can cause tearing.[1][3][4] Adherence to the following safety protocols is mandatory.
Immediate Safety and Handling Considerations
Before any handling or disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound.
Engineering Controls:
-
Always handle this compound in a certified chemical fume hood to avoid inhalation of vapors.[1][3][5]
-
Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[2]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[2][5]
Personal Protective Equipment (PPE): The following personal protective equipment is mandatory when handling this compound:
| PPE Category | Specification |
| Eye/Face Protection | Tightly fitting safety goggles and a face shield (minimum 8 inches).[1][6] |
| Skin Protection | Chemically resistant gloves (e.g., nitrile) and a standard laboratory coat.[1] Impervious clothing should be worn to prevent skin contact.[7] |
| Respiratory Protection | All handling must be performed in a chemical fume hood.[1][2] If exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2][3] |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation: Before starting work, ensure all necessary PPE is worn correctly. Confirm the chemical fume hood is functioning properly. Have spill control materials readily available.
-
Handling: Use spark-proof tools and explosion-proof equipment.[2][3][5] Avoid contact with skin, eyes, and clothing.[5][6][7] Do not breathe vapors or mist.[2][3] Ground and bond containers when transferring material to prevent static discharge.[5]
-
Storage: Store in a cool, dry, and well-ventilated place away from sources of ignition.[3][6][7] Keep containers tightly closed.[3][6][7] This material is moisture-sensitive.[6]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, metals, and strong reducing agents.[2]
First Aid Measures
Immediate medical attention is required for any exposure.[2]
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person into fresh air.[3][6][7] If not breathing, give artificial respiration.[3][6][7] Consult a physician.[3][6][7] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[2][3][7] Immediate medical attention is required.[2][4] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[2][3][7] Consult a physician.[7] |
| Ingestion | Do NOT induce vomiting.[2][5] Rinse mouth with water.[7] Never give anything by mouth to an unconscious person.[5][7] Call a physician or poison control center immediately.[2] |
Disposal Plan: Step-by-Step Waste Management
The primary and most critical directive for the disposal of this compound is that it must be treated as hazardous waste.[1][3] Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular trash.[1]
-
Waste Collection: Collect surplus and non-recyclable solutions in a designated, labeled, and closed container.[7]
-
Waste Segregation: As a halogenated organic compound, this compound waste must be segregated from non-halogenated solvent waste streams.[1]
-
Professional Disposal: Contact a licensed professional waste disposal service to dispose of this material.[1][7] The recommended method is to burn it in a chemical incinerator equipped with an afterburner and scrubber.[7]
-
Contaminated Packaging: Dispose of contaminated packaging as unused product.[7]
Spill and Leak Procedures
-
Immediate Action: Evacuate personnel to a safe area.[6] Remove all sources of ignition.[2][3][6]
-
Containment: Absorb the spill with inert material such as vermiculite, sand, or earth.[3][5]
-
Cleanup: Use spark-proof tools to collect the absorbed material and place it in a suitable, closed container for disposal.[3][5]
-
Ventilation: Ensure adequate ventilation.[6]
Quantitative Data for this compound
| Property | Value |
| Molecular Formula | C₆H₁₁ClO₂ |
| Molecular Weight | 150.60 g/mol |
| CAS Number | 107-59-5 |
| Flash Point | 46 °C (114.8 °F) |
| Boiling Point | 48-49 °C @ 11 mmHg |
| Decomposition Temp. | 223 °C |
| Solubility in Water | <0.1 g/L (20 °C) |
| Specific Gravity | 1.053 |
Source:[3]
Visual Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory environment.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. This compound(107-59-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
- 7. capotchem.cn [capotchem.cn]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
